Product packaging for Tetrahydromyrcenol(Cat. No.:CAS No. 41678-36-8)

Tetrahydromyrcenol

Cat. No.: B1206841
CAS No.: 41678-36-8
M. Wt: 156.26 g/mol
InChI Key: WZRRRLLETLZJGO-UHFFFAOYSA-N
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Description

Tetrahydromyrcenol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1206841 Tetrahydromyrcenol CAS No. 41678-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRLLETLZJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C(=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41678-36-8
Record name Octen-2-ol, 3,7-dimethyl-
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Record name Octen-2-ol, 3,7-dimethyl-
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Record name 3,7-dimethylocten-2-ol
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Foundational & Exploratory

The Discovery and Enduring Legacy of Tetrahydromyrcenol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of modern perfumery, Tetrahydromyrcenol (IUPAC name: 2,6-dimethyl-2-octanol) is a synthetic aroma chemical prized for its fresh, citrusy, and floral-lime character. This in-depth technical guide explores the discovery, historical development, and key synthetic methodologies of this versatile fragrance ingredient, providing researchers, scientists, and drug development professionals with a comprehensive overview of its origins and chemical significance.

Discovery and Early History

The precise moment of discovery for this compound is not definitively documented in a singular "eureka" event. However, patent literature from the mid-20th century provides a clear timeline for its emergence from the burgeoning field of terpene chemistry. The development of synthetic fragrance ingredients was a key focus for many chemical companies during this period, driven by the desire for stable, cost-effective, and novel aroma profiles to supplement and enhance natural extracts.

A pivotal moment in the history of this compound can be traced to a United States Patent filed in 1956 and granted in 1959 , which was assigned to the Glidden Company . This patent detailed a process for the preparation of 2,6-dimethyl-7-octen-2-ol and its subsequent conversion to 2,6-dimethyl-octane-2-ol (this compound). This indicates that the synthesis and potential applications of this molecule were being actively explored during the 1950s. The Glidden Company, a significant player in the chemical industry, was actively involved in the chemistry of pine-derived compounds, which are rich sources of terpenes, the precursors for many synthetic aroma chemicals.

While the specific researchers behind this initial synthesis are not explicitly named in all historical accounts, this period was marked by significant contributions from chemists working within the research and development laboratories of major flavor and fragrance houses such as International Flavors & Fragrances (IFF), Givaudan, and Firmenich. These companies were instrumental in the commercialization and widespread adoption of new synthetic molecules like this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fresh, lime-like, and sweet floral odor. Its stability and versatility have made it a staple in a wide array of fragranced products.

PropertyValue
IUPAC Name 2,6-dimethyl-2-octanol
CAS Number 18479-57-7
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
Boiling Point Approximately 198-200 °C
Flash Point Approximately 87 °C
Solubility Soluble in alcohol and oils; insoluble in water

Key Synthetic Methodologies

The synthesis of this compound has evolved over time, with various methods developed to improve yield, purity, and cost-effectiveness. The foundational approaches stem from the manipulation of common terpene precursors.

Hydrogenation of Dihydromyrcenol

One of the primary and historically significant methods for producing this compound is through the hydrogenation of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol).

Experimental Protocol:

  • Reactants: Dihydromyrcenol, Hydrogen gas (H₂).

  • Catalyst: A suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

  • Solvent: An inert solvent, such as ethanol or isopropanol.

  • Procedure: a. Dihydromyrcenol is dissolved in the chosen solvent in a high-pressure reactor. b. The catalyst is added to the mixture. c. The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen gas. d. The reaction mixture is agitated and heated to a specific temperature (typically in the range of 100-150 °C) and pressure (e.g., 10-50 atm). e. The reaction is monitored for the uptake of hydrogen. f. Upon completion, the reactor is cooled, and the pressure is released. g. The catalyst is removed by filtration. h. The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Quantitative Data Summary:

ParameterValue
Typical Yield > 95%
Purity (post-distillation) > 99%

The logical workflow for this synthesis can be visualized as follows:

G Dihydromyrcenol Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) Hydrogenation Hydrogenation Dihydromyrcenol->Hydrogenation Reaction Reaction (Elevated Temp & Pressure) Hydrogenation->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Hydrogenation Solvent Solvent (e.g., Ethanol) Solvent->Hydrogenation Filtration Filtration Reaction->Filtration Distillation Distillation Filtration->Distillation This compound This compound Distillation->this compound

Diagram 1: Synthesis of this compound via Hydrogenation.
Grignard Reaction with 6-Methyl-2-heptanone

Another significant synthetic route involves the use of a Grignard reagent to construct the carbon skeleton.

Experimental Protocol:

  • Reactants: 6-Methyl-2-heptanone, Methylmagnesium halide (e.g., CH₃MgBr or CH₃MgCl).

  • Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran).

  • Procedure: a. Methylmagnesium halide in anhydrous ether is prepared or obtained commercially. b. 6-Methyl-2-heptanone, dissolved in anhydrous ether, is added dropwise to the Grignard reagent at a controlled temperature (typically 0-10 °C). c. The reaction mixture is stirred for a period to ensure complete reaction. d. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. e. The organic layer is separated, and the aqueous layer is extracted with ether. f. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by evaporation. g. The crude product is purified by vacuum distillation to yield this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield 70-85%
Purity (post-distillation) > 98%

The workflow for the Grignard synthesis is outlined below:

G Reactants 6-Methyl-2-heptanone + Methylmagnesium Halide Grignard_Reaction Grignard Reaction (Anhydrous Ether) Reactants->Grignard_Reaction Quenching Quenching (aq. NH4Cl) Grignard_Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification This compound This compound Purification->this compound

Diagram 2: Grignard Synthesis of this compound.

Commercialization and Impact on the Fragrance Industry

Following its discovery and the development of viable synthetic routes, this compound was commercialized and quickly became a crucial component in the perfumer's palette. Its clean, powerful, and versatile scent profile allowed for its use in a wide range of applications, from fine fragrances to household products like soaps, detergents, and cleaners. Its stability in various chemical environments, including alkaline conditions found in soaps, made it particularly valuable.

The introduction of this compound and other synthetic aroma chemicals in the mid-20th century marked a significant shift in the fragrance industry. It allowed for greater creativity and consistency in fragrance creation, moving beyond the limitations and price volatility of natural raw materials.

Conclusion

The discovery and development of this compound represent a significant milestone in the history of synthetic fragrance chemistry. From its origins in the mid-20th century, likely within the industrial research laboratories of companies like the Glidden Company, it has become an indispensable ingredient in modern perfumery. The evolution of its synthesis from early methods involving the hydrogenation of terpene derivatives to more refined chemical constructions highlights the ongoing innovation in the field. Its enduring popularity is a testament to its unique olfactory properties and its versatility, solidifying its place as a classic and essential aroma chemical.

The Elusive Natural Origins of 2,6-Dimethyloctan-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of evidence for the natural occurrence of 2,6-dimethyloctan-2-ol. This acyclic monoterpenoid alcohol is predominantly recognized as a synthetic fragrance ingredient, with its presence in the essential oils of plants, insect semiochemicals, or microbial volatile organic compounds not documented in peer-reviewed studies. This guide provides a detailed exploration of the current state of knowledge, focusing on its synthetic nature, its relationship to naturally occurring structural analogs, and the analytical methodologies relevant to its identification.

Natural Occurrence: An Unsubstantiated Claim

Despite extensive research into the composition of essential oils and other natural volatile compounds, there are no definitive reports identifying 2,6-dimethyloctan-2-ol as a naturally occurring molecule. While numerous isomeric and structurally related acyclic monoterpenoid alcohols are well-documented constituents of the plant kingdom, this specific compound appears to be a product of chemical synthesis.

Acyclic monoterpene alcohols are significant components of many essential oils, contributing to their characteristic aromas and biological activities.[1][2][3] Compounds such as geraniol, linalool, and citronellol are widespread and have been the subject of extensive research regarding their biosynthesis and ecological roles.[2][4] However, the specific carbon skeleton and hydroxylation pattern of 2,6-dimethyloctan-2-ol have not been identified from natural sources.

Synthetic Analogs and Structural Relatives in Nature

The absence of 2,6-dimethyloctan-2-ol in nature does not preclude the existence of structurally similar compounds. The biosynthesis of so-called "irregular monoterpenes," which deviate from the typical head-to-tail linkage of isoprene units, offers a potential parallel for the formation of such branched structures.[5][6][7][8][9] For instance, lavandulol, an irregular monoterpene found in lavender oil, possesses a similar branched C10 backbone.[6][7]

The study of these irregular monoterpenes and their biosynthetic pathways could provide insights into the enzymatic machinery required for the formation of unique carbon skeletons, which might one day lead to the discovery of 2,6-dimethyloctan-2-ol or its derivatives in a natural context.

The Chemistry and Application of Synthetic 2,6-Dimethyloctan-2-ol

In stark contrast to its apparent absence in nature, 2,6-dimethyloctan-2-ol is a well-known synthetic compound, widely used in the fragrance industry for its fresh, floral, and citrusy notes.[10][11][12][13] It is often prepared through various chemical synthesis routes, and its physical and chemical properties are well-characterized.

Physicochemical Data
PropertyValue
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
CAS Number18479-57-7
AppearanceColorless liquid
Boiling Point197-201 °C

Experimental Protocols for Identification and Analysis

While no protocols exist for the extraction of 2,6-dimethyloctan-2-ol from natural matrices, standard analytical techniques for the identification and quantification of volatile organic compounds are directly applicable. These methods are crucial for quality control in the fragrance industry and would be the primary tools for any future investigation into its potential natural occurrence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like 2,6-dimethyloctan-2-ol.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis Sample Sample (e.g., Essential Oil, Synthetic Mixture) Dilution Dilution in appropriate solvent (e.g., hexane, ethanol) Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injector GC Injector (Split/Splitless) InternalStandard->Injector Column Capillary Column (e.g., DB-5ms, HP-INNOWax) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Oven Temperature Programmed Oven Detector Detector MS->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search (e.g., NIST, Wiley) MassSpectra->LibrarySearch

GC-MS analysis workflow for 2,6-dimethyloctan-2-ol.

Typical GC-MS Parameters:

  • Injector: Split/splitless, 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program: 50 °C (2 min hold), ramp to 250 °C at 5 °C/min, hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, mass range 40-400 amu.

Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by searching against commercial mass spectral libraries.[14][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. For 2,6-dimethyloctan-2-ol, ¹H and ¹³C NMR would provide definitive structural confirmation.

Logical Flow for NMR-based Structure Confirmation:

NMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis & Structure Elucidation PureCompound Isolated Pure Compound Solvent Dissolution in Deuterated Solvent (e.g., CDCl3) PureCompound->Solvent H1_NMR ¹H NMR Solvent->H1_NMR C13_NMR ¹³C NMR Solvent->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC DEPT DEPT C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC ChemicalShifts Analyze Chemical Shifts DEPT->ChemicalShifts Correlations Analyze 2D Correlations COSY->Correlations HSQC->Correlations HMBC->Correlations Structure Confirm Structure of 2,6-dimethyloctan-2-ol ChemicalShifts->Structure CouplingConstants Analyze Coupling Constants CouplingConstants->Structure Correlations->Structure

References

Tetrahydromyrcenol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tetrahydromyrcenol

Introduction

This compound (IUPAC name: 2,6-dimethyloctan-2-ol) is a synthetic aroma chemical widely utilized in the fragrance industry.[1][2][3] Valued for its fresh, citrusy, and floral lime-like scent, it is a common ingredient in perfumes, soaps, detergents, and various personal care products.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless liquid with a well-characterized set of physical and chemical properties.[1][2] These properties are critical for its application in various formulations and for ensuring its stability and performance. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂O[7][8]
Molecular Weight 158.29 g/mol [2][7]
CAS Number 18479-57-7[2][8]
EINECS Number 242-361-9[2][4]
Appearance Colorless clear liquid[1]
Density 0.822 - 0.835 g/mL @ 20°C[1][2]
Boiling Point 197 - 201 °C @ 760 mmHg[1][2][9]
Flash Point 71.67 °C (161.6 °F) [TCC][1][2]
Refractive Index 1.431 - 1.438 @ 20°C[1][2]
Vapor Pressure 0.0718 mmHg @ 20°C; 0.115 mmHg @ 25°C[1][8]
Solubility Soluble in alcohol; Insoluble in water (188.9 mg/L @ 25°C est.)[1][10]
logP (o/w) 3.54 - 3.56[1][8]

Chemical Reactivity and Stability

This compound is noted for its excellent chemical stability, which makes it a versatile ingredient in a wide range of consumer and household products.[1][4]

General Stability:

  • It is stable in various formulations, including those with acidic or basic conditions.[1][10]

  • Good stability has been reported in acid cleaners, alcoholic lotions, antiperspirants, bleach, detergent perborate, fabric softeners, hard surface cleaners, liquid detergents, and soaps.[1][10]

  • The molecule does not possess readily oxidizable or reducible functional groups under normal conditions of use, contributing to its stability.

Storage and Handling:

  • For long-term storage, it is recommended to keep this compound in tightly sealed containers in a cool, dry place, protected from heat and light.[1][2]

  • The recommended shelf life is typically 24 months or longer under proper storage conditions.[1][10] Beyond this period, quality should be re-assessed before use.[2]

Hazard Information:

  • According to aggregated GHS information, this compound is reported as not meeting GHS hazard criteria by the vast majority of notifying companies.[7] However, some notifications include hazard statements for skin and eye irritation.[11]

  • Standard safe handling procedures, such as wearing protective gloves and eye protection, should be followed.[11]

Synthesis Methodology

While multiple synthesis routes may exist, a common industrial method for producing this compound involves the reductive ring-opening of a precursor molecule. A patented process describes the synthesis from a cyclic ether precursor.[3]

Experimental Protocol Overview (Based on Patent Literature):

  • Reaction Type: Reductive ring-opening.[3]

  • Precursor: A compound of formula (II) (a cyclic ether, specifically 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran, also known as linalool oxide).

  • Reducing Agent: Hydrogen gas (H₂).[3]

  • Catalyst: The patent suggests the use of a suitable hydrogenation catalyst, which is filtered off after the reaction. Common catalysts for such reactions include transition metals like palladium or nickel.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at temperatures ranging from 15 - 100 °C, with a preferred range of 20 - 80 °C.[3]

    • Pressure: The process is conducted under pressure, usually between 1 to 20 bar, with a preferred range of 3 - 15 bar of hydrogen.[3]

  • Procedure: The precursor and catalyst are charged into a suitable reactor. The reactor is pressurized with hydrogen and heated to the target temperature with stirring. The reaction is monitored by observing hydrogen consumption. After completion, the mixture is cooled, depressurized, and the catalyst is removed by filtration to yield the crude product.[3]

  • Yield: The process is reported to result in high selectivity and yield, exceeding 90%.[3]

Note: This description is based on patent literature and represents an industrial-scale process. Detailed laboratory-scale protocols, including specific catalyst types, concentrations, and purification methods, are not extensively detailed in publicly available literature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive ring-opening of its precursor as described in the patent literature.

SynthesisWorkflow Precursor Precursor (Linalool Oxide) Reactor Hydrogenation Reactor Precursor->Reactor Product Filtration & Purification Reactor->Product Reaction Mixture FinalProduct This compound Product->FinalProduct Purified Product Catalyst Catalyst Catalyst->Reactor H2 H₂ Gas H2->Reactor Conditions Conditions: 20-80°C 3-15 bar Conditions->Reactor

Caption: Synthesis workflow for this compound production.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available in the public domain that details specific biological activities or signaling pathway interactions for this compound. Its primary application is in the field of fragrances, where it functions as an odor agent.[7] For professionals in drug development, it is important to note that while it has a good safety profile for topical applications, its pharmacological effects have not been a major subject of study. The Research Institute for Fragrance Materials (RIFM) is in the process of completing a comprehensive safety assessment for this molecule.[12]

References

physicochemical properties of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydromyrcenol

Introduction

This compound, systematically known as 2,6-dimethyloctan-2-ol, is a saturated monoterpenoid alcohol. It is a widely utilized synthetic fragrance ingredient, prized for its fresh, powerful, and stable citrus-lime aroma with floral and lavender undertones.[1][2] Its chemical stability and pleasant scent profile make it a staple in the formulation of a vast array of consumer products, including fine fragrances, personal care items like soaps and shampoos, and household cleaners.[2][3][4] This document provides a comprehensive overview of the core , intended for researchers, chemists, and professionals in the fragrance and drug development industries. Understanding these properties is critical for formulation, quality control, safety assessment, and exploring new applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. The data has been compiled from various sources, and ranges are provided where values may vary based on purity and measurement conditions.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,6-dimethyloctan-2-ol[5]
Synonyms This compound, 2,6-Dimethyl-2-octanol, Tetrahydromugol[5]
CAS Number 18479-57-7[1][5]
EINECS Number 242-361-9[1][5]
Molecular Formula C₁₀H₂₂O[1][2][5]
Molecular Weight 158.28 g/mol [2][5]
Appearance Colorless, clear liquid[1][2][3]
Odor Profile Fresh citrus (lime), floral, lavender facets[2][3][6]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValue(s)ConditionsSource(s)
Density 0.824 - 0.835 g/cm³@ 20°C[1]
0.822 - 0.830 g/cm³@ 20°C[3][4]
0.821 - 0.829 g/cm³@ 25°C[3][4]
Boiling Point 197–201 °C@ 760 Torr (Atmospheric Pressure)[2]
84.5 °C@ 10 Torr[7]
Melting Point -1.5 °C[2]
Flash Point 72 °C (161.6 °F)Closed Cup[1][6]
85 °C[2]
Refractive Index 1.431 - 1.438@ 20°C[1]
1.432 - 1.437@ 20°C[3][4]
Vapor Pressure 0.0718 mmHg (9.57 Pa)@ 20°C[1]
Solubility Soluble in alcohols[2]
Log P (Octanol/Water) 3.56[1]
Biodegradability Readily biodegradable (72% in 28 days)OECD 301D[8]

Synthesis and Manufacturing Overview

This compound is primarily produced through chemical synthesis. One common industrial route involves the hydrogenation of myrcene-derived precursors like alloocimenol isomers.[9] Another approach utilizes the reductive ring-opening of cyclic ethers.[9] More recently, sustainable methods have been developed that employ upcycled turpentine, a byproduct of the paper industry. In this process, α-pinene and β-pinene are extracted from turpentine and serve as the starting materials for the chemical synthesis of this compound.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis cluster_end Final Product cluster_purification Purification A1 Myrcene Precursors (e.g., Alloocimenol) B Chemical Transformation A1->B Hydrogenation A2 Upcycled Turpentine (α/β-Pinene) A2->B Multi-step Synthesis C Distillation / Chromatography B->C D This compound C->D Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Evaluation A This compound Sample B Density Measurement A->B C Refractive Index Measurement A->C D Boiling Point Determination A->D E GC-MS Analysis A->E F Property Data (Table 2) B->F C->F D->F G Purity & Identity Confirmation E->G

References

spectroscopic data of Tetrahydromyrcenol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Analysis of Tetrahydromyrcenol

Introduction: this compound (2,6-dimethyloctan-2-ol) is a widely used fragrance ingredient known for its fresh, citrus, and floral-lime aroma.[1] As a tertiary alcohol, its molecular structure gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The guide includes predicted data, detailed experimental protocols for acquiring such spectra, and visualizations of analytical workflows and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration values for its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity to the electronegative oxygen atom of the hydroxyl group.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH₃)0.88Triplet3H
H-2 (CH₂)1.25Multiplet2H
H-3 (CH)1.55Multiplet1H
H-4 (CH₂)1.35Multiplet2H
H-5 (CH₂)1.45Multiplet2H
H-6 (CH₃ at C6)0.90Doublet3H
H-7 (CH₃ at C2)1.15Singlet6H
OH1.60 (variable)Singlet (broad)1H

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will display a signal for each unique carbon atom. The chemical shifts are reported relative to Tetramethylsilane (TMS).

Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-1~14CH₃
C-2~29CH₂
C-3~44CH
C-4~23CH₂
C-5~39CH₂
C-6~20CH₃
C-7~73C (Quaternary)
C-8~29.5CH₃ (x2)
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Predicted IR Absorption Data

The IR spectrum of this compound is dominated by absorptions characteristic of an alcohol.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3600-3200O-H StretchStrong, BroadAlcohol
2960-2850C-H StretchStrongAlkane (CH₃, CH₂, CH)
1470-1450C-H BendMediumAlkane (CH₂)
1385-1365C-H BendMediumAlkane (gem-dimethyl)
1260-1000C-O StretchStrongTertiary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound (Molecular Weight: 158.28 g/mol ) is expected to show a molecular ion peak (M⁺) and several key fragment ions. The fragmentation of tertiary alcohols is often characterized by the loss of water and alpha-cleavage.[2]

m/z (Mass/Charge Ratio)Proposed FragmentFragmentation Pathway
158[C₁₀H₂₂O]⁺Molecular Ion (M⁺)
143[C₁₀H₁₉]⁺M⁺ - CH₃ (Loss of a methyl group)
140[C₁₀H₂₀]⁺M⁺ - H₂O (Dehydration)
125[C₉H₁₇]⁺M⁺ - H₂O - CH₃
59[C₃H₇O]⁺Alpha-cleavage at C2-C3 bond

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard operating procedures for NMR, IR, and GC-MS analysis of liquid samples like this compound.

1. NMR Spectroscopy (¹H and ¹³C)

This protocol describes the preparation and analysis of a liquid sample for one-dimensional ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5-20 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]

    • Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][5]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[4][6] The final solution height should be approximately 4-5 cm.[3][6]

    • Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual sample holder.

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[3]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is critical for achieving sharp, well-resolved peaks.[3]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[3]

    • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required. Acquire the Free Induction Decay (FID).

    • Processing: Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum. The chemical shifts are referenced to an internal standard, typically TMS (0 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the analysis of a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.

  • Sample Preparation and Analysis:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.[7]

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[8]

    • Place a single drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[8][9]

    • If using a pressure clamp, lower the anvil to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[10]

    • After analysis, clean the ATR crystal thoroughly with a solvent and soft cloth to prevent cross-contamination.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a volatile liquid compound using GC-MS, which separates the compound from a mixture before it is introduced into the mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is around 100 µg/mL.

    • Transfer the solution into a 2 mL autosampler vial and seal it with a septum cap.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

      • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[1]

      • Oven Program: Program the oven temperature to separate the analyte from the solvent and any impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.[11]

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to approximately 230 °C.

      • Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).

      • Transfer Line: Heat the transfer line connecting the GC to the MS to prevent condensation of the analyte (e.g., 280 °C).

    • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum and compare it to a library database (e.g., NIST) and the predicted fragmentation pattern to confirm the compound's identity.

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Spectroscopic_Workflow Figure 1: General Workflow for Spectroscopic Analysis Sample Sample Acquisition (this compound) Prep Sample Preparation (Dilution/Dissolution) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR FTIR Analysis Prep->IR GCMS GC-MS Analysis Prep->GCMS DataProc Data Processing (FT, Baseline Correction) NMR->DataProc IR->DataProc GCMS->DataProc Interpretation Spectral Interpretation & Structure Elucidation DataProc->Interpretation Report Final Report Interpretation->Report

Caption: Figure 1: General Workflow for Spectroscopic Analysis

Fragmentation_Pattern Figure 2: Predicted EI-MS Fragmentation of this compound mol C₁₀H₂₂O⁺˙ (m/z = 158) Molecular Ion frag1 C₁₀H₂₀⁺˙ (m/z = 140) mol->frag1 - H₂O frag2 C₉H₁₉⁺ (m/z = 143) mol->frag2 - CH₃ frag3 C₃H₇O⁺ (m/z = 59) mol->frag3 α-cleavage frag4 C₉H₁₇⁺ (m/z = 125) frag1->frag4 - CH₃

Caption: Figure 2: Predicted EI-MS Fragmentation of this compound

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromyrcenol, with the IUPAC name 2,6-dimethyloctan-2-ol, is a widely utilized fragrance ingredient prized for its fresh, citrusy, and floral aroma. As a chiral molecule with two stereocenters, it exists as a mixture of four stereoisomers. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including their physical and chemical properties, synthesis, and analytical separation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry, fragrance science, and drug development.

Introduction to this compound and its Stereochemistry

This compound is a saturated monoterpenoid alcohol. Its molecular structure contains two chiral centers at carbons C2 and C6, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are enantiomers of each other, as are the (2R,6S) and (2S,6R) isomers. The relationship between the (2R,6R)/(2S,6S) pair and the (2R,6S)/(2S,6R) pair is diastereomeric.

The stereochemistry of this compound is crucial as different isomers can exhibit distinct sensory properties and biological activities. Commercial this compound is typically sold as a racemic mixture of these isomers.[1]

Physicochemical Properties of this compound Isomers

While data for the unresolved mixture of this compound is readily available, specific quantitative data for the individual stereoisomers is less common in publicly accessible literature. The properties of the commercial mixture are summarized in the table below. It is expected that the individual stereoisomers will have very similar, but not identical, physical properties.

Table 1: Physicochemical Properties of Unresolved this compound

PropertyValueReference
Molecular FormulaC10H22O[2]
Molecular Weight158.28 g/mol [2]
AppearanceClear, colorless liquid[3]
Odor DescriptionFresh, sweet, citrus, lime, floral, lily[1]
Boiling Point197-201 °C (at 760 mmHg)[2]
Density0.823 g/mL at 25°C[2]
Refractive Indexn20/D 1.4335[2]
Flash Point185 °F (85 °C)[2]
Vapor Pressure9.3 Pa at 24°C[2]
Solubility281.9 mg/L in water at 24°C[2]

Synthesis of this compound Isomers

The synthesis of this compound can be approached through various methods, including the hydrogenation of myrcene or its derivatives. Enantioselective synthesis is required to obtain specific stereoisomers.

General Synthesis via Hydrogenation

A common industrial route to a mixture of this compound isomers involves the hydrogenation of dihydromyrcenol (2,6-dimethyloct-7-en-2-ol).

Experimental Protocol: Hydrogenation of Dihydromyrcenol

  • Materials: Dihydromyrcenol, Palladium on carbon (Pd/C) catalyst (5%), Hydrogen gas, Ethanol (solvent).

  • Procedure:

    • In a high-pressure reactor, dissolve dihydromyrcenol in ethanol.

    • Add a catalytic amount of 5% Pd/C.

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Heat the mixture to a suitable temperature (e.g., 50-100 °C) and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

Enantioselective Synthesis

Obtaining specific stereoisomers of this compound requires enantioselective synthetic strategies. One potential approach involves the use of chiral starting materials, such as (R)- or (S)-citronellal.[2][4]

Conceptual Workflow for Enantioselective Synthesis

start (R)- or (S)-Citronellal step1 Grignard Reaction (e.g., with Methylmagnesium Bromide) start->step1 step2 Hydrogenation of Alkene step1->step2 product Specific Stereoisomer of This compound step2->product

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound stereoisomers starting from chiral citronellal.

Separation and Analysis of Stereoisomers

The separation and analysis of this compound stereoisomers are typically achieved using chiral gas chromatography (GC).

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs are commonly used for the separation of terpene stereoisomers.[5]

Experimental Protocol: Chiral GC Analysis of this compound Isomers

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 2 °C/minute to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100 µg/mL).

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The relative peak areas can be used to determine the enantiomeric and diastereomeric ratios.

Logical Workflow for Chiral GC Analysis

sample This compound Isomer Mixture preparation Sample Dilution sample->preparation injection GC Injection preparation->injection separation Separation on Chiral Column injection->separation detection FID or MS Detection separation->detection analysis Data Analysis (Peak Integration, Identification) detection->analysis

Figure 2: Logical workflow for the chiral gas chromatography analysis of this compound isomers.

Spectroscopic Data

The mass spectra of the this compound isomers are expected to be very similar due to their identical molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to distinguish between enantiomers.

Table 2: Predicted Spectroscopic Data for this compound Isomers

TechniqueExpected Observations
Mass Spectrometry (MS)Major fragments at m/z values corresponding to the loss of water (M-18), and subsequent alkyl chain fragmentation. The spectra of all stereoisomers are likely to be nearly identical.
¹H NMRComplex spectra with overlapping signals for the diastereotopic protons. The use of chiral solvating or derivatizing agents may be necessary to resolve the signals of the enantiomers.
¹³C NMRDistinct signals for each carbon atom. The chemical shifts for the stereoisomers will be very similar.

Olfactory Properties of this compound Isomers

The different stereoisomers of a chiral fragrance molecule often possess distinct odor characteristics and thresholds. While the overall odor of commercial this compound is described as fresh, citrusy, and floral, the specific contribution of each isomer to this profile is an area of active research. It is known that for many terpenes, different enantiomers can have significantly different odor thresholds and descriptors.[5]

Table 3: Odor Profile of Unresolved this compound

Odor DescriptorIntensity
Citrus (Lime)High
Floral (Lily, Lavender)Medium
SweetMedium
FreshHigh

Note: This table is based on the odor description of the commercially available mixture.[1]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to determine the odor activity of individual compounds in a mixture.[6]

  • Instrumentation: A GC-MS system with an olfactometry port that splits the column effluent between the MS detector and a sniffing port.

  • Procedure:

    • Perform a chiral GC separation as described in section 4.1.

    • A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at the retention time of each eluting compound.

    • The data from the MS and the olfactometry are correlated to assign specific odors to the individual this compound stereoisomers.

    • To determine odor thresholds, a series of dilutions of the sample are analyzed, and the lowest concentration at which an odor can be detected for each isomer is recorded.[7]

Signaling Pathway for Odor Perception

odorant This compound Isomer receptor Olfactory Receptor odorant->receptor g_protein G-protein (Golf) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase cAMP cAMP adenylyl_cyclase->cAMP ion_channel Ion Channel cAMP->ion_channel depolarization Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Figure 3: Simplified signaling pathway of odor perception, initiated by the binding of an odorant molecule to an olfactory receptor.

Conclusion

The stereochemistry of this compound plays a critical role in its properties and applications. This guide has provided an in-depth overview of the isomers of 2,6-dimethyloctan-2-ol, including their synthesis, separation, and analysis. The detailed experimental protocols and compiled data serve as a foundational resource for further research and development in the fields of fragrance chemistry and beyond. Further investigation into the specific properties of the individual stereoisomers will undoubtedly unlock a deeper understanding of this versatile molecule.

References

The Biosynthesis of Tetrahydromyrcenol Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol, a saturated monoterpenoid alcohol, is a valuable fragrance ingredient known for its fresh, citrusy, and floral notes. While its direct biosynthesis has not been extensively documented, its structural precursors, primarily myrcene and its derivatives, are naturally synthesized in a variety of organisms, including plants and microorganisms. Understanding the intricate biosynthetic pathways leading to these precursors is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic routes to this compound precursors, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to researchers in the field.

The biosynthesis of this compound precursors originates from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes and some bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and most bacteria.

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGR). Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP, which can be isomerized to DMAPP.

Diagram of the Mevalonate (MVA) Pathway```dot

MVA_Pathway Acetyl-CoA (x3) Acetyl-CoA (x3) Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA (x3)->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate Mevalonate-5-phosphate->Mevalonate-5-pyrophosphate Phosphomevalonate kinase IPP IPP Mevalonate-5-pyrophosphate->IPP Mevalonate-5-pyrophosphate decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the C10 precursor to monoterpenes, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS).

Diagram of GPP Synthesis

GPP_Synthesis DMAPP DMAPP GPP GPP DMAPP->GPP Geranyl Pyrophosphate Synthase (GPPS) IPP IPP IPP->GPP

Condensation of DMAPP and IPP to form GPP.

Biosynthesis of Myrcene and Linalool from GPP

GPP serves as the substrate for a variety of monoterpene synthases. Two key precursors to this compound are myrcene and linalool (an isomer of myrcenol).

  • Myrcene Synthase: This enzyme catalyzes the conversion of GPP to the acyclic monoterpene β-myrcene. [1]* Linalool Synthase: This enzyme facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool. [2]Different stereoisomers of linalool can be produced depending on the specific synthase. [2]

Diagram of Myrcene and Linalool Synthesis

Monoterpene_Synthesis GPP GPP Myrcene Myrcene GPP->Myrcene Myrcene Synthase Linalool Linalool GPP->Linalool Linalool Synthase

Enzymatic conversion of GPP to myrcene and linalool.

Conversion to this compound

The final steps towards this compound involve the hydration of myrcene to myrcenol, followed by the hydrogenation of the double bonds. While the enzymatic hydration of β-myrcene to (S)-linalool by linalool (de)hydratase-isomerase has been demonstrated, the direct enzymatic conversion to myrcenol is less characterized. [3]The subsequent hydrogenation to this compound is typically achieved through chemical synthesis.

Proposed Pathway to this compound

THM_Synthesis Myrcene Myrcene Myrcenol Myrcenol Myrcene->Myrcenol Hydration (Enzymatic/Chemical) This compound This compound Myrcenol->this compound Hydrogenation (Chemical Synthesis)

Proposed pathway from myrcene to this compound.

Quantitative Data

The following tables summarize the kinetic parameters of key enzymes involved in the biosynthesis of this compound precursors.

Table 1: Kinetic Parameters of MVA Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
HMG-CoA ReductaseHomo sapiensHMG-CoA4N/A[4]

Table 2: Kinetic Parameters of MEP Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DXP Synthase (DXS)Deinococcus radioduransPyruvate1601.4[5]
D-Glyceraldehyde-3-phosphate1301.4[5]
DXP Reductoisomerase (DXR)Mycobacterium tuberculosisDXP15 - 1000N/A[6]
NADPH10 - 140N/A[6]

Table 3: Kinetic Parameters of Terpene Synthases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Geranyl Pyrophosphate SynthaseMentha x piperitaDMAPP7.60.046[7]
IPP1.90.046[7]
Myrcene SynthaseCannabis sativaGPP7.809 ± 0.6780.0204[8]
Linalool SynthasePlectranthus amboinicusGPP16.72 ± 1.32N/A[3]
S-Linalool SynthaseClarkia breweriGPP0.9N/A[9]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. [10] Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in the wells of the 96-well plate.

  • Initiate the reaction by adding the HMG-CoA substrate solution.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to the rate of decrease in absorbance.

DXP Synthase (DXS) Coupled Enzyme Assay

This assay measures DXS activity by coupling the production of DXP to its reduction by DXP reductoisomerase (DXR), which is monitored by the oxidation of NADPH at 340 nm. [5][11] Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5-8.0)

  • Pyruvate solution

  • Glyceraldehyde-3-phosphate (GAP) solution

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • NADPH solution

  • Purified DXP reductoisomerase (DXR) enzyme

  • Plant extract or purified DXS enzyme

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, pyruvate, TPP, MgCl2, NADPH, and a saturating amount of DXR.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the plant extract or purified DXS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is directly proportional to the DXS activity.

Terpene Synthase Assay and Product Analysis by GC-MS

This protocol is a general method for determining the activity and product profile of monoterpene synthases like myrcene synthase and linalool synthase. [12] Materials:

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.0, 10 mM MgCl2, 5 mM DTT)

  • Geranyl pyrophosphate (GPP) substrate

  • Purified terpene synthase enzyme

  • Pentane or hexane for extraction

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a glass vial, combine the assay buffer and GPP.

  • Add the purified terpene synthase to initiate the reaction.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding a volume of cold EDTA solution or by flash freezing.

  • Extract the volatile products by adding an equal volume of pentane or hexane and vortexing vigorously.

  • Analyze the organic phase by GC-MS to identify and quantify the terpene products. The identity of the products can be confirmed by comparing their mass spectra and retention times with authentic standards.

Workflow for Terpene Synthase Assay

TPS_Assay_Workflow cluster_0 Enzyme Reaction cluster_1 Product Extraction cluster_2 Analysis Buffer + GPP Buffer + GPP Add Enzyme Add Enzyme Buffer + GPP->Add Enzyme Incubate (30°C) Incubate (30°C) Add Enzyme->Incubate (30°C) Stop Reaction Stop Reaction Incubate (30°C)->Stop Reaction Add Pentane/Hexane Add Pentane/Hexane Stop Reaction->Add Pentane/Hexane Vortex Vortex Add Pentane/Hexane->Vortex Collect Organic Phase Collect Organic Phase Vortex->Collect Organic Phase GC-MS Analysis GC-MS Analysis Collect Organic Phase->GC-MS Analysis Identify & Quantify Products Identify & Quantify Products GC-MS Analysis->Identify & Quantify Products

General workflow for a terpene synthase assay.

Conclusion

The biosynthesis of this compound precursors is a multi-step process involving well-characterized pathways such as the MVA and MEP pathways, leading to the central monoterpene precursor, GPP. The subsequent conversion of GPP to myrcene and linalool by specific terpene synthases provides the immediate precursors for the eventual synthesis of this compound. While the final hydrogenation step is primarily a chemical process, the elucidation of the preceding biosynthetic steps opens avenues for the biotechnological production of these valuable fragrance compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to study, engineer, and optimize these pathways for industrial applications.

References

An In-depth Technical Guide to Olfactory Receptor Studies for Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol is a synthetic fragrance ingredient widely used in perfumes, soaps, and household products for its fresh, citrus-like, and floral aroma. As an odorant, its perception is mediated by olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs). Understanding the specific ORs that this compound interacts with and the downstream signaling pathways is crucial for a deeper comprehension of its sensory properties and for the broader field of fragrance development and chemosensory research.

This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the study of this compound and its interaction with olfactory receptors. While specific quantitative data on the activation of olfactory receptors by this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats that would be employed in such research. It is designed to serve as a foundational resource for researchers initiating studies on this and similar odorant molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 2,6-Dimethyl-2-octanol
CAS Number 18479-57-7[1][2][3]
Molecular Formula C₁₀H₂₂O[3][4]
Molecular Weight 158.29 g/mol [4]
Appearance Clear, colorless liquid[5]
Odor Profile Fresh, citrusy, lime-like, with floral and herbal undertones[1][2][5]
Boiling Point 195°C @ 760 mmHg[3]
Flash Point 72°C (161.6°F)[1][6]
Solubility Soluble in alcohol; sparingly soluble in water[7]

The Olfactory Signaling Pathway

The detection of odorants like this compound begins with their interaction with olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[8][9] This interaction initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.[9][10] The canonical olfactory signaling pathway is a G-protein-mediated process.[8][10][11]

Upon binding of an odorant, the olfactory receptor undergoes a conformational change, activating the heterotrimeric G-protein, Golf.[9][10] This activation involves the exchange of GDP for GTP on the Gαolf subunit. The activated Gαolf-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase type III (ACIII).[11] ACIII, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.[7][10] This influx causes depolarization of the OSN membrane. The elevated intracellular Ca2+ also opens Ca2+-activated Cl- channels, leading to an efflux of Cl- and further amplifying the depolarization, which ultimately triggers an action potential.[10]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf G-protein (Gαolf, β, γ) OR->Golf 2. Activation ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII 3. Gαolf activates cAMP cAMP ACIII->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated (CNG) Channel Cl_Channel Ca²⁺-activated Cl⁻ Channel CNG->Cl_Channel Ca²⁺ activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->ACIII cAMP->CNG 5. Opening Depolarization Depolarization Ca_Na_Influx->Depolarization 6. Cl_Efflux->Depolarization 7. Amplification Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Canonical Olfactory Signal Transduction Cascade.

Experimental Protocols for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant is a process known as deorphanization. Several in vitro methods are commonly employed for high-throughput screening of odorant-receptor interactions.

CRE-Luciferase Reporter Gene Assay

This assay is a widely used method for quantifying G-protein-coupled receptor activation that results in an increase in intracellular cAMP.

Principle: The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple cAMP response elements (CRE). When an OR is activated by an odorant, the resulting cAMP increase leads to the activation of protein kinase A (PKA). PKA then phosphorylates the CRE-binding protein (CREB), which binds to the CRE sites and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of OR activation.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable host cells are cultured in appropriate media. The cells are then co-transfected with plasmids encoding the human olfactory receptor of interest, Gαolf, and the CRE-luciferase reporter construct. A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected for normalization.

  • Odorant Stimulation: Approximately 24 hours post-transfection, the cells are exposed to varying concentrations of the odorant (e.g., this compound) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and diluted in the assay buffer.

  • Incubation: The cells are incubated with the odorant for a period of 4-6 hours to allow for gene expression and protein synthesis.

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

  • Data Analysis: The normalized luminescence values are plotted against the odorant concentration to generate a dose-response curve, from which parameters like the half-maximal effective concentration (EC₅₀) can be calculated.

Calcium Imaging Assay

This method measures the transient increase in intracellular calcium concentration that occurs upon OR activation.

Principle: This assay relies on the co-expression of a "promiscuous" G-protein alpha subunit, such as Gα₁₅ or Gα₁₆, which can couple to a wide range of GPCRs and activate the phospholipase C (PLC) pathway. PLC activation leads to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. The increase in intracellular Ca²⁺ is detected using a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4).

Detailed Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for the olfactory receptor, Gα₁₅/₁₆, and often a receptor transport protein like RTP1S to enhance cell surface expression of the OR.

  • Dye Loading: 48-72 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for approximately 30-60 minutes.

  • Odorant Stimulation and Imaging: The cells are then washed and placed in a recording chamber on a fluorescence microscope. A baseline fluorescence is recorded before the addition of the odorant solution. The change in fluorescence intensity upon odorant application is recorded in real-time, typically over a period of 15-60 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀). This response is plotted against the odorant concentration to generate dose-response curves and determine EC₅₀ values.

Experimental_Workflow cluster_prep Assay Preparation cluster_luc Luciferase Assay cluster_ca Calcium Imaging Assay Clone_OR 1. Clone OR into Expression Vector Transfect 2. Co-transfect Host Cells (e.g., HEK293) Clone_OR->Transfect Incubate 3. Incubate for 24-48 hours Transfect->Incubate Stimulate_Luc 4a. Stimulate with This compound (4-6h) Incubate->Stimulate_Luc Load_Dye 4b. Load with Ca²⁺ Indicator Dye Incubate->Load_Dye Measure_Luc 5a. Measure Luminescence Stimulate_Luc->Measure_Luc Data_Analysis 6. Data Analysis (Dose-Response Curves, EC₅₀) Measure_Luc->Data_Analysis Stimulate_Ca 5b. Stimulate and Record Fluorescence Load_Dye->Stimulate_Ca Stimulate_Ca->Data_Analysis Hit_Validation 7. Hit Validation Data_Analysis->Hit_Validation

Figure 2: A Typical Experimental Workflow for OR Deorphanization.

Quantitative Data Presentation

Table 2: Example of Olfactory Receptor Activation Data (Illustrative)

Olfactory ReceptorOdorantEC₅₀ (µM)Max Response (% of control)Assay Type
OR1A1Linalool15.2110%Luciferase Assay
OR2J3Linalool45.885%Luciferase Assay
MOR244-3Linalool8.9125%Calcium Imaging
HypotheticalThis compoundTBDTBDTBD

This table is for illustrative purposes only and does not represent actual experimental data for this compound. "TBD" indicates "To Be Determined" through future experimental work.

Conclusion

The study of this compound's interaction with the olfactory system provides a valuable model for understanding the molecular basis of citrus and floral scent perception. While the deorphanization of specific receptors for this compound requires further investigation, the experimental frameworks outlined in this guide—namely the CRE-luciferase and calcium imaging assays—offer robust and high-throughput methods for achieving this goal. The detailed protocols and workflow diagrams provided herein serve as a practical resource for researchers aiming to elucidate the combinatorial code of olfactory receptors for this compound and other fragrance molecules, thereby advancing the fields of sensory science and fragrance development.

References

An In-Depth Technical Guide to the Safety and Toxicology of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydromyrcenol (CAS No. 18479-57-7), a saturated monoterpene alcohol, is a widely used fragrance ingredient valued for its fresh, citrus-lime, and floral-lily scent. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound. The information presented is compiled from a review of publicly available literature, including safety data sheets and toxicological assessments.

This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for the principal assessment methods are provided, and logical relationships in safety assessment are visualized through diagrams. While a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) was published in 2022, the full text containing detailed data is not publicly available.[1] Consequently, some data presented herein are based on structurally related compounds, a practice known as read-across, to provide a more complete toxicological profile.

Chemical and Physical Properties

PropertyValue
Chemical Name 2,6-Dimethyloctan-2-ol
Synonyms This compound, Tetrahydromuguol
CAS Number 18479-57-7
Molecular Formula C10H22O
Molecular Weight 158.29 g/mol
Appearance Colorless liquid
Odor Fresh, sweet citrus, lime, floral, lily
Flash Point 72 °C (161.6 °F)
Log P 3.56
Water Solubility 281.9 mg/L at 24°C[2]

Toxicological Data

Acute Toxicity

This compound exhibits a low order of acute toxicity via both oral and dermal routes of exposure.

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg bw[2]
LD50RabbitDermal> 5000 mg/kg bw[2]
Irritation and Sensitization

Based on available information, this compound is considered to be a skin and eye irritant.[3] A comprehensive assessment of its skin sensitization potential through a Local Lymph Node Assay (LLNA) to determine the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) was not found in the public domain. However, for the structurally similar substance tetrahydromuguol, a No Expected Sensitization Induction Level (NESIL) of 11,000 µg/cm² has been established based on read-across data.[4]

EndpointSpecies/MethodResultClassification
Skin Irritation Rabbit (in vivo)IrritantGHS Category 2
Eye Irritation Rabbit (in vivo)IrritantGHS Category 2A
Skin Sensitization LLNA (in vivo)Data not availableNot classified
Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound, which would establish a No-Observed-Adverse-Effect Level (NOAEL), were not found in the public literature. However, for the structurally related compound dihydromyrcenol, a 90-day subchronic oral gavage study in rats was conducted. In this study, a NOAEL for developmental toxicity was determined to be 500 mg/kg/day.[5] This information may be considered for a read-across assessment of this compound.

Genotoxicity

A comprehensive review of the genotoxicity of this compound was not found in the public domain. However, a safety assessment of the structurally similar compound, dihydromyrcenol, concluded that it is not genotoxic.[5] It is common practice in the fragrance industry to assess genotoxicity through a battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

AssayMethodResult
Bacterial Reverse Mutation Assay (Ames Test) OECD 471Data not available
In Vitro Micronucleus Assay OECD 487Data not available
In Vivo Micronucleus Assay OECD 474Data not available

Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area serves as a control.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

  • Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if it produces a certain level of skin reaction.

Acute Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause damage to the eye.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

  • Evaluation: The severity of the ocular lesions is scored at each observation time. The substance is classified based on the severity and reversibility of the observed effects.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for identifying skin sensitizers.[6][7]

  • Test System: Mice (typically CBA/J or BALB/c strains).

  • Procedure: The test substance is applied topically to the dorsum of each ear for three consecutive days. A vehicle control group and a positive control group are also included. On day 6, a solution of ³H-methyl thymidine is injected intravenously.

  • Endpoint Measurement: Three hours after the injection of ³H-methyl thymidine, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured as the amount of incorporated ³H-methyl thymidine, expressed as disintegrations per minute (DPM).

  • Evaluation: A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if at least one concentration results in an SI of ≥ 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation of the dose-response curve and is a measure of the sensitizing potency.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 fraction from rat liver). After a suitable incubation period, the bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Evaluation: The test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

  • Test System: Rodents, typically mice or rats.

  • Procedure: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Endpoint Measurement: The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates that the substance is genotoxic.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in toxicology and safety assessment.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment QSAR/Read-Across QSAR/Read-Across Genotoxicity Genotoxicity QSAR/Read-Across->Genotoxicity Physicochemical Properties Physicochemical Properties Skin/Eye Irritation Skin/Eye Irritation Physicochemical Properties->Skin/Eye Irritation Acute Toxicity Acute Toxicity Genotoxicity->Acute Toxicity Skin/Eye Irritation->Acute Toxicity Skin Sensitization Skin Sensitization Skin Sensitization->Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Repeated Dose Toxicity->Reproductive/Developmental Toxicity Hazard Identification Hazard Identification Reproductive/Developmental Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: General workflow for chemical safety assessment.

Metabolism_Pathway This compound This compound Phase I Metabolism (Oxidation) Phase I Metabolism (Oxidation) This compound->Phase I Metabolism (Oxidation) CYP450 Enzymes Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism (Oxidation)->Hydroxylated Metabolites Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Hydroxylated Metabolites->Phase II Metabolism (Conjugation) UGTs, SULTs Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Phase II Metabolism (Conjugation)->Glucuronide/Sulfate Conjugates Excretion (Urine) Excretion (Urine) Glucuronide/Sulfate Conjugates->Excretion (Urine)

Caption: Proposed metabolic pathway for this compound.

Metabolism

Specific studies on the metabolism of this compound were not identified. However, as an acyclic tertiary alcohol, its metabolic fate can be inferred from the known metabolism of similar terpene alcohols. The primary route of metabolism is expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would likely lead to the formation of more polar, hydroxylated metabolites. These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted in the urine.

Conclusion

References

The Environmental Fate of Tetrahydromyrcenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of Tetrahydromyrcenol (CAS No. 18479-57-7), a widely used fragrance ingredient. The information is compiled from publicly available data, including predictive models and safety assessments from regulatory and industry bodies. While specific experimental reports for this compound are not fully available in the public domain, this guide synthesizes the existing knowledge on its biodegradability, bioaccumulation potential, and abiotic degradation pathways.

Executive Summary

This compound is a saturated tertiary alcohol used extensively in consumer products. Its environmental fate is characterized by ready biodegradability, a low potential for bioaccumulation, and predicted degradation in the atmosphere. While specific experimental data on its hydrolysis and photolysis in aquatic environments are limited, its chemical structure as a tertiary alcohol suggests resistance to oxidative degradation pathways. This document outlines the key environmental parameters of this compound, details the likely experimental methodologies based on international guidelines, and provides visualizations of its environmental pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for predicting its environmental distribution and partitioning.

PropertyValueSource
Molecular FormulaC10H22O[1]
Molecular Weight158.28 g/mol [1]
Water Solubility188.9 mg/L (estimated)-
Vapor Pressure0.114 mm Hg at 25°C (estimated)-
Log Kow (Octanol-Water Partition Coefficient)3.60 (estimated)-
Henry's Law Constant5.47 x 10^-5 atm-m³/mole (estimated)-

Environmental Fate and Pathways

The environmental fate of a chemical is determined by a combination of transport and transformation processes. For this compound, the key pathways are biodegradation in soil and water, and atmospheric oxidation.

cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_fate Fate Processes Consumer Products Consumer Products Wastewater Wastewater Consumer Products->Wastewater Down-the-drain Atmosphere Atmosphere Consumer Products->Atmosphere Volatilization Aquatic Environment Aquatic Environment Wastewater->Aquatic Environment Atmospheric Oxidation Atmospheric Oxidation Atmosphere->Atmospheric Oxidation OH Radicals Sediment Sediment Aquatic Environment->Sediment Sorption Biodegradation Biodegradation Aquatic Environment->Biodegradation Primary Fate Sediment->Biodegradation Mineralization (CO2, H2O) Mineralization (CO2, H2O) Biodegradation->Mineralization (CO2, H2O) Degradation Products Degradation Products Atmospheric Oxidation->Degradation Products

Key environmental fate pathways for this compound.
Biodegradation

This compound is considered to be readily biodegradable.[2] This is a critical factor in mitigating its persistence in the environment.

Quantitative Data

ParameterValueMethodSource
Biodegradation72.0%Readily Biodegradable[2]
Ultimate Biodegradation (Biowin3)2.6373 (weeks-months)Estimation Model-
Primary Biodegradation (Biowin4)3.4659 (days-weeks)Estimation Model-

Experimental Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

While the specific report for this compound is not publicly available, the "readily biodegradable" classification suggests a study following a standard guideline such as OECD 301F was likely conducted.[3][4][5]

Objective: To determine the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.

Methodology:

  • Test System: A defined volume of mineral medium, inoculated with a mixed population of microorganisms from activated sludge, is placed in a closed respirometer.

  • Test Substance Addition: A known concentration of this compound is added to the test vessels.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometer. This is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance.

  • Control and Reference: Blank controls (inoculum only) and reference controls (a readily biodegradable substance like sodium benzoate) are run in parallel to ensure the viability of the inoculum and the test system.

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Mineral Medium Mineral Medium Inoculation Inoculation Mineral Medium->Inoculation Test Vessels Test Vessels Inoculation->Test Vessels Activated Sludge Activated Sludge Activated Sludge->Inoculation Incubation (28 days) Incubation (28 days) Test Vessels->Incubation (28 days) Manometric Respirometry This compound This compound This compound->Test Vessels Oxygen Consumption Measurement Oxygen Consumption Measurement Incubation (28 days)->Oxygen Consumption Measurement Manometric Respirometry Calculate % Biodegradation Calculate % Biodegradation Oxygen Consumption Measurement->Calculate % Biodegradation vs. ThOD Compare to Pass Level (60%) Compare to Pass Level (60%) Calculate % Biodegradation->Compare to Pass Level (60%) vs. ThOD

Workflow for OECD 301F Ready Biodegradability Test.
Bioaccumulation

The potential for a substance to bioaccumulate in organisms is a key consideration in environmental risk assessment. The octanol-water partition coefficient (Log Kow) is a primary indicator of this potential.

Quantitative Data

ParameterValueMethodSource
Log Kow3.60KOWWIN v1.67 estimate-
Bioconcentration Factor (BCF)110.7 L/kg wet-wtRegression-based method-

A Log Kow of 3.60 suggests a moderate potential for bioaccumulation. However, the substance's ready biodegradability is expected to significantly mitigate this potential in the environment.

Abiotic Degradation

Hydrolysis: The EPI Suite™ model could not estimate the rate of hydrolysis for this compound. As a tertiary alcohol, it is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[2][6][7] The C-O bond in tertiary alcohols is sterically hindered, making nucleophilic attack by water less likely.[7]

Photolysis: Direct photolysis in water is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reaction with photochemically produced reactive species like hydroxyl radicals, may occur, but specific data for this compound is not available. Studies on other tertiary alcohols suggest that photocatalytic degradation can occur, but this is highly dependent on environmental conditions.[8][9]

Atmospheric Oxidation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl (OH) radicals.

Quantitative Data

ParameterValueMethodSource
OH Rate Constant12.7836 x 10^-12 cm³/molecule-secAopWin v1.92-
Atmospheric Half-Life10.040 hours (12-hr day; 1.5E6 OH/cm³)AopWin v1.92-

This relatively short atmospheric half-life indicates that this compound that volatilizes is unlikely to persist in the atmosphere or be transported over long distances. The primary degradation mechanism is likely H-atom abstraction from the C-H bonds by OH radicals.[10][11]

Ecotoxicity

This compound is classified as harmful to aquatic life with long-lasting effects.[1]

Quantitative Data

EndpointValueSpeciesMethodSource
Acute Aquatic Toxicity (Category 3)H402: Harmful to aquatic life-GHS Classification[1]
Chronic Aquatic Toxicity (Category 3)H412: Harmful to aquatic life with long lasting effects-GHS Classification[1]
96-h LC50 (Fish)27.8 mg/L (read-across)--[12]

Experimental Protocol: Fish, Acute Toxicity Test - OECD 203

The aquatic toxicity of this compound to fish was likely determined following a standardized protocol such as OECD 203.[13][14][15][16][17]

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

Methodology:

  • Test Organism: A standard fish species (e.g., Zebrafish, Rainbow Trout) is selected.

  • Test Conditions: Fish are exposed to a range of concentrations of this compound in water under controlled conditions (temperature, light, oxygen).

  • Exposure Duration: The exposure period is typically 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

cluster_prep Preparation cluster_exposure Exposure cluster_results Results Select Fish Species Select Fish Species Prepare Test Solutions Prepare Test Solutions Select Fish Species->Prepare Test Solutions Expose Fish (96 hours) Expose Fish (96 hours) Prepare Test Solutions->Expose Fish (96 hours) This compound Stock This compound Stock This compound Stock->Prepare Test Solutions Geometric Series of Concentrations Record Mortalities Record Mortalities Expose Fish (96 hours)->Record Mortalities Statistical Analysis Statistical Analysis Record Mortalities->Statistical Analysis Control Group Control Group Control Group->Expose Fish (96 hours) Determine LC50 Value Determine LC50 Value Statistical Analysis->Determine LC50 Value

Workflow for OECD 203 Fish Acute Toxicity Test.

Conclusion

Based on the available data, this compound is not expected to be a persistent or bioaccumulative substance in the environment. Its primary removal mechanism is through biodegradation in aquatic and terrestrial systems. Atmospheric residence time is also predicted to be short due to rapid oxidation. While it is classified as harmful to aquatic organisms, the risk is mitigated by its ready biodegradability. Further experimental studies on its hydrolysis and photolysis under various environmental conditions would provide a more complete picture of its environmental fate. The methodologies presented in this guide, based on OECD guidelines, represent the standard for assessing the environmental safety of chemicals like this compound.

References

Methodological & Application

Enantioselective Synthesis of Tetrahydromyrcenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol (3,7-dimethyloctan-3-ol) is a chiral tertiary alcohol with a fresh, citrusy, and floral aroma, making it a valuable ingredient in the fragrance industry. The stereochemistry of this compound significantly influences its olfactory properties, with each enantiomer possessing a distinct scent profile. Consequently, the development of efficient enantioselective synthetic methods to access the individual (R)- and (S)-enantiomers is of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on two primary strategies: asymmetric addition of organometallic reagents to a prochiral ketone and enzymatic kinetic resolution of the racemic alcohol.

Core Concepts in Enantioselective Synthesis of Tertiary Alcohols

The synthesis of chiral tertiary alcohols, such as this compound, presents a significant challenge in organic chemistry due to the steric hindrance around the prochiral carbonyl center. Key strategies to overcome this include:

  • Asymmetric Nucleophilic Addition: This approach involves the addition of a nucleophile (e.g., an organometallic reagent) to a ketone in the presence of a chiral catalyst or ligand. The chiral environment created by the catalyst directs the nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer of the tertiary alcohol.

  • Kinetic Resolution: This method separates a racemic mixture of the alcohol by selectively reacting one enantiomer at a faster rate than the other, typically using a chiral catalyst, often an enzyme. This results in the separation of one enantiomer as the product and the other as the unreacted starting material.

Method 1: Asymmetric Addition of an Ethyl Group to 6-Methyl-2-heptanone

This protocol describes the enantioselective synthesis of this compound via the asymmetric addition of an ethyl group from an organometallic reagent to 6-methyl-2-heptanone, the prochiral ketone precursor. Chiral ligands are employed to induce stereoselectivity in the reaction.

Logical Workflow for Asymmetric Addition

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification ChiralLigand Chiral Ligand Catalyst Chiral Catalyst Complex ChiralLigand->Catalyst MetalSalt Metal Salt MetalSalt->Catalyst Reaction Reaction Mixture Catalyst->Reaction Ketone 6-Methyl-2-heptanone Ketone->Reaction EthylReagent Ethylating Reagent (e.g., Et2Zn or EtMgBr) EthylReagent->Reaction Product Enantioenriched This compound Reaction->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification FinalProduct Pure Enantiomer of This compound Purification->FinalProduct

Caption: Workflow for Asymmetric Synthesis of this compound.

Experimental Protocol: Asymmetric Ethylation of 6-Methyl-2-heptanone

Materials:

  • 6-Methyl-2-heptanone

  • Diethylzinc (Et₂Zn) or Ethylmagnesium bromide (EtMgBr)

  • Chiral amino alcohol or diamine ligand (e.g., (-)-N,N-dibutylnorephedrine or a chiral bis(oxazoline) ligand)

  • Anhydrous toluene or THF

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation (in situ):

    • To a flame-dried, argon-purged flask, add the chiral ligand (10 mol%).

    • Add anhydrous toluene (or THF) to dissolve the ligand.

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.1 equivalents) to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Asymmetric Addition:

    • Cool the catalyst solution to -20 °C.

    • Slowly add a solution of 6-methyl-2-heptanone (1.0 equivalent) in anhydrous toluene (or THF) to the reaction mixture over 1 hour.

    • Stir the reaction at -20 °C for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.

Data Presentation
LigandReagentSolventTemp (°C)Time (h)Yield (%)e.e. (%)
Chiral Amino AlcoholEt₂ZnToluene-20488592 ((S)-enantiomer)
Chiral DiamineEtMgBrTHF-78247888 ((R)-enantiomer)

Note: The data presented in this table is representative and may vary based on the specific chiral ligand and reaction conditions employed.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol utilizes a lipase, a readily available and highly selective biocatalyst, to resolve a racemic mixture of this compound. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomerically enriched alcohol. Candida antarctica lipase B (CALB) is a commonly used and effective lipase for the resolution of tertiary alcohols.

Logical Workflow for Enzymatic Kinetic Resolution

RacemicTHM Racemic this compound Reaction Enzymatic Acylation RacemicTHM->Reaction Lipase Lipase (e.g., CALB) Lipase->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Solvent Organic Solvent Solvent->Reaction Separation Separation Reaction->Separation Ester Acylated Enantiomer ((R)-Tetrahydromyrcenyl Acetate) Separation->Ester Alcohol Unreacted Enantiomer ((S)-Tetrahydromyrcenol) Separation->Alcohol

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate (as acyl donor)

  • Anhydrous organic solvent (e.g., hexane, MTBE)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flask, add racemic this compound (1.0 equivalent) and anhydrous hexane (or MTBE).

    • Add vinyl acetate (0.6 equivalents). Using a slight excess of the alcohol helps to achieve higher enantiomeric excess for the unreacted alcohol.

    • Add immobilized CALB (e.g., 20 mg per mmol of substrate).

  • Enzymatic Reaction:

    • Stir the mixture at a constant temperature (e.g., 30-40 °C) in an incubator shaker.

    • Monitor the reaction progress by GC analysis, tracking the conversion of the starting material and the formation of the ester. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the product and the remaining starting material.

  • Workup and Separation:

    • When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the ester product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization:

    • Determine the yields of the recovered alcohol and the ester.

    • Determine the enantiomeric excess of both the unreacted alcohol and the ester by chiral GC or HPLC analysis. The ester can be hydrolyzed back to the alcohol for easier analysis if needed.

Data Presentation
LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
CALBVinyl AcetateHexane4024~50>98 ((S)-enantiomer)>98 ((R)-enantiomer)
CALBIsopropenyl AcetateMTBE3536~48>97 ((S)-enantiomer)>96 ((R)-enantiomer)

Note: The data presented in this table is representative. Reaction times and enantiomeric excesses can be optimized by adjusting the enzyme loading, temperature, and solvent.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through either asymmetric addition to a prochiral ketone or enzymatic kinetic resolution of the racemate. The choice of method will depend on the desired enantiomer, available starting materials and reagents, and the required scale of the synthesis. The asymmetric addition route offers a direct synthesis to a specific enantiomer, while the enzymatic kinetic resolution provides access to both enantiomers from a common racemic precursor. Both methods, when optimized, can provide the target chiral tertiary alcohol with high enantiopurity, enabling further studies of its unique properties and applications.

Synthesis of Tetrahydromyrcenol: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the synthesis of tetrahydromyrcenol (2,6-dimethyloctan-2-ol), a valuable fragrance ingredient with a fresh, citrus-floral, and sweet odor. The protocols outlined below are based on established chemical synthesis routes, offering high yield and selectivity.

Introduction

This compound is a widely used compound in the flavor and fragrance industry.[1] Its synthesis is of significant interest, and various methods have been developed to produce it efficiently. The primary routes involve the hydrogenation of unsaturated precursors. This document details two main synthetic pathways: the reductive ring-opening of a tetrahydropyran derivative and the hydrogenation of allo-ocimenol isomers. Additionally, a protocol for the synthesis of a key precursor, dihydromyrcenol, is provided.

Data Summary

The following table summarizes the key quantitative data for the primary synthesis protocol of this compound via reductive ring-opening.

ParameterValue
Starting Material2-ethynyl-2,6,6-trimethyl-tetrahydropyran
Reducing AgentH₂ gas
CatalystPalladium on carbon (Pd/C)
Pressure1 - 20 bar (preferably 3 - 15 bar)
Temperature15 - 100 °C (preferably 20 - 80 °C)
Solvent (optional)Inert solvents such as heptane, methanol, ethanol, THF
Acid (optional)Inorganic or organic acids (e.g., HCl, H₂SO₄)
Conversion100%
Selectivity & Yield> 90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Ring-Opening

This protocol describes the synthesis of this compound from 2-ethynyl-2,6,6-trimethyl-tetrahydropyran through a reductive ring-opening reaction.[1][2]

Materials:

  • 2-ethynyl-2,6,6-trimethyl-tetrahydropyran

  • Palladium on carbon (Pd/C) catalyst

  • Heptane (or other inert solvent)

  • Concentrated Hydrochloric Acid (or other acid)

  • Hydrogen gas

  • Argon gas

  • Glass reactor (e.g., 8 ml)

  • Stirring apparatus

  • Heating and pressure control equipment

  • Filtration apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Add 8 mg of the Pd/C catalyst to the glass reactor.

  • Add 210 mg of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran to the reactor.

  • Add 1.5 g of heptane and 10 µl of concentrated hydrochloric acid to the reactor.

  • Seal the reactor and purge with argon gas twice.

  • Pressurize the reactor with hydrogen gas to 10 bar.

  • Heat the reaction mixture to 50 °C and stir.

  • Maintain the reaction under these conditions until hydrogen consumption ceases, and then continue for an additional 30-60 minutes.

  • Stop the stirring and allow the reactor to cool to room temperature.

  • Carefully release the pressure and purge the reactor with argon gas twice.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the resulting solution by gas chromatography (GC) to determine the conversion and selectivity. The expected yield and selectivity are over 90%.[1]

Protocol 2: Synthesis of this compound from Allo-ocimenol

This method involves the hydrogenation of allo-ocimenol isomers to produce this compound.[1][3]

Materials:

  • Allo-ocimenol isomers

  • Hydrogenation catalyst (e.g., Pd/C)

  • Solvent (optional, as described in Protocol 1)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • Charge the hydrogenation reactor with allo-ocimenol and the catalyst.

  • If using a solvent, add it to the reactor.

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the target temperature while stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor, release the pressure, and purge with an inert gas.

  • Filter the mixture to remove the catalyst.

  • Purify the product, for example, by distillation.

Protocol 3: Synthesis of Dihydromyrcenol (A Precursor to this compound)

Dihydromyrcenol is a key intermediate in the synthesis of this compound.[4] One common synthesis route for dihydromyrcenol starts from cis-pinane.[5]

Materials:

  • cis-Pinane

  • Hydrochloric acid or Formic acid or Sulfuric acid

  • Reaction vessel

Procedure:

  • Pyrolyze cis-pinane to produce an intermediate known as Citronellene.

  • To obtain dihydromyrcenol, one of the following three methods can be employed:

    • Method A (Hydrochloric Acid): Treat the Citronellene with hydrochloric acid, followed by hydrolysis.

    • Method B (Formic Acid): Add formic acid to the Citronellene to form dihydromyrcenyl formate, which is then saponified.

    • Method C (Sulfuric Acid): Perform a direct acid hydrolysis in the presence of sulfuric acid.[5]

Visualizations

experimental_workflow_protocol_1 start Start reagents Add Catalyst, Substrate, Solvent, and Acid to Reactor start->reagents seal_purge Seal and Purge with Argon reagents->seal_purge pressurize_heat Pressurize with H₂ and Heat to 50°C seal_purge->pressurize_heat react Stir until H₂ Consumption Ceases pressurize_heat->react cool_depressurize Cool to RT and Depressurize react->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter analyze Analyze by GC filter->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound via reductive ring-opening.

synthesis_pathways cluster_dihydromyrcenol Dihydromyrcenol Synthesis cluster_this compound This compound Synthesis cis_pinane cis-Pinane pyrolysis Pyrolysis cis_pinane->pyrolysis citronellene Citronellene pyrolysis->citronellene acid_treatment Acid Treatment (HCl, HCOOH, or H₂SO₄) citronellene->acid_treatment dihydromyrcenol Dihydromyrcenol acid_treatment->dihydromyrcenol hydrogenation2 Hydrogenation dihydromyrcenol->hydrogenation2 Hydrogenation allo_ocimenol Allo-ocimenol hydrogenation1 Hydrogenation allo_ocimenol->hydrogenation1 tetrahydropyran_derivative 2-ethynyl-2,6,6-trimethyl- tetrahydropyran reductive_ring_opening Reductive Ring-Opening tetrahydropyran_derivative->reductive_ring_opening This compound This compound hydrogenation1->this compound reductive_ring_opening->this compound hydrogenation2->this compound

Caption: Overview of synthetic pathways to this compound and its precursor.

References

Application Notes: The Use of Tetrahydromyrcenol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydromyrcenol is a widely utilized synthetic aroma chemical prized for its fresh, powerful, and stable citrus-lime character, complemented by soft floral and herbal undertones.[1] Its chemical stability and pleasant olfactory profile make it a versatile ingredient in a broad range of scented products, including fine fragrances, soaps, detergents, shampoos, and deodorants.[1][2][3][4] These application notes provide researchers and formulators with essential data and protocols for incorporating this compound into fragrance formulations.

Chemical and Physical Properties

This compound, chemically known as 2,6-dimethyloctan-2-ol, is a colorless liquid with excellent stability, particularly in alkaline media, making it highly suitable for soap and detergent fragrances.[1][3][5] Its moderate volatility contributes to a sustained release of its aroma, enhancing the longevity of a fragrance.[1]

PropertyValueReference
Molecular Formula C₁₀H₂₂O[5][6][7][8]
Molecular Weight 158.28 g/mol [5][6][9]
CAS Number 18479-57-7[5][6][8][9]
Appearance Colorless to slightly yellowish liquid[5][7]
Odor Profile Fresh, citrus, lime-like, with floral (lily) and sweet notes[3][8][9][10]
Boiling Point 197.00 to 201.00 °C[9]
Flash Point ~72 °C (161.6 °F)[5][11][12]
Specific Gravity 0.822 - 0.830 @ 20°C[9]
Refractive Index 1.431 - 1.438 @ 20°C[5][9]
Solubility Soluble in organic solvents; insoluble in water[4][7]
Vapor Pressure 0.0718 mmHg @ 20°C[5]
Log P 3.5 - 3.56[5][8]

Safety and Regulatory Information

This compound is considered to have a low potential for irritation and allergies, making it suitable for a wide array of consumer products, including those for sensitive skin.[1] It is compliant with international regulatory standards for fragrance ingredients.[1] A toxicological and dermatological review has been conducted, supporting its use as a fragrance ingredient.[13]

MetricValue / ObservationReference
GHS Classification Not classified as hazardous by the majority of notifiers.[6]
Acute Oral LD50 (Rats) > 5 g/kg[7]
Acute Dermal LD50 (Rabbits) > 5 g/kg[7]
Skin Irritation Causes skin irritation.[11][14]
Eye Irritation Causes serious eye irritation.[11][14]
IFRA Status Permitted for use in fragrances according to IFRA standards.[6]

Experimental Protocols for Fragrance Formulation Studies

The following protocols are designed to guide the evaluation of fragrance formulations containing this compound.

Protocol 1: Fragrance Stability Testing

This protocol assesses the stability of a fragrance formulation under various environmental stresses.[15][16] Stability is evaluated based on changes in color, odor, pH, and physical integrity.[17]

1. Sample Preparation:

  • Prepare three sets of samples of the final fragrance formulation in the intended final packaging.
  • Prepare one control sample stored at optimal conditions (room temperature, protected from light).

2. Accelerated Stability Testing (Heat):

  • Place one set of samples in a stability oven at an elevated temperature (e.g., 45°C) for a period of up to three months.[17] This is intended to predict a shelf life of approximately two years at room temperature.[17]
  • Evaluate samples for any changes in color, clarity, and scent profile at specified intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

3. Light Exposure Testing:

  • Expose a second set of samples to controlled UV and visible light in a light cabinet.[15] This is crucial for products in transparent packaging.
  • Monitor for changes in color and fragrance character weekly for one month.

4. Freeze-Thaw Cycle Testing:

  • Subject the third set of samples to repeated cycles of freezing and thawing to assess their resilience to temperature fluctuations during transport and storage.[15][17]
  • A typical cycle involves storing samples at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[17]
  • Conduct at least three complete cycles, evaluating the product for physical changes like phase separation or crystallization after each cycle.[17]

5. Data Analysis:

  • At each time point, compare the test samples to the control sample.
  • Record all observations, including changes in color (spectrophotometry can be used for quantitative data), odor (sensory panel evaluation), pH, and viscosity.[15]

// Nodes A[label="Sample Preparation\n(Formulation in Final Packaging)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Control Sample\n(Room Temp, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Accelerated Testing\n(45°C Oven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Light Exposure\n(UV/Vis Cabinet)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Freeze-Thaw Cycle\n(-10°C / 25°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Periodic Evaluation\n(Color, Odor, pH, Viscosity)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Data Analysis & Comparison to Control", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> {B, C, D, E} [color="#202124"]; {C, D, E} -> F [color="#202124"]; {F, B} -> G [color="#202124"]; }

Caption: Diagram 1: Workflow for fragrance stability testing.

Protocol 2: Sensory Evaluation

Sensory evaluation is critical for understanding the olfactory characteristics of a fragrance.[18] A common and effective method is the triangle test, used to determine if a perceptible difference exists between two samples.[19]

1. Objective: To determine if a modification in the formulation (e.g., change in this compound concentration) results in a perceivable difference in scent.

2. Panelist Selection:

  • Select a panel of at least 15-30 trained or screened individuals.
  • Ensure panelists are in a quiet, odor-free environment.

3. Sample Presentation:

  • For each panelist, present three samples (e.g., on blotter strips), where two are identical (A) and one is different (B).
  • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).

4. Evaluation Procedure:

  • Instruct panelists to smell each sample in the order presented.
  • Ask them to identify the sample that is different from the other two.

5. Data Analysis:

  • Tally the number of correct identifications.
  • Use statistical tables for triangle tests to determine if the number of correct answers is statistically significant, which would indicate a perceivable difference between the fragrances.

// Nodes A[label="Panelist Presented with 3 Coded Samples\n(e.g., A, A, B)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Panelist Smells Each Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Panelist Identifies the 'Odd' Sample", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Record Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Compile All Panelist Responses", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Statistical Analysis\n(Is the result significant?)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B[color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; }

Caption: Diagram 2: Protocol for a triangle test sensory evaluation.

Protocol 3: Olfactory Signaling Pathway

The perception of this compound, like any odorant, begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade.[20][21][22]

Mechanism of Action:

  • Binding: An odorant molecule (e.g., this compound) binds to a specific Olfactory Receptor (OR), which is a type of GPCR.[20][21]

  • G-Protein Activation: This binding activates an associated G-protein (specifically G-olf).[21] The G-protein releases its GDP and binds GTP, becoming active.[20]

  • Adenylyl Cyclase Activation: The activated G-olf subunit moves along the membrane and activates the enzyme adenylyl cyclase.[21][23]

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger.[20][21]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[20][21][22]

  • Depolarization: The opening of these channels allows an influx of positive ions (Na⁺ and Ca²⁺), depolarizing the olfactory receptor neuron.[21][23]

  • Signal Transmission: If the depolarization reaches a threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[21][23]

G Diagram 3: Olfactory Signaling Pathway cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-olf Protein OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Ion Channel Ions Na⁺, Ca²⁺ Influx CNG->Ions 6. Influx ATP ATP ATP->AC cAMP->CNG 5. Opens Channel Depolarization Neuron Depolarization Ions->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal 7. Action Potential

Caption: Diagram 3: The G-protein mediated olfactory signaling cascade.

References

Application Notes and Protocols for the Quantitative Analysis of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol, also known as 2,6-dimethyloctan-2-ol, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, soaps, and cleaning agents.[1][2] Its fresh, citrusy, and floral aroma makes it a popular component in fragrance formulations.[3][4] Accurate and precise quantification of this compound is crucial for quality control in the fragrance industry, ensuring product consistency and adherence to regulatory standards. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Methods Overview

Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice between a mass spectrometer (MS) or a flame ionization detector (FID) depends on the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of MS. It is ideal for both qualitative confirmation and quantitative analysis of this compound, especially in complex matrices where unambiguous identification is required. The mass spectrometer provides structural information, confirming the presence of the analyte by its characteristic mass spectrum.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive method for the quantification of organic compounds. It is particularly well-suited for routine quality control applications where the identity of this compound is already established. The FID offers a wide linear dynamic range and is less expensive to operate and maintain than an MS.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the quantitative analysis of this compound using GC-MS and GC-FID. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-FID Method Performance Characteristics

ParameterTypical Value
Linearity Range0.5 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.

1.1. Liquid Samples (e.g., Perfumes, Lotions)

  • Accurately weigh approximately 1 g of the liquid sample into a 50 mL volumetric flask.

  • Add 25 mL of a suitable organic solvent (e.g., ethanol, hexane, or ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Bring the flask to volume with the same solvent.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

1.2. Solid Samples (e.g., Soaps, Powders)

  • Accurately weigh approximately 5 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., methanol or a mixture of hexane and acetone).

  • Vortex for 2 minutes, then sonicate for 15 minutes to facilitate extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-5) on the solid residue.

  • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.

  • Reconstitute the residue in a suitable solvent to a final volume of 10 mL in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

cluster_liquid Liquid Sample Preparation cluster_solid Solid Sample Preparation l_start Weigh Sample l_dissolve Dissolve in Solvent l_start->l_dissolve l_vortex Vortex l_dissolve->l_vortex l_dilute Dilute to Volume l_vortex->l_dilute l_filter Filter l_dilute->l_filter l_end Ready for GC Analysis l_filter->l_end s_start Weigh Homogenized Sample s_extract Solvent Extraction s_start->s_extract s_sonicate Sonicate s_extract->s_sonicate s_centrifuge Centrifuge s_sonicate->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_reextract Re-extract Residue s_centrifuge->s_reextract s_combine Combine Supernatants s_supernatant->s_combine s_reextract->s_supernatant s_concentrate Concentrate s_combine->s_concentrate s_reconstitute Reconstitute s_concentrate->s_reconstitute s_filter Filter s_reconstitute->s_filter s_end Ready for GC Analysis s_filter->s_end

Figure 1. Sample preparation workflows for liquid and solid matrices.
Protocol 2: GC-MS Quantification of this compound

2.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400 for full scan analysis.

  • Data Acquisition:

    • Qualitative Analysis: Full scan mode.

    • Quantitative Analysis: Selected Ion Monitoring (SIM) mode. Monitor the following ions for this compound (quantifier ion is in bold): m/z 59 , 69, 81, 123.

2.2. Calibration

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethanol) covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Inject each calibration standard into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 59) against the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

2.3. Sample Analysis

  • Inject the prepared sample extracts into the GC-MS system.

  • Identify the this compound peak based on its retention time and the presence of the characteristic ions.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 3: GC-FID Quantification of this compound

3.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Nitrogen or Helium at a constant flow.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min, hold for 10 minutes.

  • Detector Temperature: 300°C.

  • Gas Flows for FID: Hydrogen and Air flows as per manufacturer's recommendations.

3.2. Calibration

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethanol) covering the desired concentration range (e.g., 0.5, 5, 50, 100, 250, 500 µg/mL).

  • Inject each calibration standard into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

3.3. Sample Analysis

  • Inject the prepared sample extracts into the GC-FID system.

  • Identify the this compound peak based on its retention time by comparing it to a standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

cluster_workflow Analytical Workflow cluster_ms GC-MS Path cluster_fid GC-FID Path start Prepared Sample gc_injection GC Injection start->gc_injection gc_separation GC Separation (HP-5/HP-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection for MS fid_detection FID Detection gc_separation->fid_detection for FID ms_analysis Data Analysis (Full Scan / SIM) ms_detection->ms_analysis quantification Quantification (Calibration Curve) ms_analysis->quantification fid_analysis Data Analysis (Peak Area) fid_detection->fid_analysis fid_analysis->quantification

Figure 2. General analytical workflow for GC-MS and GC-FID analysis.

References

Application Note: Analysis of Tetrahydromyrcenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydromyrcenol (2,6-dimethyloctan-2-ol) is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and household products for its fresh, citrus, and floral scent.[1] As a common component in complex fragrance mixtures, its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[2][3][4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for reliable identification and quantification even in complex matrices.[3][4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis for the qualitative and quantitative analysis of this compound.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. The goal is to extract this compound and prepare it in a volatile solvent suitable for GC-MS analysis.[2][6][7]

a) For Liquid Samples (e.g., perfumes, essential oils):

  • Dilution: Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Dissolve and dilute the sample to the mark with a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane.[2][6]

  • Further dilute the stock solution as needed to bring the concentration of this compound into the linear range of the instrument (typically 0.1 to 1 mg/mL).[7]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

  • Transfer the filtered solution into a 2 mL glass autosampler vial.

b) For Solid Samples (e.g., soaps, powders):

  • Extraction: Weigh a representative portion of the solid sample.

  • Perform a solvent extraction using a suitable volatile solvent. Techniques like sonication or Soxhlet extraction can be employed to ensure efficient extraction.

  • Concentrate the extract if necessary using a gentle stream of nitrogen gas (blowdown) to evaporate excess solvent.[8]

  • Reconstitute the dried extract in a known volume of a suitable volatile solvent.

  • Filter the solution through a 0.22 µm syringe filter and transfer to a GC vial.

c) Headspace Analysis (for volatile analysis from complex matrices):

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial and incubate it at a constant temperature to allow volatile compounds to partition into the headspace.

  • Use a gas-tight syringe or an automated headspace sampler to inject a portion of the headspace vapor into the GC-MS.[7][9]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized depending on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless mode, depending on concentration)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify this compound in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • Quantitative Analysis: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Data Presentation

Expected Retention and Mass Spectral Data

The retention time of this compound will depend on the specific GC conditions and column used. Based on its chemical properties, the following are expected results:

Parameter Expected Value
Kovats Retention Index (non-polar column) Approximately 1089[10]
Molecular Weight 158.28 g/mol [11]
Molecular Ion (M+) m/z 158 (may be weak or absent)
Major Fragment Ions (m/z) 59 (base peak), 69, 43, 81, 41, 55, 71, 95

Note: The fragmentation pattern of alcohols like this compound is characterized by alpha-cleavage and dehydration.[12] The base peak at m/z 59 is characteristic of the cleavage next to the tertiary alcohol, forming a stable oxonium ion.

Experimental Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Sample (Liquid or Solid) Dilution Dilution/Extraction with Volatile Solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch Qualitative Qualitative Identification LibrarySearch->Qualitative Quantitative Quantitative Results Quantification->Quantitative

Caption: Workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols for the Structural Elucidation of Tetrahydromyrcenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol (2,6-dimethyloctan-2-ol) is a widely used fragrance ingredient with a characteristic fresh, citrus, and floral odor. As a saturated acyclic monoterpenoid alcohol, its structural confirmation and purity assessment are critical for quality control in the fragrance industry and for toxicological and dermatological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Structural and Spectral Overview

The structure of this compound, with the IUPAC name 2,6-dimethyloctan-2-ol, is characterized by a C10 carbon skeleton. The key to its structural elucidation by NMR lies in identifying the unique proton and carbon environments within the molecule and establishing their connectivity through chemical shifts, coupling constants, and correlation experiments.

Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.88t3HH-8
0.91d3HH-7
1.12 - 1.25m2HH-4
1.20s6HH-1, H-1'
1.28 - 1.40m2HH-5
1.40 - 1.52m2HH-3
1.55m1HH-6
1.35 (broad)s1HOH

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Assignment
11.8C-8
22.9C-7
24.9C-4
29.3C-1, C-1'
34.5C-6
39.5C-5
44.2C-3
70.7C-2

Experimental Protocols

Sample Preparation
  • Sample : Use neat this compound or prepare a solution of approximately 5-10 mg of the compound.

  • Solvent : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used as internal references.

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument : A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 3-4 seconds.

    • Spectral Width (sw) : A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy
  • Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required compared to ¹H NMR.

    • Relaxation Delay (d1) : 2 seconds.

    • Spectral Width (sw) : A spectral width of 200-240 ppm is standard for ¹³C NMR.

  • Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Tetrahydromyrcenol_NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_StructureDetermination Structure Determination Sample_Prep Sample Preparation (this compound in CDCl3) H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR Analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Number of Signals - Chemical Shift C13_NMR->Analyze_C13 Assign_Fragments Assign Proton and Carbon Signals to Molecular Fragments Analyze_H1->Assign_Fragments Analyze_C13->Assign_Fragments Assemble_Structure Assemble Fragments to Propose Structure Assign_Fragments->Assemble_Structure Final_Structure Final Structure: 2,6-dimethyloctan-2-ol Assemble_Structure->Final_Structure

NMR Structural Elucidation Workflow

Interpretation of NMR Data for Structural Confirmation

  • ¹H NMR Spectrum : The ¹H NMR spectrum shows distinct signals corresponding to the different types of protons in this compound. The singlet at 1.20 ppm integrating to 6H is characteristic of the two equivalent methyl groups attached to the quaternary carbon bearing the hydroxyl group (C2). The triplet at 0.88 ppm and the doublet at 0.91 ppm are indicative of a terminal ethyl group and a methyl group adjacent to a methine, respectively. The multiplets in the aliphatic region correspond to the methylene and methine protons of the carbon chain. The broad singlet around 1.35 ppm is characteristic of the hydroxyl proton.

  • ¹³C NMR Spectrum : The ¹³C NMR spectrum displays eight distinct signals, confirming the presence of eight unique carbon environments in the molecule, as expected from its structure, accounting for the equivalence of the two methyl groups at the C2 position. The signal at 70.7 ppm is characteristic of a quaternary carbon bonded to an oxygen atom (C2). The remaining signals in the aliphatic region correspond to the methyl, methylene, and methine carbons of the octanol backbone.

By combining the information from both ¹H and ¹³C NMR spectra, the connectivity of the atoms in this compound can be unequivocally determined, confirming its structure as 2,6-dimethyloctan-2-ol. For more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. However, for a relatively simple molecule like this compound, 1D NMR is generally sufficient for structural verification.

Application of Tetrahydromyrcenol in Biocatalysis: A Review of Current Landscape and Potential Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Issued: December 13, 2025

Introduction

Tetrahydromyrcenol is a widely utilized synthetic aroma chemical, prized for its fresh, powerful, and stable citrus-lime and floral-lavender scent.[1][2][3] It is a staple ingredient in the fragrance industry, particularly for soaps, detergents, and household products due to its excellent chemical stability.[2][3] While the chemical synthesis and fragrance applications of this compound are well-documented, its direct application in biocatalytic processes is not an established field of research.

Biocatalysis employs enzymes and whole-cell microorganisms to perform chemical transformations, offering significant advantages in selectivity, mild reaction conditions, and sustainability.[4][5] The intersection of biocatalysis and fragrance production typically involves two main routes: the de novo biosynthesis of fragrance molecules or the biotransformation of precursors into more valuable aroma compounds.[6][7]

This document outlines the current state of knowledge, focusing on the more scientifically established area of biocatalytic production of fragrance compounds like this compound, rather than its use as a biocatalyst or a mediator in such processes. The protocols and data presented are based on analogous biotransformations of structurally related terpenoids, providing a foundational framework for future research into this compound.

Biocatalysis in the Fragrance Industry: Core Concepts

Industrial biotechnology is a key tool for the sustainable production of flavor and fragrance (F&F) ingredients. Biocatalytic methods are increasingly favored over classical chemical synthesis for their ability to perform highly specific reactions under gentle conditions.[4]

Key biocatalytic reactions relevant to terpenoid and aroma chemical synthesis include:

  • Oxidation/Reduction: Introduction or modification of hydroxyl and carbonyl groups.

  • Hydrolysis: Cleavage of esters or glycosides.

  • Isomerization: Rearrangement of molecular structure.

  • C-C Bond Reduction (Hydrogenation): Saturation of double bonds, a critical step in converting unsaturated precursors to saturated alcohols like this compound.

Microorganisms such as bacteria and fungi, or isolated enzymes (e.g., lipases, ene-reductases), are the primary tools for these transformations.[5][7][8]

Potential Biocatalytic Route to this compound

This compound is commercially produced via the hydrogenation of myrcenol or dihydromyrcenol, which are themselves derived from myrcene or turpentine. A plausible biocatalytic alternative would involve the enzymatic reduction of the carbon-carbon double bond in a precursor molecule like myrcenol.

The workflow for developing such a biocatalytic process is visualized below.

Biocatalytic_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & DSP A Substrate Selection (e.g., Myrcenol) B Microorganism/Enzyme Screening A->B  Test against library C Identify 'Hit' (Strain/Enzyme with Activity) B->C  Assay for conversion D Reaction Condition Optimization (pH, Temp, Co-solvents) C->D E Process Parameter Optimization (Substrate loading, Cell density) D->E G Bioreactor Scale-Up E->G F Strain/Enzyme Engineering (Optional) F->E  Improved catalyst H Downstream Processing (Extraction, Purification) G->H  Harvest & Extract I Final Product (this compound) H->I  Purify Logical_Relationships A Biocatalyst (Enzyme/Whole Cell) D Product (e.g., this compound) A->D Catalyzes Conversion B Substrate (e.g., Myrcenol) B->A Can be Toxic (Substrate Inhibition) B->D Is Converted C Process Conditions (pH, Temp, Aeration) C->A Influences Activity & Stability C->B Affects Solubility & Stability D->A Can be Toxic (Product Inhibition)

References

Application Note: Quantification of Tetrahydromyrcenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromyrcenol is a widely used synthetic fragrance ingredient prized for its fresh, citrusy, and floral-lime aroma.[1][2] It is a common component in a variety of consumer products, including perfumes, soaps, shampoos, deodorants, and other personal care items.[3] As a fragrance ingredient, its concentration in final products is subject to industry guidelines and regulations to ensure consumer safety. Accurate quantification of this compound in complex matrices is therefore crucial for quality control, regulatory compliance, and safety assessments.

This application note provides detailed protocols for the quantification of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile compounds in intricate samples.[4][5][6][7]

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of fragrance compounds due to its excellent separation efficiency (GC) and definitive identification capabilities (MS). The gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then ionizes the separated components, and fragments them into characteristic patterns, which serve as a "fingerprint" for identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract this compound from the matrix while minimizing the co-extraction of interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE) for Perfumes and Eau de Toilettes

This protocol is suitable for samples where this compound is already in a liquid, alcohol-based matrix.

  • Sample Dilution: Accurately weigh approximately 1.0 g of the perfume sample into a 10 mL volumetric flask. Dilute to the mark with ethanol.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., deuterated this compound, if available, or another compound with similar chemical properties and a different retention time).

  • Extraction:

    • Transfer a 1.0 mL aliquot of the diluted sample to a 15 mL centrifuge tube.

    • Add 5.0 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE) or hexane.

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper organic layer containing the extracted analytes and transfer it to a clean vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Creams, Lotions, and Soaps

This protocol is ideal for more complex, semi-solid, or solid matrices and minimizes matrix effects.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard directly to the sample in the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Identification and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Mass Spectrum of this compound: As a tertiary alcohol, the molecular ion peak (m/z 158) of this compound is often weak or absent in the 70 eV EI mass spectrum.[8][9][10] The fragmentation is characterized by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Key diagnostic ions for this compound (2,6-dimethyloctan-2-ol) include:

    • m/z 59: This is often the base peak and results from the cleavage of the bond between C2 and C3, retaining the charge on the fragment containing the hydroxyl group.[11]

    • m/z 69: This is another prominent peak.[11]

    • Loss of water (M-18): A peak at m/z 140 may be observed due to the loss of a water molecule.[12]

  • Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. The most abundant and specific ions for this compound (e.g., m/z 59 and 69) and the internal standard should be monitored. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is then determined from this curve.

Data Presentation

The concentration of this compound can vary significantly depending on the product type and formulation. The following table provides an overview of typical usage levels, which can be used as a reference for expected concentration ranges in analytical testing.

Product Type Typical Concentration Range of this compound Reference
Fragrance ConcentrateUp to 30.0%[13][14]
Fine FragranceUp to 0.71% (in the final product)[13][14]
Cosmetics (general use)Up to 2.5% (in the fragrance component)[14]
Shampoos, Soaps, Deodorants, Bath/Shower GelsVaries based on desired fragrance intensity[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Quantification Sample Complex Mixture (e.g., Perfume, Cream) LLE Liquid-Liquid Extraction Sample->LLE for liquid samples HS_SPME Headspace SPME Sample->HS_SPME for solid/semi-solid samples Extracted_Sample Extracted Analytes LLE->Extracted_Sample HS_SPME->Extracted_Sample GC_Inlet GC Inlet (Vaporization/Desorption) Extracted_Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Final_Result Final Result (Concentration of this compound) Quantification->Final_Result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Retention_Time Retention Time Match Confirmed_ID Confirmed Identification Mass_Spectrum_Match Mass Spectrum Match Peak_Area Peak Area Measurement (SIM Mode) Calibration_Curve Calibration Curve Peak_Area->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration Analyte_Signal Analyte Signal from GC-MS Analyte_Signal->Retention_Time Analyte_Signal->Mass_Spectrum_Match Analyte_Signal->Peak_Area

Caption: Logical relationship for identification and quantification in GC-MS.

References

Application Note: Quantitative Analysis of Tetrahydromyrcenol in Consumer Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Tetrahydromyrcenol (CAS No. 18479-57-7), a common fragrance ingredient, in a variety of consumer products. The protocol outlines sample preparation procedures for different matrices, including liquid, cream-based, and solid products, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for quality control, regulatory compliance, and research and development in the cosmetics, personal care, and household product industries.

Introduction

This compound, also known as 2,6-dimethyloctan-2-ol, is a synthetic fragrance compound widely used in consumer products to impart a fresh, citrus, and floral scent.[1][2][3] Its presence and concentration in products such as perfumes, lotions, soaps, and detergents are critical for product quality and may be subject to regulatory limits for fragrance allergens. Therefore, a reliable and validated analytical method for the quantification of this compound is essential. This application note provides detailed protocols for the extraction and GC-MS analysis of this compound from various consumer product matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix of the consumer product. Two primary methods are presented: Liquid-Liquid Extraction (LLE) for liquid and cream-based products, and Headspace (HS) analysis for solid and complex matrix products.

1.1. Liquid-Liquid Extraction (LLE) for Perfumes, Lotions, and Shampoos

This protocol is suitable for samples that are liquid or can be readily dissolved or suspended in a solvent.

Materials:

  • Sample (Perfume, Lotion, Shampoo)

  • Methyl tert-butyl ether (MtBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Weigh 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MtBE to the tube.[4][5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • For emulsion-forming samples (e.g., lotions), add 1-2 g of anhydrous sodium sulfate to aid in phase separation.

  • Centrifuge the mixture at 3000 x g for 10 minutes.[4]

  • Carefully collect the upper organic layer (MtBE) using a Pasteur pipette and transfer it to a clean vial.

  • Filter the extract through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for GC-MS analysis.

1.2. Headspace (HS) Analysis for Soaps, Detergents, and Powders

This protocol is ideal for volatile compounds in solid or complex matrices, as it minimizes matrix interference.[6][7][8]

Materials:

  • Sample (Soap, Detergent, Powder)

  • 20 mL headspace vials with crimp caps

  • Headspace autosampler

Procedure:

  • Weigh 0.1 - 1.0 g of the solid or powdered sample directly into a 20 mL headspace vial. For solid soaps, it is recommended to shave or grate the sample to increase the surface area.

  • Immediately seal the vial with a crimp cap.

  • Place the vial in the headspace autosampler.

  • The headspace GC-MS parameters should be set as described in the following section.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

GC-MS Parameters:

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (for LLE)
Split Ratio 20:1
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min.[5]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound Quantifier: 59 m/z, Qualifiers: 69 m/z, 81 m/z, 43 m/z[9]

Headspace Sampler Parameters (for HS-GC-MS):

ParameterValue
Vial Equilibration Time 15 minutes
Vial Temperature 100 °C
Loop Temperature 110 °C
Transfer Line Temperature 120 °C
Injection Time 1 minute
Calibration and Quantification

A calibration curve should be prepared using standard solutions of this compound in MtBE at a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 50 µg/mL). The peak area of the quantifier ion (m/z 59) is plotted against the concentration of the standards. The concentration of this compound in the samples is then determined from the calibration curve.

Quantitative Data

The concentration of this compound can vary significantly depending on the product type and formulation. The following table provides representative concentration levels based on regulatory limits for fragrance allergens in the EU, which serve as a useful reference for expected concentrations.[10]

Consumer ProductTypical Concentration Range of Fragrance Allergens (%)
Leave-on Products (e.g., Lotions, Creams) > 0.001%
Rinse-off Products (e.g., Shampoos, Soaps) > 0.01%

Note: These values are based on the regulatory thresholds for the labeling of fragrance allergens in the European Union and represent the levels above which their presence must be declared. Actual concentrations of this compound in specific products may vary.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the analysis of this compound in consumer products.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Consumer Product Sample matrix_check Determine Sample Matrix start->matrix_check lle Liquid-Liquid Extraction (LLE) matrix_check->lle Liquid/Cream hs Headspace (HS) Analysis matrix_check->hs Solid/Powder gcms GC-MS System lle->gcms hs->gcms qualitative Qualitative Analysis (Full Scan) gcms->qualitative quantitative Quantitative Analysis (SIM) gcms->quantitative calibration Calibration Curve quantitative->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

lle_workflow sample 1. Weigh 0.5g of Sample add_solvents 2. Add 5mL Water & 5mL MtBE sample->add_solvents vortex 3. Vortex for 2 minutes add_solvents->vortex centrifuge 4. Centrifuge at 3000 x g for 10 min vortex->centrifuge collect_organic 5. Collect Organic Layer (MtBE) centrifuge->collect_organic filter 6. Filter into Autosampler Vial collect_organic->filter gcms_analysis 7. Inject into GC-MS filter->gcms_analysis

Caption: Liquid-Liquid Extraction (LLE) protocol workflow.

hs_workflow sample 1. Weigh 0.1-1.0g of Sample into Vial seal 2. Crimp and Seal Vial sample->seal incubate 3. Incubate in Headspace Autosampler seal->incubate inject 4. Automatic Injection into GC-MS incubate->inject

Caption: Headspace (HS) analysis protocol workflow.

Conclusion

The described GC-MS method provides a selective and sensitive approach for the quantification of this compound in a range of consumer products. The choice between Liquid-Liquid Extraction and Headspace analysis allows for flexibility in handling different sample matrices. This application note serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of fragranced consumer goods.

References

Troubleshooting & Optimization

Technical Support Center: Tetrahydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Tetrahydromyrcenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound (2,6-dimethyl-2-octanol) can be synthesized through several routes. A common method involves the hydrogenation of myrcene or its derivatives. Another patented, high-yield method is the reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran.[1][2] This latter process is reported to have excellent selectivity and yield, minimizing the formation of undesired side products.[1][2]

Q2: I am experiencing low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in chemical syntheses can arise from several factors.[3][4] For this compound synthesis, specific issues could include:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact yield.

  • Inefficient Catalysis: The choice of catalyst, its activity, and loading are crucial for efficient hydrogenation or ring-opening.

  • Presence of Impurities: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.

  • Poor Work-up and Purification: Product loss can occur during extraction, filtration, and purification steps.[3][5]

  • Side Reactions: Depending on the route, side reactions such as cyclization or incomplete hydrogenation can reduce the yield of the desired product.

Q3: Which catalyst is most effective for the synthesis of this compound?

A3: The choice of catalyst is highly dependent on the synthesis route. For the reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran, Palladium on carbon (Pd/C) is a preferred catalyst.[2] In the context of hydrogenating myrcene derivatives, palladium-based catalysts have shown high activity and selectivity for complete hydrogenation.[6][7] Studies on the hydrogenation of β-myrcene have shown that Palladium catalysts can yield the fully saturated alkane with high selectivity (~95%), whereas Rhodium (Rh) and Ruthenium (Ru) catalysts tend to be less active and produce a mixture of partially and fully hydrogenated products.[6]

Q4: What are the typical reaction conditions for the reductive ring-opening synthesis of this compound?

A4: For the synthesis of this compound via reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran, typical reaction conditions are:

  • Pressure: Hydrogen gas pressure in the range of 1-20 bar, with a preferred range of 3-15 bar.[1][2]

  • Temperature: Reaction temperatures typically range from 15-100 °C, with a preferred range of 20-80 °C.[1][2]

  • Solvent: The reaction can be carried out in various inert solvents such as alcohols (e.g., ethanol), hydrocarbons (e.g., heptane), esters, and ethers.[2]

  • Catalyst: Palladium on carbon (Pd/C) is commonly used.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis and provides potential solutions.

Issue 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the catalyst has not expired and has been stored correctly. • Consider using a fresh batch of catalyst. • For Pd/C, ensure proper activation if required by the supplier's protocol.
Insufficient Catalyst Loading • Increase the catalyst loading incrementally. For the reductive ring-opening, up to 10 wt% (based on the starting material) can be used.[2]
Suboptimal Temperature or Pressure • Gradually increase the reaction temperature within the recommended range (15-100 °C).[1][2] • Increase the hydrogen pressure within the recommended range (1-20 bar).[1][2]
Poor Mixing • Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer.
Presence of Catalyst Poisons • Purify starting materials and solvents to remove any potential catalyst poisons (e.g., sulfur compounds).
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature • Lowering the reaction temperature may improve selectivity and reduce the formation of thermal degradation products.
Over-hydrogenation or Incomplete Hydrogenation (in myrcene routes) • Optimize reaction time by monitoring the reaction progress using techniques like GC-MS. • Adjust hydrogen pressure. • Select a more selective catalyst. Palladium catalysts are generally selective for complete hydrogenation of the double bonds in myrcene.[6]
Alternative Ring Opening • The patented reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran is reported to be highly selective, with minimal formation of undesired ring-opened isomers.[1][2] If side products are observed, verify the structure of the starting material and the reaction conditions.

Data Presentation

Table 1: Comparison of Noble Metal Catalysts for the Hydrogenation of β-Myrcene

Catalyst (0.5 wt% on Alumina)Main ProductYield of 2,6-dimethyloctaneKey Observations
Palladium (Pd) 2,6-dimethyloctane≈ 95%Highly active and selective for complete hydrogenation.[6]
Rhodium (Rh) Mixture> 40%Produces a significant amount of 2,6-dimethyloct-2-ene (~40%).[6]
Ruthenium (Ru) Mixture≈ 10%Leaves a high amount of unreacted β-myrcene and produces ~50% 2,6-dimethyloct-2-ene.[6]

Note: This data is for the hydrogenation of β-myrcene to 2,6-dimethyloctane, a closely related transformation to the hydrogenation step in some this compound synthesis routes.

Experimental Protocols

Key Experiment: Reductive Ring-Opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran

This protocol is based on a patented procedure and serves as a general guideline.[2]

Materials:

  • 2-ethynyl-2,6,6-trimethyl-tetrahydropyran

  • Palladium on carbon (Pd/C) catalyst

  • Heptane (or another suitable inert solvent)

  • Concentrated hydrochloric acid (optional, as an additive)

  • Hydrogen gas

  • Argon gas

Procedure:

  • To a suitable glass reactor, add the Pd/C catalyst (e.g., 8 mg for 210 mg of starting material).

  • Add the starting material, 2-ethynyl-2,6,6-trimethyl-tetrahydropyran (e.g., 210 mg, 95%).

  • Add the solvent, heptane (e.g., 1.5 g), and any additives like concentrated hydrochloric acid (e.g., 10 µl).

  • Seal the reactor and purge it with an inert gas like argon (e.g., 3 times by pressurizing to 5 bar and then releasing the pressure).

  • Purge the reactor with hydrogen gas in a similar manner (e.g., 3 times by pressurizing to 5 bar and then releasing).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Stir the mixture vigorously until hydrogen consumption ceases, and then continue stirring for an additional 30-60 minutes.

  • Stop heating and stirring, and allow the reactor to cool to room temperature.

  • Carefully release the pressure and purge the reactor with argon.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the conversion and selectivity to this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No troubleshoot_conversion Troubleshoot Conversion: - Catalyst Activity - Reaction Conditions - Reagent Purity low_conversion->troubleshoot_conversion check_side_products Analyze for Side Products high_conversion->check_side_products end Improved Yield troubleshoot_conversion->end side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_selectivity Troubleshoot Selectivity: - Optimize Temperature - Adjust Pressure/Time - Catalyst Choice side_products_present->troubleshoot_selectivity troubleshoot_workup Review Work-up and Purification for Product Loss no_side_products->troubleshoot_workup troubleshoot_selectivity->end troubleshoot_workup->end

Caption: Troubleshooting workflow for improving this compound yield.

Synthesis_Pathway reactant 2-ethynyl-2,6,6-trimethyl-tetrahydropyran conditions H₂ Gas (3-15 bar) Pd/C Catalyst 20-80 °C Inert Solvent reactant->conditions product This compound (2,6-dimethyl-2-octanol) conditions->product

Caption: Reductive ring-opening synthesis of this compound.

References

Technical Support Center: Purification of Crude Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Tetrahydromyrcenol. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical physical properties?

A1: this compound (IUPAC Name: 2,6-dimethyloctan-2-ol) is a synthetic fragrance ingredient valued for its fresh, citrus-lime and floral aroma. It is a clear, colorless liquid. Its key properties are summarized in the table below.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound typically contains impurities stemming from its synthesis, which often involves the hydrogenation of myrcene or related terpene precursors. Common impurities may include:

  • Unreacted Starting Materials: Myrcene, dihydromyrcene.

  • Isomers and Related Terpenes: Isomers of myrcenol, limonene, β-pinene, and other monoterpenes that were present in the myrcene source material.[1]

  • Hydrogenation Byproducts: Partially hydrogenated intermediates or over-hydrogenated alkanes.

  • Solvents and Catalysts: Residual solvents from the reaction or extraction steps, and trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon).[2]

Q3: Which purification technique is most suitable for crude this compound?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional Vacuum Distillation is highly effective for separating this compound from impurities with significantly different boiling points, such as residual solvents and lower-boiling terpenes.[3][4] Given its high boiling point, distillation under vacuum is necessary to prevent thermal decomposition.[3]

  • Flash Column Chromatography is ideal for removing impurities with similar boiling points but different polarities, such as isomeric byproducts.[5][6]

Q4: How can I assess the purity of my final this compound product?

A4: The most common and effective method for assessing purity is Gas Chromatography-Mass Spectrometry (GC-MS).[7] GC provides a quantitative measure of the percentage purity by comparing the peak area of this compound to the total area of all peaks, while MS helps in identifying the chemical structure of the impurities.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18479-57-7[2]
Molecular Formula C₁₀H₂₂O[2]
Molecular Weight 158.29 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 197-201 °C (at 760 mmHg)[8]
Flash Point ~72 °C[2]
Density ~0.824 - 0.835 g/cm³[9]
Purity (Commercial) min. 97%[2]

Table 2: Comparison of Primary Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For Removing
Fractional Vacuum Distillation Differences in boiling points under reduced pressure.[4]Scalable, cost-effective for large quantities, good for removing volatile impurities.Not effective for separating compounds with very close boiling points (isomers); risk of thermal degradation if not controlled.[3]Solvents, unreacted starting materials (e.g., myrcene), and lower/higher boiling point byproducts.
Flash Column Chromatography Differential adsorption to a stationary phase (e.g., silica gel) based on polarity.[6]High resolution for separating structurally similar compounds (isomers), operates at room temperature.[5]Requires significant solvent volumes, can be less economical for very large scales, potential for product loss on the column.Isomeric impurities, compounds with similar boiling points but different polarity.

Troubleshooting Guides

Fractional Vacuum Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Low Purity - Distillation rate is too fast.- Insufficient column efficiency (not enough theoretical plates).- Vacuum level is unstable.- Reduce the heating rate to ensure a slow and steady collection of distillate (approx. 1-2 drops per second).[8]- Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations).- Check all joints and seals for leaks to ensure a stable vacuum.
Product Not Distilling - Vacuum is not deep enough (pressure is too high).- Temperature is too low.- Thermometer is placed incorrectly.- Ensure your vacuum pump is capable of reaching the required pressure. Check for leaks.- Gradually increase the heating mantle temperature. Insulate the column with glass wool and aluminum foil to prevent heat loss.[10]- The top of the thermometer bulb should be level with the bottom of the condenser arm.[8]
Bumping / Unstable Boiling - Lack of boiling chips or inadequate stirring.- Heating is too vigorous.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heat input from the mantle for a smoother boil.
Column Flooding - Heating rate is too high, causing excessive vaporization that cannot be handled by the column.[10]- Immediately reduce or remove the heat source and allow the liquid to drain back into the flask. Resume heating at a much gentler rate.[10]
Dark Residue in Flask - Thermal decomposition of high-boiling impurities or the product itself.- Ensure the vacuum level is sufficiently low to reduce the boiling point. Do not exceed the required distillation temperature.
Flash Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Fractions - Improper solvent system (eluent) selection.- Column was packed poorly, leading to channeling.- Sample was loaded improperly or too much sample was loaded.- Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3.- Repack the column carefully, ensuring a uniform and compact bed. Avoid air bubbles.[11] - Dissolve the crude sample in a minimal amount of solvent and load it as a narrow band.
Compound Won't Elute from Column - Eluent is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a different stationary phase (e.g., alumina) or an alternative purification method.[12]
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica.[13]- A rapid change in solvent polarity caused thermal stress.- Always keep the silica bed submerged in solvent.[13]- When running a gradient, increase the polarity of the eluent gradually.
Low Product Recovery - Compound is highly retained on the column.- Fractions are too dilute to detect the product.- After elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining material.- Combine and concentrate fractions that are expected to contain the product before analysis by TLC.[12]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to a pressure of approximately 10-20 mmHg.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial low-boiling fraction, which may contain residual solvents and volatile terpenes. The head temperature will be low and may fluctuate.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 90-100 °C at 10 mmHg), change the receiving flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate. The temperature should remain constant during the collection of the pure fraction.[8]

  • Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Turn off the heat, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before disassembling.

  • Analysis: Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the Rf value of this compound is approximately 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent just to the level of the top sand layer, then carefully add the eluent.

  • Elution:

    • Begin adding the eluent to the column, applying gentle air pressure (if necessary for flash chromatography) to achieve a steady flow.[13]

    • Collect fractions sequentially in test tubes or flasks.

  • Fraction Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound (Mixture of Terpenes, Solvents, etc.) analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 decision Primary Impurities? analysis1->decision distillation Fractional Vacuum Distillation decision->distillation Different Boiling Points (Solvents, Volatiles) chromatography Flash Column Chromatography decision->chromatography Similar Boiling Points (Isomers) dist_product Distilled Product distillation->dist_product chrom_product Chromatography Product chromatography->chrom_product analysis2 Purity Analysis (GC-MS) dist_product->analysis2 analysis3 Purity Analysis (GC-MS) chrom_product->analysis3 decision2 Purity > 97%? analysis2->decision2 analysis3->decision2 final_product Pure this compound decision2->final_product Yes further_purification Requires Further Purification decision2->further_purification No further_purification->distillation From Chromatography further_purification->chromatography From Distillation

Caption: Decision workflow for selecting a purification technique for crude this compound.

References

Technical Support Center: Synthetic Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Tetrahydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Common impurities in synthetic this compound can originate from the starting materials or form as byproducts during the synthesis process. These include:

  • Unreacted Starting Materials and Isomers: Myrcene, dihydromyrcene, and their isomers such as β-pinene and limonene are common precursors, and residual amounts may remain in the final product.[1][2]

  • Isomeric Alcohols: Acid-catalyzed hydration of the precursor can lead to carbocation rearrangements, resulting in the formation of various isomeric alcohols.

  • Cyclic Ethers: Intramolecular cyclization, another acid-catalyzed side reaction, can produce cyclic ether derivatives, such as trimethyl-cyclohexane methanol.[3]

  • Dimers and Polymers: Myrcene and other reactive terpenes can dimerize or polymerize, especially under acidic conditions or upon prolonged storage.[1][2]

Q2: How do reaction conditions affect the formation of these impurities?

A2: Reaction conditions play a critical role in the impurity profile of synthetic this compound:

  • Temperature: Higher reaction temperatures tend to favor the formation of cyclic byproducts and isomeric alcohols.[3]

  • Reaction Time: Prolonged reaction times can also increase the yield of undesired side products.[3]

  • Catalyst: The type and concentration of the acid catalyst are crucial. Stronger acids can accelerate both the desired reaction and the formation of side products.[3]

Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?

A3: Gas Chromatography (GC) is the primary analytical technique for assessing the purity of this compound and identifying impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is widely used for quantitative analysis to determine the purity of the main component and the relative amounts of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for the qualitative identification of unknown impurities by providing mass spectra that can be compared against libraries for structural elucidation.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity of this compound Incomplete reaction; suboptimal reaction conditions.Optimize reaction time and temperature. Ensure proper catalyst concentration and activity.
High Levels of Unreacted Starting Material Insufficient reaction time or catalyst activity.Increase reaction time or catalyst loading. Check the quality of the starting materials.
Presence of Isomeric Alcohols Carbocation rearrangements due to strong acid catalyst or high temperature.Use a milder acid catalyst. Lower the reaction temperature.[3]
High Concentration of Cyclic Ethers Acid-catalyzed intramolecular cyclization favored by high temperatures.Maintain a lower reaction temperature. Reduce the concentration of the acid catalyst.[3]
Appearance of Unknown Peaks in GC Analysis Contamination or degradation of the sample.Ensure proper storage of starting materials and the final product. Use high-purity solvents and reagents.

Quantitative Data Summary

The following table summarizes the typical impurities found in synthetic this compound. Please note that the exact percentages can vary significantly depending on the synthetic route and purification methods employed.

Impurity Typical Percentage Range (%) Origin
Dihydromyrcene0.1 - 2.0Unreacted Starting Material
Isomeric Alcohols0.5 - 5.0Side Reaction (Rearrangement)
Cyclic Ethers0.2 - 3.0Side Reaction (Cyclization)
Myrcene/Other Terpenes0.1 - 1.5Starting Material Impurity
Dimers/Polymers< 1.0Side Reaction

Experimental Protocols

Experimental Protocol: Gas Chromatography (GC-FID) Analysis of this compound Purity

This protocol outlines a standard method for determining the purity of a synthetic this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Instrumentation and Columns:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the alcohol and potential impurities.

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen of high purity.

  • Solvent: High-purity acetone or ethanol for sample dilution.

  • This compound Standard: A certified reference standard of this compound (>99% purity).

  • Internal Standard (optional): A stable compound that does not co-elute with any sample components (e.g., n-dodecane).

3. GC-FID Operating Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 5 °C/minute.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in the chosen solvent. If using an internal standard, add it to the solution at a known concentration.

  • Sample Solution: Prepare a 1 mg/mL solution of the synthetic this compound sample in the same solvent. If using an internal standard, add it at the same concentration as in the standard solution.

5. Analysis Procedure:

  • Inject the standard solution to determine the retention time of this compound and the internal standard (if used).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time from the standard injection.

  • Identify any impurity peaks.

6. Data Analysis and Purity Calculation:

  • Area Percent Method (without internal standard):

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

  • Internal Standard Method:

    • Calculate the Response Factor (RF) for this compound from the standard injection: RF = (Area_Standard / Conc_Standard) / (Area_IS / Conc_IS)

    • Calculate the concentration of this compound in the sample: Conc_Sample = ((Area_Sample / Area_IS) / RF) * Conc_IS

    • Purity (%) = (Conc_Sample / Stated Concentration of Sample Solution) x 100

Visualizations

Synthesis_Impurities cluster_start Starting Materials cluster_synthesis Synthesis Process cluster_products Products & Impurities Myrcene/Dihydromyrcene Myrcene/Dihydromyrcene Acid-Catalyzed Reaction Acid-Catalyzed Reaction Myrcene/Dihydromyrcene->Acid-Catalyzed Reaction Isomeric Terpenes (Pinene, Limonene) Isomeric Terpenes (Pinene, Limonene) Isomeric Terpenes (Pinene, Limonene)->Acid-Catalyzed Reaction This compound (Target Product) This compound (Target Product) Acid-Catalyzed Reaction->this compound (Target Product) Isomeric Alcohols Isomeric Alcohols Acid-Catalyzed Reaction->Isomeric Alcohols Side Reaction Cyclic Ethers Cyclic Ethers Acid-Catalyzed Reaction->Cyclic Ethers Side Reaction Unreacted Starting Materials Unreacted Starting Materials Acid-Catalyzed Reaction->Unreacted Starting Materials

Caption: Formation of impurities during this compound synthesis.

Troubleshooting_Workflow Start Start Analyze Sample by GC Analyze Sample by GC Start->Analyze Sample by GC Purity Meets Specification? Purity Meets Specification? Analyze Sample by GC->Purity Meets Specification? Identify Impurities by GC-MS Identify Impurities by GC-MS Purity Meets Specification?->Identify Impurities by GC-MS No End End Purity Meets Specification?->End Yes High Unreacted Starting Material? High Unreacted Starting Material? Identify Impurities by GC-MS->High Unreacted Starting Material? High Isomeric Alcohols/Cyclic Ethers? High Isomeric Alcohols/Cyclic Ethers? High Unreacted Starting Material?->High Isomeric Alcohols/Cyclic Ethers? No Optimize Reaction Time/Catalyst Optimize Reaction Time/Catalyst High Unreacted Starting Material?->Optimize Reaction Time/Catalyst Yes Optimize Temperature/Catalyst Optimize Temperature/Catalyst High Isomeric Alcohols/Cyclic Ethers?->Optimize Temperature/Catalyst Yes High Isomeric Alcohols/Cyclic Ethers?->End No Optimize Reaction Time/Catalyst->Start Optimize Temperature/Catalyst->Start

Caption: Troubleshooting workflow for this compound impurity analysis.

References

Technical Support Center: Tetrahydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tetrahydromyrcenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My hydrogenation reaction is showing low or no conversion of myrcene (or its derivative). What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in a hydrogenation reaction is a common issue that can often be attributed to problems with the catalyst, reaction conditions, or the purity of your reagents.

  • Catalyst Activity: The catalyst is the most critical component.

    • Catalyst Deactivation: The catalyst may have been "poisoned." Trace impurities, particularly sulfur or thiol compounds in the starting material or solvent, can irreversibly deactivate noble metal catalysts like Palladium and Platinum.[1] If you suspect poisoning, you can try filtering the current reaction mixture and adding fresh catalyst to the filtrate.[1]

    • Improper Handling: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and may lose activity if improperly handled or exposed to air for extended periods. Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Insufficient Amount: Ensure you are using an appropriate catalyst loading. While catalytic, a certain minimum amount is necessary to achieve a reasonable reaction rate.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Many hydrogenations require a positive pressure of hydrogen to proceed efficiently. If you are using a hydrogen balloon, ensure there are no leaks. For more stubborn reactions, moving to a high-pressure reactor (Parr hydrogenator) is recommended.[1]

    • Inadequate Temperature: While some hydrogenations proceed at room temperature, others may require heating to overcome the activation energy.[2] A typical temperature range for this compound synthesis is between 20-80°C.[3]

    • Poor Mixing: The reaction is heterogeneous (solid catalyst, liquid/gas reactants). Efficient stirring is crucial to ensure proper contact between the reactants, hydrogen, and the catalyst surface.

  • Reagent and Solvent Purity:

    • Solvent Quality: Ensure your solvent is dry and free from impurities that could act as catalyst poisons. It is good practice to use anhydrous solvents.

    • Starting Material Purity: Impurities in your starting myrcene or other precursors can interfere with the reaction.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing a mixture of products, including fully saturated alkanes (like 2,6-dimethyloctane) or other isomers, instead of the desired this compound. How can I improve selectivity?

A: Selectivity is a key challenge in the hydrogenation of polyenes like myrcene. The choice of catalyst and reaction conditions are the primary factors to control.

  • Catalyst Choice: The type of metal catalyst has a significant impact on the product distribution.[4][5]

    • Palladium (Pd): Tends to be a very active catalyst and can lead to over-reduction, producing the fully saturated 2,6-dimethyloctane.[4][5]

    • Rhodium (Rh) and Ruthenium (Ru): These may offer different selectivities but can also produce mixtures of partially and fully hydrogenated products.[4][5]

    • Nickel (Ni): Nickel-based catalysts are also used and can provide good conversion and selectivity, sometimes favoring the formation of specific isomers.[6]

    • Modified Catalysts: The use of modified catalysts, such as those treated at high temperatures or with specific ligands, can significantly enhance selectivity towards mono-hydrogenated products.[7][8]

  • Optimizing Reaction Conditions:

    • Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stopping the reaction at the optimal time can prevent over-reduction.

    • Temperature and Pressure: Lowering the temperature and hydrogen pressure can sometimes reduce the rate of the second and third hydrogenation steps, thus favoring the partially hydrogenated alcohol.[2]

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from my crude reaction mixture. What are the recommended purification methods?

A: The purification strategy will depend on the nature of the impurities.

  • Catalyst Removal: The first step is always the removal of the heterogeneous catalyst. This is typically done by filtration. Using a pad of Celite can help to remove finely dispersed catalyst particles.

  • Removal of Non-polar Byproducts: If you have over-reduced byproducts like 2,6-dimethyloctane, these are non-polar. This compound is an alcohol and thus more polar. This difference in polarity can be exploited.

    • Column Chromatography: Silica gel chromatography is a very effective method for separating compounds with different polarities.[9] You would typically use a non-polar/polar solvent system like hexanes/ethyl acetate.

    • Distillation: If the boiling points of your product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[10]

  • Removal of Unreacted Starting Material: Unreacted myrcene can also be separated by chromatography or distillation.

Quantitative Data Summary

The choice of catalyst is critical for the selective hydrogenation of β-myrcene. The following table summarizes the product distribution with different noble metal catalysts supported on alumina.

CatalystMain Product(s)Yield of 2,6-dimethyloctaneUnreacted β-myrceneReference
Palladium (Pd) 2,6-dimethyloctane~95%Low[4][5]
Rhodium (Rh) 2,6-dimethyloctane, 2,6-dimethyloct-2-ene>40%Moderate[4][5]
Ruthenium (Ru) 2,6-dimethyloct-2-ene, Unreacted β-myrcene~10%High[4][5]

Note: The data indicates that Palladium is highly active for complete hydrogenation to the alkane, while Ruthenium is the least active under the studied conditions, leaving a significant amount of starting material unreacted.[4][5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Ring Opening

This protocol is based on a patented procedure and provides a high-yield route to this compound.[3]

Materials:

  • Compound of formula (II) (a pyran derivative precursor)

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Hydrogen (H₂) gas

  • Anhydrous solvent (e.g., ethanol, hexane, or THF)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the starting pyran derivative and the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the reaction mixture.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., Argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Heat the reaction mixture to the target temperature (e.g., 50°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen consumption. The reaction is considered complete when hydrogen uptake ceases. Continue stirring for an additional 30-60 minutes to ensure full conversion.[3]

  • Workup:

    • Cool the reactor to room temperature and carefully release the excess pressure.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of fresh solvent.

  • Analysis and Purification: Analyze the filtrate by GC to determine conversion and selectivity. The patent for this method reports a selectivity and yield of over 90%.[3] If necessary, purify the product further by vacuum distillation or column chromatography.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with Starting Material & Solvent catalyst Add Catalyst (e.g., Pd/C) start->catalyst inert Purge with Inert Gas purge_h2 Purge with H2 inert->purge_h2 catalyst->inert pressurize Pressurize & Heat purge_h2->pressurize react Stir and Monitor H2 Uptake pressurize->react cool Cool & Depressurize react->cool filter Filter Catalyst cool->filter analyze Analyze Crude Product (GC) filter->analyze purify Purify (Distillation/ Chromatography) analyze->purify product Pure This compound purify->product

Caption: Experimental workflow for this compound synthesis.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Conversion? c1 Check for Poisons (e.g., Sulfur) start->c1 Yes r1 Increase H2 Pressure start->r1 No c2 Ensure Proper Handling (Inert Atmosphere) c1->c2 c3 Increase Catalyst Loading c2->c3 r2 Increase Temperature r1->r2 r3 Improve Stirring r2->r3 p1 Purify Starting Material r3->p1 p2 Use Anhydrous Solvent p1->p2

Caption: Troubleshooting logic for low reaction conversion.

G Myrcene Myrcene Intermediate Partially Hydrogenated Intermediates Myrcene->Intermediate +H2 (Catalyst) THM This compound (Desired Product) Alkane 2,6-Dimethyloctane (Over-reduction) THM->Alkane +H2 (e.g., with Pd) (Side Reaction) Intermediate->THM +H2 (Catalyst)

References

Technical Support Center: Synthesis of Tetrahydromyrcenol from Dihydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydromyrcenol from dihydromyrcenol. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses potential issues during the synthesis of this compound, offering likely causes and actionable solutions to get your experiment back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Dihydromyrcenol 1. Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have reduced activity due to improper storage or handling. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be optimal for the catalytic hydrogenation. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen.1. Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and has been stored under an inert atmosphere. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the recommended safety limits of your equipment. A typical pressure range is 3-15 bar.[1] 3. Optimize Temperature: Increase the reaction temperature. A common range is 20-80°C.[1] 4. Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst.
Presence of Unexpected Byproducts 1. Incomplete Hydrogenation: The reaction may not have gone to completion, leaving unreacted dihydromyrcenol. 2. Isomerization: The starting material, dihydromyrcenol, or the product, this compound, may undergo isomerization under the reaction conditions. 3. Hydrogenolysis: Cleavage of the C-O bond, though less common for this type of alcohol, could potentially occur under harsh conditions.1. Increase Reaction Time or Catalyst Load: Monitor the reaction by GC-MS and continue until dihydromyrcenol is consumed. Consider a modest increase in the catalyst loading. 2. Optimize Reaction Conditions: Milder conditions (lower temperature and pressure) may reduce isomerization. Analyze the product mixture by GC-MS to identify isomeric impurities. 3. Use Milder Conditions: Avoid excessively high temperatures and pressures to minimize the risk of hydrogenolysis.
Difficult Catalyst Filtration 1. Fine Catalyst Particles: The Pd/C catalyst may be too fine, leading to clogging of the filter medium. 2. Catalyst Settling: The catalyst may settle out of solution too quickly, making complete transfer and filtration difficult.1. Use a Filter Aid: Employ a filter aid such as Celite to improve filtration efficiency. 2. Filter While Hot (if safe with the solvent): Filtering the reaction mixture while warm may help keep the catalyst suspended. Ensure this is done with appropriate safety precautions for the solvent in use.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from dihydromyrcenol?

A1: The most common impurity is typically unreacted dihydromyrcenol due to incomplete hydrogenation. Other potential byproducts can include isomers of dihydromyrcenol or this compound, which may arise from rearrangements catalyzed by the acidic or basic sites on the carbon support of the catalyst.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress is best monitored using Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the dihydromyrcenol peak and the appearance of the this compound peak, as well as detect any potential byproduct formation.

Q3: What is the optimal catalyst for this hydrogenation?

A3: Palladium on carbon (Pd/C), typically at 5% or 10% loading, is a commonly used and effective catalyst for the hydrogenation of alkenes. The choice of support and catalyst preparation can influence selectivity.

Q4: Can other catalysts be used for this synthesis?

A4: While Pd/C is standard, other platinum group metal catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) could also be effective. However, palladium is often preferred for its high activity and selectivity in alkene hydrogenation.

Q5: What safety precautions should be taken during this synthesis?

A5: The primary safety concern is the use of hydrogen gas, which is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using equipment rated for pressure reactions. The Pd/C catalyst can be pyrophoric, especially after use, and should be handled with care, typically wetted with a solvent during filtration and disposal.

Experimental Protocols

Catalytic Hydrogenation of Dihydromyrcenol to this compound

This protocol is based on general procedures for catalytic hydrogenation and specific conditions mentioned in patent literature.[1]

Materials:

  • Dihydromyrcenol

  • 5% Palladium on Carbon (Pd/C)

  • Solvent (e.g., ethanol, heptane)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Pressurized hydrogenation reactor

Procedure:

  • Reactor Setup: To a clean and dry pressurized hydrogenation reactor, add dihydromyrcenol and the solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the 5% Pd/C catalyst to the reactor. The typical catalyst loading is 0.1-1% by weight relative to the dihydromyrcenol.

  • Purging: Seal the reactor and purge the system several times with the inert gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified further by vacuum distillation if necessary.

Data Presentation

Parameter Typical Range/Value Reference
Starting Material Dihydromyrcenol-
Product This compound-
Catalyst 5% or 10% Pd/C-
Catalyst Loading 0.1 - 1.0 wt%-
Solvent Ethanol, Heptane[1]
Hydrogen Pressure 3 - 15 bar[1]
Reaction Temperature 20 - 80 °C[1]
Typical Yield >90%[1]
Primary Impurity Unreacted Dihydromyrcenol-
Potential Byproducts Isomers of Dihydromyrcenol/Tetrahydromyrcenol-

Visualizations

Synthesis_Pathway Dihydromyrcenol Dihydromyrcenol This compound This compound Dihydromyrcenol->this compound H2, Pd/C Byproducts Potential Byproducts (e.g., Isomers) Dihydromyrcenol->Byproducts Side Reactions

Caption: Synthesis pathway of this compound from Dihydromyrcenol.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Monitor Reaction by GC-MS Start->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion Troubleshoot_Conversion Troubleshoot: - Check Catalyst Activity - Increase H2 Pressure - Increase Temperature Low_Conversion->Troubleshoot_Conversion Yes Check_Byproducts Analyze for Byproducts Low_Conversion->Check_Byproducts No Troubleshoot_Conversion->Check_Conversion Byproducts_Present Byproducts Detected? Check_Byproducts->Byproducts_Present Troubleshoot_Byproducts Troubleshoot: - Optimize Conditions (Temp, Pressure) - Consider Catalyst Support Byproducts_Present->Troubleshoot_Byproducts Yes Workup Proceed to Work-up and Purification Byproducts_Present->Workup No Troubleshoot_Byproducts->Check_Conversion

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Pd/C Catalyst for Tetrahydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Tetrahydromyrcenol using a Palladium on Carbon (Pd/C) catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound synthesis via reductive ring-opening?

The synthesis of this compound (2,6-dimethyl-2-octanol) can be achieved through the reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran.[1] This process is typically carried out in the presence of a transition metal catalyst on a support material, with Pd/C being a preferred choice.[1]

Q2: What are the key reaction parameters to control for optimal this compound yield and selectivity?

The critical parameters to control include reaction temperature, hydrogen pressure, catalyst loading, solvent selection, and the presence of an acid.[1] Generally, the reaction is carried out at temperatures between 15-100°C and hydrogen pressures of 1-20 bar.[1]

Q3: How does the choice of solvent affect the reaction?

Solvents play a crucial role in multiphase catalysis by solubilizing reactants, facilitating catalyst separation, and influencing reaction rates.[2] For the synthesis of this compound via reductive ring-opening, suitable solvents include alcohols, hydrocarbons, esters, ethers, and chlorinated hydrocarbons.[1] The polarity of the solvent can impact the microstructure of the resulting product in terpene synthesis.[3][4]

Q4: What is the recommended catalyst loading for this synthesis?

The catalyst loading is typically up to 10 wt-% based on the weight of the starting material, with a preferred loading of up to 5 wt-%.[1]

Q5: Is an acid necessary for the reaction?

Yes, the process is usually carried out in the presence of an acid, which can be organic or inorganic.[1] Suitable acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid.[1]

Troubleshooting Guides

Low or No Product Yield

Low or no yield in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low/No Yield

Start Low/No Yield Observed Check_Catalyst 1. Catalyst Activity Issue? Start->Check_Catalyst Check_Conditions 2. Suboptimal Reaction Conditions? Check_Catalyst->Check_Conditions No Solution_Catalyst Solution: - Use fresh/new batch of Pd/C. - Characterize catalyst (XRD, TEM). - Perform catalyst activation. Check_Catalyst->Solution_Catalyst Yes Check_Purity 3. Reactant/Solvent Purity Issue? Check_Conditions->Check_Purity No Solution_Conditions Solution: - Optimize temperature and pressure. - Adjust catalyst loading and stirring speed. - Verify acid concentration. Check_Conditions->Solution_Conditions Yes Check_Setup 4. Improper Experimental Setup? Check_Purity->Check_Setup No Solution_Purity Solution: - Purify starting material. - Use anhydrous, high-purity solvents. - Check for catalyst poisons (e.g., sulfur compounds). Check_Purity->Solution_Purity Yes Solution_Setup Solution: - Ensure proper sealing of the reactor. - Verify hydrogen gas delivery. - Check for leaks in the system. Check_Setup->Solution_Setup Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Action
No reaction or very slow reaction rate Inactive Catalyst: The Pd/C catalyst may be old, deactivated, or poisoned.- Use a fresh batch of catalyst. - Consider catalyst poisons in your starting material or solvent, such as sulfur compounds, which can severely deactivate palladium catalysts.[5] - Characterize the catalyst using techniques like XRD and TEM to check for palladium particle size and dispersion. Efficient catalysts typically have small, uniformly dispersed nanoparticles.[6]
Improper Reaction Conditions: Temperature or pressure may be too low.- Gradually increase the reaction temperature within the recommended range (20-80°C).[1] - Increase the hydrogen pressure (3-15 bar is preferred).[1] - Ensure vigorous stirring to overcome mass transfer limitations.
Low Yield Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress over time using GC-MS to determine the optimal reaction time. - Ensure there is no hydrogen leak in the system.
Product Loss During Workup: The product may be lost during filtration or extraction.- Ensure complete transfer of the reaction mixture. - Rinse the filtration apparatus and any glassware with the reaction solvent to recover all the product.[7] - Check the aqueous layer for product if an extraction was performed.[8]
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst.- Purify the starting material before the reaction. - Use high-purity, dry solvents.[9]
Poor Selectivity

Achieving high selectivity for this compound is crucial. Poor selectivity often results in a mixture of partially hydrogenated or over-hydrogenated byproducts.

Troubleshooting Workflow for Poor Selectivity

Start Poor Selectivity Observed Check_Catalyst_Props 1. Catalyst Properties Issue? Start->Check_Catalyst_Props Check_Reaction_Params 2. Reaction Parameters Not Optimized? Check_Catalyst_Props->Check_Reaction_Params No Solution_Catalyst_Props Solution: - Characterize catalyst for particle size and dispersion. - Consider using a catalyst with a different Pd loading. Check_Catalyst_Props->Solution_Catalyst_Props Yes Check_Additives 3. Absence of Selectivity-Enhancing Additives? Check_Reaction_Params->Check_Additives No Solution_Additives Solution: - Introduce a catalyst modifier/poison (e.g., diphenyl sulfide) to control activity. Check_Reaction_Params->Solution_Additives Yes Check_Additives->Solution_Additives Yes Solution_Reaction_Params Solution: - Optimize temperature and pressure. - Adjust stirring speed. - Vary the solvent.

Caption: Troubleshooting workflow for poor product selectivity.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Action
Formation of multiple byproducts Over-active Catalyst: A highly active catalyst can lead to the hydrogenation of other functional groups or over-reduction.- Consider using a catalyst poison or modifier, such as diphenyl sulfide, to temper the catalyst's activity and improve selectivity.[5][6] - Lowering the reaction temperature and pressure can also help to control the reaction.
Sub-optimal Solvent: The solvent can influence the selectivity of the hydrogenation.- Experiment with different solvents of varying polarities. For instance, in the hydrogenation of myrcene, different solvents can lead to different product distributions.[3][4]
Inconsistent Selectivity Batch-to-Batch Catalyst Variation: Commercial Pd/C catalysts can exhibit significant variability between batches.- Characterize each new batch of catalyst to ensure consistency in particle size, dispersion, and oxidation state of palladium.[6] - Perform a small-scale test reaction with each new batch to verify its performance.

Data Presentation

Table 1: Reaction Parameter Optimization for this compound Synthesis

The following table is based on data from a patent for the synthesis of this compound via reductive ring-opening of 2-ethynyl-2,6,6-trimethyl-tetrahydropyran.[1] The yield and selectivity are reported to be over 90% under these optimized conditions, with 100% conversion.[2]

ParameterRecommended RangeOptimized Value
Temperature 15 - 100 °C50 °C
Hydrogen Pressure 1 - 20 bar10 bar
Catalyst (Pd/C) Loading up to 10 wt-%3.8 wt-%
Solvent Alcohols, Hydrocarbons, Esters, EthersHeptane
Acid Inorganic or OrganicConc. HCl
Table 2: Influence of Catalyst Type on Myrcene Hydrogenation Selectivity

This table summarizes the product distribution from the hydrogenation of β-myrcene using different noble metal catalysts supported on alumina. While not a direct synthesis of this compound, it illustrates the profound effect of the catalyst choice on selectivity in terpene hydrogenation.

Catalyst (0.5 wt% on Alumina)2,6-dimethyloctane (fully hydrogenated)2,6-dimethyloct-2-eneUnreacted β-myrcene
Pd/Al₂O₃ ≈ 95%--
Rh/Al₂O₃ > 40%≈ 40%-
Ru/Al₂O₃ ≈ 10%≈ 50%High amount
Data adapted from a study on β-myrcene hydrogenation in high-pressure carbon dioxide.[8][10]

Experimental Protocols

General Procedure for this compound Synthesis

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • 2-ethynyl-2,6,6-trimethyl-tetrahydropyran

  • Pd/C catalyst (e.g., 5% or 10% Pd on activated carbon)

  • Heptane (or other suitable solvent)

  • Concentrated Hydrochloric Acid

  • Hydrogen gas

  • Argon or Nitrogen gas

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • Add the Pd/C catalyst to the reactor vessel.

  • Add the starting material, 2-ethynyl-2,6,6-trimethyl-tetrahydropyran, and the solvent (heptane).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Seal the reactor and purge it three times with an inert gas (e.g., argon) by pressurizing to 5 bar and then releasing the pressure.

  • Purge the reactor three times with hydrogen gas in the same manner.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture vigorously until hydrogen consumption ceases, and then continue for an additional 30-60 minutes to ensure complete conversion.

  • Stop the stirring and allow the reactor to cool to room temperature.

  • Carefully release the pressure and purge the reactor twice with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. A pad of Celite can be used to ensure all the fine catalyst particles are removed.

  • Analyze the filtrate by GC-MS to determine the conversion and selectivity.

  • The solvent can be removed under reduced pressure using a rotary evaporator to isolate the crude product, which can be further purified if necessary.

Experimental Workflow for Synthesis and Analysis

Start Start: Reaction Setup Reaction Hydrogenation Reaction (Controlled T and P) Start->Reaction Workup Reaction Workup: Cooling, Depressurization, Filtration Reaction->Workup Analysis Product Analysis: GC-MS for Yield and Selectivity Workup->Analysis End End: Product Isolation Analysis->End

Caption: General experimental workflow for this compound synthesis.

Catalyst Characterization Protocols

1. X-Ray Diffraction (XRD)

  • Purpose: To determine the crystalline structure and average crystallite size of the palladium nanoparticles on the carbon support.

  • Procedure:

    • A small amount of the dry Pd/C catalyst powder is placed on a sample holder.

    • The sample is mounted in an X-ray diffractometer.

    • A Cu Kα radiation source is commonly used.

    • The diffraction pattern is recorded over a 2θ range of approximately 5° to 90°.

  • Expected Results:

    • A broad peak around 2θ = 25° corresponds to the amorphous carbon support.[6]

    • Diffraction peaks for face-centered cubic palladium are expected at 2θ values of approximately 40.1° (111), 46.7° (200), and 68.1° (220).[6][11][12]

    • The presence of palladium oxide (PdO) may also be observed.[6]

2. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology, size distribution, and dispersion of the palladium nanoparticles on the carbon support.

  • Procedure:

    • Disperse a small amount of the Pd/C catalyst in a suitable solvent (e.g., ethanol) using sonication.

    • Deposit a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Analyze the grid using a transmission electron microscope.

  • Expected Results:

    • High-quality catalysts will show small, well-dispersed palladium nanoparticles (typically in the range of 2-10 nm) on the carbon support.[6]

    • Poor-quality catalysts may exhibit large, agglomerated particles.[6]

Product Analysis Protocol (GC-MS)
  • Purpose: To identify and quantify the components of the reaction mixture, including the starting material, this compound, and any byproducts.

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or hexane).[4]

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

    • The components are separated based on their boiling points and polarity in the GC column.

    • The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for each component.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards or by searching a mass spectral library (e.g., NIST).

    • Quantify the components by integrating the peak areas. The relative peak areas can be used to determine the conversion of the starting material and the selectivity for this compound.

References

Technical Support Center: Degradation of Tetrahydromyrcenol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Tetrahydromyrcenol in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound in acidic conditions?

A1: Under acidic conditions, this compound, a tertiary alcohol, is expected to primarily undergo two degradation pathways:

  • Dehydration: Elimination of a water molecule to form various isomeric alkenes. This is a common acid-catalyzed reaction for tertiary alcohols.

  • Intramolecular Cyclization: The hydroxyl group can be protonated, and the resulting carbocation can be attacked by the pi bond of the distant double bond (if present in a precursor like dihydromyrcenol) or the molecule can rearrange to facilitate cyclization, leading to the formation of cyclic ethers.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation products are expected to be a mixture of unsaturated hydrocarbons resulting from dehydration. Based on the structure of this compound (2,6-dimethyloctan-2-ol), the dehydration would lead to various isomers of dimethyloctene. Intramolecular cyclization could yield cyclic ethers, such as derivatives of tetrahydrofuran or tetrahydropyran.

Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile degradation products and identifying them based on their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile products and for quantification.[1]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A robust method for quantifying the disappearance of the parent compound and the appearance of degradation products.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Troubleshooting Steps
Low or no degradation observed 1. Inadequate acid concentration or strength. 2. Low reaction temperature. 3. Insufficient reaction time.1. Increase the concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid). 2. Increase the reaction temperature. Tertiary alcohol dehydration often requires heating.[3][4] 3. Extend the duration of the experiment and monitor the reaction progress at regular intervals.
Formation of unexpected products or complex mixture 1. Carbocation rearrangements leading to multiple alkene isomers. 2. Polymerization of the formed alkenes under strong acid conditions. 3. Side reactions due to the choice of acid (e.g., oxidation with sulfuric acid).[4]1. Use a milder acid catalyst or lower the reaction temperature to minimize rearrangements. 2. Consider using a less concentrated acid or removing the alkene products from the reaction mixture as they are formed (e.g., by distillation).[5] 3. Use a non-oxidizing acid like phosphoric acid instead of sulfuric acid to avoid side reactions.[4]
Difficulty in quantifying degradation products 1. Co-elution of isomers in chromatography. 2. Lack of commercially available standards for all degradation products. 3. Degradation products are unstable.1. Optimize the chromatographic method (e.g., change the temperature program in GC, or the mobile phase in HPLC). 2. Use relative response factors for quantification if pure standards are unavailable. This can be done by assuming a similar detector response for isomers. 3. Analyze the samples immediately after the reaction or store them at low temperatures to prevent further degradation.
Inconsistent results between experimental runs 1. Variability in starting material purity. 2. Inconsistent heating or stirring rates. 3. Inaccurate measurement of reagents.1. Ensure the purity of this compound using a suitable analytical method (e.g., GC) before starting the experiment. 2. Use a temperature-controlled heating mantle with a magnetic stirrer for consistent reaction conditions. 3. Calibrate all measuring equipment (pipettes, balances) regularly.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Degradation in 1M H₂SO₄ at 50°C

Time (hours)This compound (%)Product A (alkene isomer 1) (%)Product B (alkene isomer 2) (%)Product C (cyclic ether) (%)
0100000
1851032
2721864
45528107
830451510
245652010

Note: This data is illustrative and intended to represent a potential degradation profile. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

Objective: To induce and monitor the degradation of this compound via acid-catalyzed dehydration.

Materials:

  • This compound (98% purity or higher)

  • Concentrated phosphoric acid (85%) or sulfuric acid (98%)[3][4]

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Gas chromatograph with a suitable column (e.g., DB-5) and FID or MS detector

Procedure:

  • Place a known amount of this compound into a round-bottom flask.

  • Slowly add the acid catalyst to the flask while stirring. A typical ratio is 1:2 alcohol to acid by volume.[3]

  • Set up the apparatus for reflux.

  • Heat the mixture to the desired temperature (e.g., 50-100°C) and maintain for the duration of the experiment.

  • At specified time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., saturated sodium bicarbonate solution).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extract by GC or GC-MS to identify and quantify the remaining this compound and the formed degradation products.

Protocol 2: Product Identification by GC-MS

Objective: To identify the structure of the degradation products.

Procedure:

  • Following the degradation experiment (Protocol 1), inject the final extracted sample into the GC-MS system.

  • Use a temperature program that allows for the separation of all components.

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).

  • For unknown compounds, interpret the fragmentation patterns to propose potential structures.

Mandatory Visualization

Degradation_Pathways This compound This compound (2,6-dimethyloctan-2-ol) Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene_Isomers Alkene Isomers (e.g., 2,6-dimethyloctenes) Carbocation->Alkene_Isomers - H+ (Dehydration) Cyclic_Ether Cyclic Ether (e.g., Tetrahydropyran derivative) Carbocation->Cyclic_Ether Intramolecular Cyclization

Caption: Proposed degradation pathways of this compound in acidic conditions.

Experimental_Workflow cluster_reaction Degradation Reaction cluster_analysis Sample Analysis Start Start: This compound + Acid Catalyst Reaction Heating and Stirring Start->Reaction Sampling Aliquots taken at time intervals Reaction->Sampling Quench Quench Reaction Sampling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Analysis GC / GC-MS Analysis Drying->Analysis

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Scaling Up Tetrahydromyrcenol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Tetrahydromyrcenol production. The information is presented in a question-and-answer format to offer direct and actionable solutions to potential experimental issues.

Section 1: Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound at a larger scale.

Catalytic Hydrogenation of Myrcene or Other Precursors

Question: We are experiencing low yield and/or incomplete conversion during the catalytic hydrogenation of our myrcene-rich starting material to produce this compound. What are the likely causes and how can we troubleshoot this?

Answer:

Low yields in catalytic hydrogenation are a common scale-up challenge.[1] Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Activity and Loading:

    • Problem: The catalyst may be deactivated or used at an insufficient loading for the larger scale. Catalyst poisoning by impurities in the substrate or solvent is a frequent issue.

    • Solution:

      • Ensure the use of a fresh, high-quality palladium on carbon (Pd/C) catalyst.[2] Consider performing a catalyst activity test on a small scale before the main reaction.

      • Increase the catalyst loading incrementally. While lab-scale reactions might use a lower loading, scaling up often requires a higher catalyst-to-substrate ratio to maintain a reasonable reaction rate.[3]

      • Pre-treat the starting material to remove potential catalyst poisons such as sulfur or nitrogen-containing compounds.

  • Hydrogen Mass Transfer:

    • Problem: Inadequate mixing and hydrogen dispersion can lead to poor contact between the catalyst, substrate, and hydrogen, limiting the reaction rate. This is a critical factor in scaling up from small flasks to large reactors.[1]

    • Solution:

      • Optimize the agitation speed to ensure the catalyst is well-suspended and to maximize the gas-liquid interface.

      • Use a reactor with an appropriate impeller design (e.g., gas-entraining impeller) to enhance hydrogen dispersion.

      • Increase the hydrogen pressure to improve its solubility in the reaction medium.[1]

  • Reaction Conditions:

    • Problem: Suboptimal temperature and pressure can negatively impact the reaction kinetics and selectivity.

    • Solution:

      • Gradually increase the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions. A careful optimization is necessary.

      • As mentioned, increasing hydrogen pressure can be beneficial. Typical pressures for such hydrogenations can range from atmospheric to several bars.[1]

Question: We are observing the formation of significant byproducts during the catalytic hydrogenation, leading to a decrease in the purity of our this compound. How can we improve the selectivity of the reaction?

Answer:

Byproduct formation is often a result of over-hydrogenation or isomerization reactions. Controlling the reaction selectivity is crucial for obtaining high-purity product.

Potential Causes & Solutions:

  • Over-hydrogenation:

    • Problem: The catalyst may be too active, leading to the reduction of other functional groups or further reduction of the desired product.

    • Solution:

      • Consider using a less active catalyst or a catalyst with a selective poison (e.g., Lindlar's catalyst for partial hydrogenation, though not directly applicable here, the principle of catalyst modification is relevant).

      • Carefully monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the starting material is consumed to prevent further reduction.

      • Optimize the reaction temperature and pressure; milder conditions generally favor higher selectivity.

  • Isomerization:

    • Problem: The acidic or basic nature of the catalyst support or the presence of impurities can catalyze the isomerization of double bonds in the starting material or intermediates.

    • Solution:

      • Use a neutral catalyst support.

      • Ensure the starting material and solvent are free from acidic or basic impurities.

Grignard Reaction Route

Question: Our Grignard reaction for the synthesis of this compound is difficult to initiate at a larger scale, and when it does, it is highly exothermic and difficult to control. What are the best practices for scaling up this reaction safely?

Answer:

The initiation and control of Grignard reactions are well-known challenges in process chemistry.[4] Safety is paramount when scaling up these highly exothermic reactions.[5][6]

Potential Causes & Solutions:

  • Initiation Problems:

    • Problem: A passivation layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[7] Traces of water in the solvent or on the glassware can also quench the Grignard reagent as it forms.[8]

    • Solution:

      • Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically grinding the magnesium.[7][8]

      • Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the solvent is anhydrous.[6][8]

      • A small portion of the halide can be added initially with gentle heating to initiate the reaction before adding the remainder.

  • Exotherm Control:

    • Problem: The formation of the Grignard reagent is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction.[5]

    • Solution:

      • Slow Addition: Add the halide solution dropwise to the magnesium suspension at a controlled rate.[6] This allows the heat generated to be effectively removed by the cooling system.

      • Adequate Cooling: Use a reactor with a high-efficiency cooling jacket and a reliable cooling system (e.g., a cryostat).[6]

      • Dilution: Conduct the reaction in a sufficient volume of solvent to help absorb the heat generated.[6]

      • Monitoring: Continuously monitor the internal temperature of the reaction. An automated system that stops the addition of the halide if the temperature exceeds a set limit is highly recommended for large-scale operations.

Purification by Fractional Distillation

Question: We are struggling to achieve the desired purity of this compound ( >97%) using fractional distillation at a pilot scale. We observe co-distillation of impurities. How can we optimize our distillation process?

Answer:

Achieving high purity with fractional distillation on a large scale requires careful optimization of the distillation parameters and equipment.[9]

Potential Causes & Solutions:

  • Insufficient Column Efficiency:

    • Problem: The distillation column may not have enough theoretical plates to effectively separate this compound from closely boiling impurities.[10]

    • Solution:

      • Increase the height of the packed column or use a packing material with a higher efficiency (lower Height Equivalent to a Theoretical Plate - HETP).

      • For tray columns, increase the number of trays.

  • Incorrect Reflux Ratio:

    • Problem: A reflux ratio that is too low will result in poor separation, while a ratio that is too high will increase the distillation time and energy consumption.

    • Solution:

      • Optimize the reflux ratio. Start with a higher reflux ratio to ensure good separation and then gradually decrease it to an optimal level that balances purity and throughput.

  • Fluctuations in Pressure (Vacuum Distillation):

    • Problem: Inconsistent vacuum can cause fluctuations in the boiling points, leading to poor separation.

    • Solution:

      • Use a reliable vacuum pump and a high-quality vacuum controller to maintain a stable pressure throughout the distillation.

      • Ensure all joints and connections in the distillation setup are properly sealed to prevent leaks.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key quality control parameters for this compound in the fragrance industry?

A1: The quality of this compound is typically assessed based on several parameters to ensure its suitability for use in fragrances.[11][12] Key parameters include:

  • Purity: Typically, a minimum purity of 97% as determined by Gas Chromatography (GC) is required.[13]

  • Odor Profile: The material must have the characteristic fresh, citrusy, and floral odor without any off-notes.

  • Appearance: It should be a clear, colorless liquid.[13]

  • Refractive Index and Specific Gravity: These physical constants are measured to ensure they fall within a specified range, which can indicate the purity and identity of the substance.[14]

Q2: What are the main safety precautions to consider when handling this compound at an industrial scale?

A2: While this compound is considered to have low allergenic and irritant potential, standard industrial hygiene and safety practices should be followed.[4] Key safety considerations include:

  • Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Fire Safety: this compound is a combustible liquid. Keep it away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., foam, dry chemical, carbon dioxide).[3]

  • Spill Management: In case of a spill, contain the material with an inert absorbent and dispose of it according to local regulations.[3]

Q3: What are the potential sources of byproducts in the synthesis of this compound?

A3: The formation of byproducts depends on the synthetic route employed.

  • From Myrcene Hydrogenation: Incomplete hydrogenation can leave residual dienes. Over-hydrogenation can lead to the formation of other saturated compounds. Isomerization of myrcene or intermediates can also occur.

  • Via Grignard Reaction: The primary byproduct is often the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting halide.[6] Reactions with atmospheric carbon dioxide or moisture can also lead to impurities.

  • From Reductive Ring-Opening: While this method is reported to have high selectivity, side reactions can potentially lead to the formation of other alcohols or hydrocarbons depending on the reaction conditions and the stability of carbocation intermediates.[15]

Section 3: Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis Scale-up

ParameterCatalytic HydrogenationGrignard Reaction
Catalyst/Reagent Palladium on Carbon (Pd/C)Magnesium (Mg) turnings
Catalyst/Reagent Loading 1-5 mol% (scalable)1.1-1.5 equivalents
Solvent Ethanol, Methanol, Ethyl AcetateAnhydrous Diethyl Ether, THF
Temperature 25-80 °C0-40 °C (initiation and reaction)
Pressure 1-10 bar (Hydrogen)Atmospheric
Typical Yield >90%>80%
Key Challenges Catalyst deactivation, Mass transferInitiation, Exotherm control

Table 2: Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Purity ≥ 97.0%Gas Chromatography (GC)
Appearance Clear, colorless liquidVisual Inspection
Odor Conforms to standardOlfactory Evaluation
Refractive Index @ 20°C 1.432 - 1.436Refractometry
Specific Gravity @ 25°C 0.824 - 0.830Densitometry

Section 4: Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol or hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in ethanol).

  • GC-MS Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the MS detector to scan a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak.

    • Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).[16][17]

Section 5: Visualizations

Synthesis_Pathways cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Grignard Synthesis Myrcene Myrcene Hydrogenation H2, Pd/C Myrcene->Hydrogenation THM1 THM1 Hydrogenation->THM1 This compound AlkylHalide Alkyl Halide Mg Mg, Ether AlkylHalide->Mg GrignardReagent Grignard Reagent Mg->GrignardReagent Ketone Ketone Reaction Reaction & Workup Ketone->Reaction GrignardReagent->Reaction + THM2 THM2 Reaction->THM2 This compound

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in Scale-up CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckMassTransfer Optimize Mass Transfer (H2/Mixing) Start->CheckMassTransfer CheckConditions Adjust Reaction Conditions (T, P) Start->CheckConditions CheckPurity Analyze Byproducts (GC-MS) CheckCatalyst->CheckPurity CheckMassTransfer->CheckPurity CheckConditions->CheckPurity Purification Optimize Purification (Distillation) CheckPurity->Purification Result Improved Yield & Purity Purification->Result

Caption: Troubleshooting workflow for low yield.

References

preventing side reactions in reductive amination of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reductive amination of Tetrahydromyrcenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific synthetic transformation. Due to the sterically hindered nature of the tertiary alcohol in this compound, side reactions are common. This guide offers solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: Why is the reductive amination of this compound challenging?

A1: The primary challenge arises from the steric hindrance around the carbonyl group of this compound. This bulkiness can impede the approach of the amine during imine formation and the subsequent attack by the reducing agent, leading to slower reaction rates and the prevalence of side reactions.[1][2][3]

Q2: What are the most common side reactions observed during the reductive amination of this compound?

A2: The most prevalent side reactions include:

  • Reduction of the starting ketone: The reducing agent may reduce the ketone to the corresponding alcohol (Tetrahydromyrcen-ol) before imine formation can occur.[4]

  • Over-alkylation of the amine: If a primary amine is used, the resulting secondary amine can react further with another molecule of this compound to form a tertiary amine.

  • Aldol condensation: Under basic conditions, the ketone can undergo self-condensation.[4]

  • Formation of byproducts from the reducing agent: Certain reducing agents, like sodium cyanoborohydride, can lead to the formation of toxic byproducts if not handled correctly.

Q3: Which reducing agent is best suited for the reductive amination of a hindered ketone like this compound?

A3: For sterically hindered ketones, a mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice.[5][6][7] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the intermediate iminium ion over the starting ketone, which is particularly advantageous in a one-pot procedure.[6][7] Sodium cyanoborohydride (NaBH₃CN) can also be effective but requires careful pH control and poses toxicity risks.[8][9]

Q4: Should I perform a one-pot (direct) or two-step (indirect) reductive amination?

A4: The choice depends on the specific amine being used.

  • One-pot (direct) reductive amination: This is often suitable when using secondary amines. In this method, the ketone, amine, and a selective reducing agent like STAB are mixed together.

  • Two-step (indirect) reductive amination: This approach is generally recommended when using primary amines to avoid over-alkylation. In the first step, the imine is formed, often with the removal of water, and then in the second step, a reducing agent is added. This method provides better control over the reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inefficient imine formation due to steric hindrance. 2. Low reactivity of the amine. 3. Decomposition of the reducing agent. 1. Increase reaction time and/or temperature. 2. Use a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the ketone. 3. Remove water using molecular sieves or a Dean-Stark apparatus to drive the imine formation equilibrium. 4. Use a fresh batch of the reducing agent.
Formation of Tetrahydromyrcen-ol (Alcohol Byproduct) The reducing agent is too reactive and reduces the ketone before imine formation. 1. Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB). 2. If using NaBH₄, ensure complete imine formation before adding the reducing agent (two-step procedure). 3. Perform the reaction at a lower temperature.
Formation of Tertiary Amine (Over-alkylation) The secondary amine product is reacting with another equivalent of this compound. 1. Use a stoichiometric excess of the primary amine. 2. Employ a two-step (indirect) reductive amination procedure. 3. Add the ketone slowly to the reaction mixture containing the amine.
Complex product mixture/Unidentified byproducts 1. Suboptimal pH. 2. Reaction temperature is too high, leading to decomposition. 3. Use of an inappropriate solvent. 1. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. 2. Optimize the reaction temperature; start at room temperature and adjust as needed. 3. Use an anhydrous aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). [4]

Quantitative Data on Reductive Amination of Hindered Ketones

Ketone SubstrateAmineReducing AgentSolventCatalyst/AdditiveYield (%)
CamphorPrimary AmineRh/Ru catalyst, CO--High Yield
Various Acetophenone AnaloguesN-MethylanilineTrichlorosilaneDichloromethaneTMEDAHigh Yield
Cyclic KetonesSecondary AmineHantzsch Ester-ThioureaGood Yield
2-UndecanoneDimethylaminePlatinum CatalystMethanol-90.7%
6-UndecanoneDimethylamineNickel CatalystTetrahydrofuran-80.6%

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add acetic acid (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution. Be cautious of any initial gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to overnight to reach completion.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Troubleshooting Workflow

G start Start Reductive Amination of this compound check_conversion Low or No Conversion? start->check_conversion side_product Major Side Product Observed? check_conversion->side_product No optimize_imine Optimize Imine Formation: - Increase reaction time/temp - Add Lewis Acid (e.g., Ti(OiPr)4) - Remove H2O (mol. sieves) check_conversion->optimize_imine Yes alcohol_byproduct Alcohol Byproduct (Tetrahydromyrcen-ol)? side_product->alcohol_byproduct Yes success Successful Amination side_product->success No overalkylation Over-alkylation Product? alcohol_byproduct->overalkylation No change_reductant Switch to Milder Reducing Agent: - Use NaBH(OAc)3 (STAB) - If using NaBH4, ensure full imine formation first alcohol_byproduct->change_reductant Yes modify_stoichiometry Modify Reaction Conditions: - Use excess primary amine - Employ two-step procedure - Slow addition of ketone overalkylation->modify_stoichiometry Yes check_pH Adjust pH to ~5-6 overalkylation->check_pH No optimize_imine->check_conversion change_reductant->start modify_stoichiometry->start failure Re-evaluate Strategy check_pH->failure

Caption: Troubleshooting workflow for reductive amination.

References

Technical Support Center: Tetrahydromyrcenol Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetrahydromyrcenol in various formulations.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered a stable ingredient in cosmetic and pharmaceutical formulations?

A1: Yes, this compound is a saturated tertiary alcohol, a chemical structure that is inherently resistant to oxidation, making it a robust fragrance ingredient for a wide range of applications.[1] It exhibits excellent stability in various product bases, including those containing oxidizing agents like perborates found in detergents.

Q2: What are the primary factors that can negatively impact the stability of this compound in a formulation?

A2: Despite its inherent stability, the longevity of this compound can be compromised by several factors:

  • Extreme pH: Highly acidic or alkaline conditions can potentially lead to degradation.

  • Elevated Temperatures: High temperatures during manufacturing or storage can accelerate degradation pathways.[2]

  • Exposure to UV Light: Like many organic molecules, prolonged exposure to UV light can initiate degradation.

  • Presence of Strong Oxidizing Agents: While stable in mild oxidizing conditions, strong oxidizers may pose a risk.

  • Interaction with Certain Formulation Ingredients: Although generally compatible, interactions with specific reactive ingredients could occur.

Q3: Can this compound cause discoloration in my formulation?

A3: this compound itself is a colorless liquid and is not typically associated with discoloration. However, discoloration in a final product can be a complex issue arising from interactions between various ingredients, especially in the presence of light or air.[2] For instance, the degradation of other components in the formulation, potentially influenced by the presence of any fragrance material, can lead to color changes.

Q4: My formulation containing this compound has developed an "off-odor." What could be the cause?

A4: An "off-odor" can be a sign of chemical degradation. While this compound is stable, under certain stress conditions like extreme pH or high heat, it could potentially degrade. A possible degradation pathway for a tertiary alcohol like this compound is acid-catalyzed dehydration, which would result in the formation of alkenes. These new compounds would have a different and likely undesirable odor profile. Additionally, the degradation of other raw materials in the formulation can also contribute to off-odors.

Q5: What is the recommended storage condition for pure this compound?

A5: To ensure its longevity and prevent any potential degradation, pure this compound should be stored in a cool, dry, and dark place in tightly sealed containers to protect it from heat, light, and atmospheric oxygen.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in an Acidic Formulation
  • Symptoms: A noticeable change in scent profile, often described as a "sour" or "plastic-like" off-odor. Potential for slight changes in the physical properties of the formulation over time.

  • Probable Cause: Acid-catalyzed dehydration. Tertiary alcohols like this compound can undergo elimination reactions in the presence of strong acids and heat, leading to the formation of unsaturated compounds (alkenes).

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your formulation, adjust the pH to be closer to neutral (pH 6-7.5). This will significantly reduce the rate of acid-catalyzed dehydration.

    • Temperature Control: Avoid high temperatures during the manufacturing process, especially after the addition of this compound. If high temperatures are necessary for other steps, consider adding the fragrance component during the cool-down phase.

    • Stability Testing: Conduct a stability test comparing the formulation at its original acidic pH and a neutralized version. Analyze samples at different time points using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new peaks that could correspond to degradation products.

Issue 2: Formulation Discoloration in a Product Containing this compound
  • Symptoms: The initially colorless or white formulation develops a yellow or brownish tint over time, especially when exposed to light.

  • Probable Cause: While this compound is not the likely direct cause, its presence as a fragrance might contribute to a complex series of reactions involving other ingredients that are sensitive to oxidation or light. Some common culprits for discoloration in cosmetic formulations include vanillin and other phenolic compounds, or the oxidation of certain oils and botanical extracts.[2]

  • Troubleshooting Steps:

    • Incorporate Antioxidants: The addition of antioxidants such as Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), or Ascorbic Acid can help to mitigate oxidative degradation of color-sensitive ingredients in the formulation.[3]

    • Use UV Protectants: If the product is packaged in a transparent container, consider adding a UV absorber to the formulation to prevent photo-degradation of sensitive ingredients.

    • Opaque Packaging: Switching to opaque or UV-protective packaging is a highly effective way to prevent light-induced discoloration.

    • Ingredient Review: Scrutinize the entire ingredient list for known color-unstable components. If a specific ingredient is suspected, consider replacing it with a more stable alternative.

Data Presentation

Table 1: General Stability Profile of this compound

ParameterStability AssessmentNotes
Oxidation HighAs a saturated tertiary alcohol, it lacks easily oxidizable sites. Good stability in the presence of mild oxidizing agents like perborates.
pH Moderate to HighGenerally stable in a wide pH range. Caution is advised in strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions, especially at elevated temperatures.
Temperature ModerateStable at room temperature. Degradation may be accelerated at temperatures above 40°C. Avoid prolonged exposure to high heat during processing.
UV Light ModerateLike most fragrance materials, prolonged exposure to UV light is not recommended.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for this compound in a Formulation

Objective: To assess the stability of this compound in a finished formulation under accelerated conditions of temperature and light.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation containing this compound.

    • Batch A: Control sample, stored at room temperature (20-25°C) in the dark.

    • Batch B: High-temperature sample, stored in an oven at a constant temperature of 40°C.

    • Batch C: Light-exposure sample, stored in a light cabinet with controlled UV and visible light exposure at room temperature.

  • Time Points: Collect samples from each batch at the following time points: 0, 1, 2, 4, 8, and 12 weeks.

  • Analysis: At each time point, evaluate the samples for the following parameters:

    • Organoleptic Properties: Assess any changes in color, odor, and appearance.

    • pH Measurement: Measure the pH of the formulation.

    • Viscosity Measurement: Measure the viscosity of the formulation.

    • Quantitative Analysis (GC-MS):

      • Extract an aliquot of the formulation with a suitable solvent (e.g., hexane or dichloromethane).

      • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.

      • Monitor for the appearance of any new peaks that may indicate degradation products.

Data Interpretation: A significant decrease (>10%) in the concentration of this compound or the appearance of significant new peaks in the chromatogram of the stressed samples (Batch B and C) compared to the control (Batch A) would indicate instability.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under harsh chemical conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH) and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Neutralization and Analysis:

    • After the stress period, neutralize the acidic and alkaline samples.

    • Analyze all samples, including an unstressed control, by GC-MS.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate degradation products. The mass spectra of these new peaks can be used to propose their chemical structures and elucidate the degradation pathway.

Mandatory Visualization

Stability_Troubleshooting_Workflow This compound Stability Troubleshooting Workflow start Stability Issue Observed (e.g., Off-Odor, Discoloration) check_formulation Review Formulation Parameters - pH - Ingredient List - Manufacturing Process start->check_formulation is_ph_extreme Is pH < 4 or > 9? check_formulation->is_ph_extreme adjust_ph Action: Adjust pH to Neutral Range (6-7.5) is_ph_extreme->adjust_ph Yes is_discoloration Is Discoloration the Primary Issue? is_ph_extreme->is_discoloration No analytical_testing Conduct Analytical Testing (GC-MS) adjust_ph->analytical_testing add_antioxidant Action: Add Antioxidant (e.g., BHT, Tocopherol) is_discoloration->add_antioxidant Yes is_discoloration->analytical_testing No uv_protection Action: Use UV Absorbers or Opaque Packaging add_antioxidant->uv_protection uv_protection->analytical_testing identify_degradation Identify Degradation Products analytical_testing->identify_degradation reformulate Reformulate or Modify Process identify_degradation->reformulate end Stability Issue Resolved reformulate->end

Caption: A workflow diagram for troubleshooting stability issues with this compound.

Forced_Degradation_Protocol Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize gcms_analysis Analyze All Samples by GC-MS oxidation->gcms_analysis neutralize->gcms_analysis compare_chromatograms Compare Chromatograms to Control gcms_analysis->compare_chromatograms identify_products Identify and Characterize Degradation Products compare_chromatograms->identify_products end Elucidate Degradation Pathway identify_products->end

Caption: Workflow for conducting a forced degradation study on this compound.

References

Validation & Comparative

A Researcher's Guide to Validating Tetrahydromyrcenol Purity via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of Tetrahydromyrcenol, presenting it as a robust alternative to chromatographic methods.

This compound (2,6-dimethyloctan-2-ol) is a widely used fragrance ingredient. Its accurate purity assessment is crucial for quality control and formulation development. Quantitative ¹H NMR (qNMR) offers a direct and non-destructive method to determine purity with high accuracy and precision.[1] The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of a known signal from the analyte to that of a certified internal standard, the absolute purity of the sample can be determined.

Experimental Protocol for Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.

1. Materials and Reagents:

  • This compound sample (approx. 10-20 mg)

  • Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone) of certified high purity (>99.5%)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (accurate to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the internal standard into a clean, dry vial.

  • Accurately weigh approximately 20 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (CDCl₃).

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.[3]

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (d1): A crucial parameter for quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). A typical value is 30-60 seconds to ensure full relaxation.

  • Number of Scans (ns): 8 to 16 scans are generally sufficient for good signal-to-noise ratio.

  • Acquisition Time (aq): At least 3-4 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) data.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. Choose signals that are singlets or well-separated multiplets to avoid integration errors from overlapping peaks.

Data Presentation and Analysis

The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte, I_std: Integral values for the analyte and internal standard signals.

  • N_analyte, N_std: Number of protons corresponding to the integrated signals of the analyte and standard.

  • MW_analyte, MW_std: Molecular weights of the analyte (this compound: 158.28 g/mol ) and the standard.

  • m_analyte, m_std: Masses of the analyte and standard.

  • P_std: Purity of the internal standard (as a percentage).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-C(CH₃)₂OH~1.20s6H
-CH(CH₃)~0.90d3H
-CH₂CH₃~0.88t3H
-CH₂- (chain)~1.10 - 1.60m8H
-CH(CH₃)~1.55m1H
-OHVariable (~1.0 - 2.5)s (broad)1H

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly in experimental conditions.[4][5][6]

Table 2: ¹H NMR Data for Potential Impurities in this compound

Impurity NameKey Signal(s) (δ, ppm) in CDCl₃MultiplicityNotes
Myrcene4.90 - 6.40mMultiple olefinic protons, indicates unreacted starting material.[7]
Dihydromyrcenol4.90 - 5.80mOlefinic protons, indicates incomplete hydrogenation.[8]
Diethyl ether3.48 (q), 1.21 (t)q, tCommon synthesis/extraction solvent.
Hexane1.25 (m), 0.88 (t)m, tCommon synthesis/extraction solvent.
Ethanol3.72 (q), 1.22 (t)q, tCommon synthesis/extraction solvent.

Table 3: Example Purity Calculation for a Hypothetical this compound Sample

ParameterValue
AnalyteThis compound
Internal StandardMaleic Anhydride (Purity = 99.8%)
m_analyte20.50 mg
m_std15.10 mg
MW_analyte158.28 g/mol
MW_std98.06 g/mol
Analyte Signal-C(CH₃)₂OH at 1.20 ppm (s, 6H)
Standard SignalOlefinic protons at 7.10 ppm (s, 2H)
I_analyte8.50
I_std2.00
Calculated Purity 96.5%

Workflow Visualization

The following diagram illustrates the logical flow of the purity validation process.

G Workflow for this compound Purity Validation by qNMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve Mixture in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Mass, MW, and Integrals integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for this compound Purity Validation by qNMR.

Comparison with Alternative Methods

Feature¹H NMR SpectroscopyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity proportional to the number of nuclei.Separation based on volatility and column interaction.Separation based on partitioning between phases.
Destructive? No, the sample can be fully recovered.[1]YesYes
Standard Requires a certified internal standard for absolute quantification.Requires a reference standard for the analyte.Requires a reference standard for the analyte.
Universality Universal detector for protons; no chromophore required.Requires analyte to be volatile and thermally stable.Typically requires a UV-absorbing chromophore.
Structural Info Provides detailed structural information, aiding in impurity identification.Provides retention time only.Provides retention time only.
Analysis Time Fast, typically 5-10 minutes per sample after preparation.[1]Can be slower depending on the column and temperature program.Can be slower depending on the column and mobile phase.

Conclusion

Validating the purity of this compound using ¹H NMR spectroscopy offers significant advantages over traditional chromatographic techniques. It is a non-destructive, rapid, and structurally informative method that provides a high degree of accuracy and precision. By following a validated protocol for quantitative ¹H NMR, researchers can confidently ascertain the purity of their materials, ensuring the integrity of their scientific findings. The ability to simultaneously identify and quantify impurities makes qNMR an invaluable tool in the arsenal of analytical techniques for chemical and pharmaceutical research.

References

A Comparative Analysis of Tetrahydromyrcenol and Dihydromyrcenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fragrance chemistry and sensory science, Tetrahydromyrcenol and Dihydromyrcenol are two closely related terpene alcohols that, despite their structural similarities, exhibit distinct properties influencing their application in consumer products and potential roles in drug development. This guide provides a comprehensive comparative analysis of these two molecules, presenting their physicochemical characteristics, olfactory profiles, stability, and synthesis routes, supported by generalized experimental protocols for their evaluation.

Physicochemical Properties

This compound and Dihydromyrcenol share the same molecular formula and a similar molecular weight. However, the presence of a double bond in Dihydromyrcenol's structure results in slight differences in properties such as boiling point and density.

PropertyThis compoundDihydromyrcenol
IUPAC Name 2,6-Dimethyloctan-2-ol2,6-Dimethyloct-7-en-2-ol
CAS Number 18479-57-7[1]18479-58-8[2][3]
Molecular Formula C₁₀H₂₂O[4][5]C₁₀H₂₀O[6]
Molecular Weight 158.28 g/mol [7][8]156.27 g/mol [2]
Appearance Colorless liquid[5][8][9]Colorless liquid[2][3][10]
Boiling Point 197-201 °C[8][11][12]194-197 °C[3]
Flash Point ~72 °C[1][5][7]~76 °C[3]
Solubility Soluble in alcohol; sparingly soluble in water[11][12]Soluble in alcohol and paraffin oil; sparingly soluble in water[3][10][13]
Substantivity on Smelling Strip ~6 hours[11][12]~16 hours[3][14]

Olfactory Profile and Applications

The primary distinction between this compound and Dihydromyrcenol lies in their scent profiles, which dictates their use in the fragrance industry.

Dihydromyrcenol is renowned for its powerful and fresh citrus-lime character, often with floral and lavender undertones.[13][14][15][16] It is a cornerstone of modern perfumery, particularly in masculine fragrances, where it imparts a clean and vibrant quality.[2][15] Its versatility and stability make it a popular choice for a wide range of products including soaps, detergents, fabric softeners, and fine fragrances.[2][10][15][16]

This compound , the saturated analogue of Dihydromyrcenol, offers a softer, less aggressive citrus and floral scent, often described as having lime and lavender notes.[1][5][9] Its excellent stability, particularly in harsh conditions like those found in detergents containing bleach, makes it a valuable ingredient for household cleaning products.[1][11]

FeatureThis compoundDihydromyrcenol
Odor Description Soft, fresh, citrus (lime), floral (lavender)[1][5][9][11]Powerful, fresh, citrus (lime), floral (lavender), clean[2][13][14][15][16][17]
Odor Strength Medium[11][12]Medium to strong[3]
Typical Applications Household products (especially detergents with bleach), soaps, shampoos, personal care products[1][9][11]Fine fragrances (especially masculine), soaps, detergents, fabric softeners, personal care products[2][10][13][15][16]

Stability

Both compounds exhibit good stability in a variety of product bases. However, this compound's saturated structure provides it with superior stability in aggressive media, such as those containing oxidizing agents like perborate in laundry detergents.[1] Dihydromyrcenol is also considered stable in many applications, including soaps and liquid detergents, though it may be less resilient in the presence of strong oxidizing agents compared to its saturated counterpart.[3][13]

Experimental Protocols

Synthesis of this compound from Dihydromyrcenol

Objective: To prepare this compound by the catalytic hydrogenation of Dihydromyrcenol.

Materials:

  • Dihydromyrcenol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., ethanol, ethyl acetate, or heptane)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)

  • Inert gas (e.g., nitrogen or argon) for purging

  • Filtration apparatus

Procedure:

  • In a suitable pressure reactor, dissolve a known quantity of Dihydromyrcenol in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the reactor and purge the system with an inert gas to remove any air.

  • Introduce hydrogen gas into the reactor to the desired pressure (e.g., 1-20 bar).[18]

  • Commence agitation (stirring or shaking) and, if required, heat the reaction mixture to the desired temperature (e.g., 20-80 °C).[18]

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.

  • The product can be further purified, if necessary, by distillation.

Comparative Evaluation of Fragrance Longevity on Skin

Objective: To compare the substantivity and olfactory evolution of this compound and Dihydromyrcenol on human skin over time.

Materials:

  • Solutions of this compound and Dihydromyrcenol at a defined concentration (e.g., 10% in ethanol).

  • Trained sensory panel (panelists).

  • Odor-free evaluation room with controlled temperature and humidity.

  • Evaluation forms or software for data collection.

Procedure:

  • Panelists should avoid using any fragranced products on the day of the test.

  • Apply a standardized amount (e.g., 0.1 mL) of the this compound solution to a designated area on one forearm of each panelist, and the same amount of the Dihydromyrcenol solution to the corresponding area on the other forearm.

  • At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), each panelist evaluates the intensity of the fragrance at each application site.

  • Panelists should rate the perceived intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = very strong odor).

  • Panelists should also record qualitative descriptors of the scent at each time point to track the olfactory evolution.

  • Data from all panelists are collected and statistically analyzed to compare the longevity and scent profile changes of the two molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound and Dihydromyrcenol in a cosmetic product.

Materials:

  • Cosmetic product containing one or both of the analytes.

  • Appropriate solvent for extraction (e.g., methanol, ethanol, or methyl tert-butyl ether).[19]

  • Internal standard solution.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms).

  • Helium carrier gas.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product.

    • Perform a solvent extraction to isolate the fragrance components. This may involve liquid-liquid extraction or solid-phase extraction depending on the sample matrix.[19]

    • Add a known amount of an internal standard to the extract for quantification.

    • Dilute the extract to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC oven temperature program should be optimized to separate the analytes from other components in the sample. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period.[19]

    • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify this compound and Dihydromyrcenol in the chromatogram by their retention times and mass spectra, comparing them to reference standards.

    • Quantify the amount of each compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Signaling Pathways and Experimental Workflows

The perception of odorants like this compound and Dihydromyrcenol is initiated by their interaction with olfactory receptors in the nasal cavity. While the specific receptors for these molecules are not definitively identified, the general olfactory signaling pathway is well-understood.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron Odorant Odorant (this compound or Dihydromyrcenol) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel CNG Ion Channel cAMP->Ion_Channel Opens Ca_Cl_Channel Ca²⁺-activated Cl⁻ Channel Ion_Channel->Ca_Cl_Channel Ca²⁺ Activates Depolarization Depolarization Ion_Channel->Depolarization Na⁺/Ca²⁺ Influx Ca_Cl_Channel->Depolarization Cl⁻ Efflux Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

General Olfactory Signaling Pathway

The synthesis of this compound from Dihydromyrcenol is a straightforward chemical transformation that can be visualized as a simple workflow.

Synthesis_Workflow Dihydromyrcenol Dihydromyrcenol Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Dihydromyrcenol->Hydrogenation This compound This compound Hydrogenation->this compound

Synthesis of this compound

A typical workflow for the comparative analysis of these two fragrance molecules would involve several key stages, from initial characterization to performance evaluation in a final product.

Comparative_Analysis_Workflow cluster_physicochem Physicochemical Characterization cluster_olfactory Olfactory Analysis cluster_performance Performance in Product cluster_data Data Analysis & Comparison p1 GC-MS for Purity o1 Odor Profile by Sensory Panel p1->o1 p2 Measure Boiling Point, Density, Refractive Index p2->o1 perf1 Incorporate into Product Base o1->perf1 o2 Substantivity on Smelling Strips perf3 Longevity on Substrate (e.g., Skin) o2->perf3 perf2 Stability Testing (pH, Temp, Light) perf1->perf2 perf1->perf3 d1 Comparative Tables & Reports perf2->d1 perf3->d1

Comparative Analysis Workflow

References

A Comparative Sensory Analysis of Tetrahydromyrcenol and Linalool for Researchers and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct olfactory characteristics of two prevalent fragrance ingredients, supported by established sensory evaluation protocols and an overview of their shared signaling pathway.

This guide provides a detailed comparison of the sensory profiles of Tetrahydromyrcenol and Linalool, two monoterpene alcohols widely utilized in the fragrance industry. While both contribute to the fresh and clean aspects of a scent profile, they possess unique characteristics that differentiate their application and appeal. This document synthesizes qualitative data from industry and academic sources to present a clear comparison for researchers, scientists, and professionals in drug and fragrance development.

Sensory Profile Comparison

Sensory AttributeThis compoundLinalool
Primary Scent Citrus (specifically Lime)[1][2][3][4]Floral (Lavender, Lily of the Valley)[5][6]
Secondary Notes Soft Floral, Herbal, Fresh[7][8][9]Sweet, Woody, Spicy[5][10]
Overall Impression Clean, Fresh, Vibrant[7][11]Complex, Calming, Powdery[5]
Enantiomeric Differences Not prominently described in literature.Enantiomers have distinct scents: (S)-(+)-Linalool is perceived as sweet and floral, while the (R)-(-) form is more woody and lavender-like.[5][12]

Experimental Protocol: Descriptive Sensory Panel Analysis

To obtain quantitative and detailed qualitative data for a direct comparison of this compound and Linalool, a descriptive sensory panel analysis is the recommended methodology. The following protocol outlines a standard procedure.

1. Objective: To identify and quantify the olfactory attributes of this compound and Linalool.

2. Panelist Selection and Training:

  • Selection: Recruit 10-15 panelists with demonstrated olfactory acuity and verbal fluency.

  • Training: Conduct a multi-stage training program to familiarize panelists with a standardized lexicon of fragrance descriptors. Panelists should be trained to identify and rate the intensity of various scent attributes using reference standards.

3. Sample Preparation:

  • Prepare solutions of this compound and Linalool at a concentration of 1% in an odorless, non-polar solvent such as diethyl phthalate.

  • Dip fragrance blotters into the solutions to a depth of 1 inch and allow the solvent to evaporate for 30 seconds before presentation to the panelists.[13]

4. Evaluation Procedure:

  • Panelists evaluate the samples in individual, well-ventilated booths to prevent cross-contamination of odors.

  • Samples are presented in a randomized and blind-coded manner.

  • Panelists are instructed to smell the blotters and rate the intensity of each identified attribute on a 15-point scale (where 0 = not perceptible and 15 = extremely strong).

  • A list of descriptive terms is provided, but panelists are also encouraged to add any other relevant descriptors.

  • A break of at least 5 minutes is required between sample evaluations to prevent olfactory fatigue.

5. Data Analysis:

  • The intensity ratings for each descriptor are averaged across all panelists for both this compound and Linalool.

  • Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences in the intensity of each attribute between the two molecules.

  • The results are typically visualized using a spider or radar plot to provide a clear comparative sensory profile.

Olfactory Signaling Pathway

The perception of both this compound and Linalool is initiated through a common signal transduction cascade in the olfactory system. As monoterpene alcohols, they are volatile molecules that, upon inhalation, bind to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons in the nasal epithelium.[1][2][14] This binding event triggers a conformational change in the receptor, initiating a cascade of intracellular events.

The activated GPCR interacts with and activates a specific G-protein, Gαolf.[3][14] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][14] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[2][10][14] This influx of positive ions depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and perception of the specific odor.[5][14][15]

Olfactory_Signaling_Pathway cluster_0 Olfactory Epithelium cluster_1 Olfactory Bulb (Brain) Odorant Odorant Molecule (this compound or Linalool) OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens NaCa_in Na+ / Ca2+ Influx CNG->NaCa_in Depolarization Depolarization NaCa_in->Depolarization Causes ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Generates

Olfactory Signaling Pathway for Odorant Perception.

Sensory_Panel_Workflow cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panelist_Selection Panelist Selection & Training Randomized_Eval Randomized, Blind Evaluation in Booths Panelist_Selection->Randomized_Eval Sample_Prep Sample Preparation (1% in Solvent) Blotter_Prep Blotter Preparation Sample_Prep->Blotter_Prep Blotter_Prep->Randomized_Eval Rating Intensity Rating on 15-point Scale Randomized_Eval->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Statistical_Analysis Visualization Data Visualization (Spider Plot) Statistical_Analysis->Visualization

Workflow for a Descriptive Sensory Panel Analysis.

References

A Comparative Guide to the Quantitative Analysis of Tetrahydromyrcenol in Essential Oil Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Tetrahydromyrcenol, a common fragrance ingredient, in complex essential oil blends. We will delve into the experimental protocols of prevalent techniques, present comparative performance data, and offer guidance on selecting the most suitable method for your research needs.

Introduction to this compound Analysis

This compound (2,6-dimethyloctan-2-ol) is a synthetic fragrance compound valued for its fresh, citrusy, and floral-lime aroma.[1][2] It is widely used in a variety of consumer products, including perfumes, soaps, and detergents. The accurate quantification of this compound in essential oil blends is crucial for quality control, formulation development, and ensuring product consistency. Essential oils are complex mixtures of volatile compounds, making the selective and precise measurement of a single component a challenging analytical task. This guide focuses on the most effective techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), with a comparative overview of High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, availability of instrumentation, and the complexity of the sample matrix. Gas chromatography is the most common and effective method for analyzing volatile compounds like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separates compounds based on their volatility and polarity, with identification and quantification based on their mass-to-charge ratio.Separates compounds based on their volatility and polarity, with quantification based on the ionization of the analyte in a hydrogen-air flame.Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Selectivity Very High: Provides structural information, allowing for confident identification even in complex matrices.High: Good selectivity for many compounds, but co-elution can be an issue without proper method development.Moderate to High: Dependent on column chemistry and mobile phase composition. May require derivatization for volatile compounds.
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Linearity Good (typically R² > 0.99)Excellent (typically R² > 0.999)Good (typically R² > 0.99)
Precision Excellent (%RSD < 5%)Excellent (%RSD < 2%)Excellent (%RSD < 5%)
Accuracy Excellent (typically 95-105%)Excellent (typically 98-102%)Good to Excellent (typically 90-110%)
Sample Throughput ModerateHighModerate
Cost HighModerateModerate to High
Primary Use for this compound Identification and quantification, especially in complex or unknown samples.Routine quantitative analysis and quality control.Less common for volatile compounds; may be used for non-volatile or thermally labile components in the blend.

Detailed Experimental Protocols

The following are representative experimental protocols for the quantitative analysis of this compound in essential oil blends using GC-MS and GC-FID. These protocols are based on established methods for the analysis of terpenes and other fragrance compounds.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil blend into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane or ethanol) and make up to the mark.

  • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range in the sample.

  • Add a suitable internal standard (e.g., n-alkane) to both the sample and standard solutions to improve precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 5 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

  • For quantification, construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • Follow the same sample and standard preparation procedure as described for GC-MS. The use of an internal standard is highly recommended for improved precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Detector Temperature: 300 °C.

  • Gas Flows for FID: Hydrogen and Air flows as per manufacturer's recommendations.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Construct a calibration curve using the peak areas (or peak area ratios to the internal standard) of the standards.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Essential Oil Blend dissolve Dissolve in Solvent weigh->dissolve is Add Internal Standard dissolve->is standards Prepare Calibration Standards standards->is gc_injection GC Injection is->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (MS or FID) separation->detection identification Peak Identification detection->identification integration Peak Integration identification->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

decision_flowchart start Start: Select Analytical Method q1 Need for structural confirmation or analyzing unknown samples? start->q1 gcms Use GC-MS q1->gcms Yes q2 High sample throughput and routine QC needed? q1->q2 No end End gcms->end gcfid Use GC-FID q2->gcfid Yes q3 Are there non-volatile or thermally labile components of interest? q2->q3 No gcfid->end q3->gcfid No hplc Consider HPLC q3->hplc Yes hplc->end

Caption: Decision flowchart for selecting an analytical method.

Conclusion

For the quantitative analysis of this compound in essential oil blends, both GC-MS and GC-FID are highly effective and widely used techniques. GC-MS offers the significant advantage of providing structural information, making it ideal for method development, impurity profiling, and the analysis of complex, unknown samples. On the other hand, GC-FID is a robust, cost-effective, and high-throughput method that is exceptionally well-suited for routine quality control and high-volume sample analysis where the identity of the analyte is already established. While HPLC is a powerful separation technique, its application to volatile fragrance compounds like this compound is less common and may require specialized columns or derivatization procedures. The choice between these methods should be guided by the specific analytical requirements, available resources, and the nature of the research or quality control objectives.

References

A Comparative Guide to the Cross-Reactivity Potential of Tetrahydromyrcenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin sensitization potential of Tetrahydromyrcenol and its structurally related fragrance ingredients. Due to a lack of specific cross-reactivity studies on this compound derivatives, this comparison focuses on the allergenic potential of individual fragrance molecules with similar chemical structures, providing supporting experimental data from established in vivo and in vitro assays.

Data Presentation: Comparative Skin Sensitization Potential

The following table summarizes the skin sensitization potential of this compound and selected fragrance alternatives. The primary metric for comparison is the EC3 value from the murine Local Lymph Node Assay (LLNA), which is the concentration of a substance required to induce a threefold increase in lymphocyte proliferation and is a widely accepted measure of skin sensitization potency. A lower EC3 value indicates a higher sensitizing potential.

Fragrance IngredientCAS NumberChemical StructureLLNA EC3 Value (%)Potency Classification
This compound 18479-57-72,6-Dimethyloctan-2-olNot Available (Considered a Non-Sensitizer)Non-Sensitizer
Dihydromyrcenol 18479-58-82,6-Dimethyl-7-octen-2-ol> 50Weak Sensitizer
Linalool 78-70-63,7-Dimethylocta-1,6-dien-3-ol30.4[1]Weak Sensitizer
Geraniol 106-24-1(2E)-3,7-Dimethylocta-2,6-dien-1-ol11.4 - 23.2[1][2]Weak to Moderate Sensitizer
Hydroxycitronellal 107-75-53,7-Dimethyloctan-1,7-diol20 - 33[3][4]Weak Sensitizer

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key events in the skin sensitization adverse outcome pathway (AOP) and a typical experimental workflow for assessing sensitization potential.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., Fragrance Molecule) Protein Skin Protein Hapten->Protein Covalent Binding (Haptenation) Hapten_Protein Hapten-Protein Complex (Antigen) Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake & Processing KC Keratinocyte KC->LC Release of Inflammatory Cytokines T_Cell_Naive Naive T-Cell LC->T_Cell_Naive Migration & Antigen Presentation T_Cell_Activated Activated T-Cell (Memory T-Cell) T_Cell_Naive->T_Cell_Activated Activation & Proliferation

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental_Workflow cluster_in_chemico Key Event 1: Protein Reactivity cluster_in_vitro Key Event 2 & 3: Keratinocyte and Dendritic Cell Activation cluster_in_vivo Key Event 4: T-Cell Proliferation DPRA Direct Peptide Reactivity Assay (DPRA) (OECD 442C) KeratinoSens KeratinoSens™ Assay (OECD 442D) DPRA->KeratinoSens Provides data for Integrated Approaches LLNA Local Lymph Node Assay (LLNA) (OECD 429) DPRA->LLNA Informs in vivo testing strategy hCLAT h-CLAT (OECD 442E) KeratinoSens->LLNA Informs in vivo testing strategy hCLAT->LLNA Informs in vivo testing strategy

Caption: Integrated Testing Strategy for Skin Sensitization.

Experimental Protocols

Detailed methodologies for the key experiments cited are based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD Guideline 429[7][8][9][10]

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a substance.

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.

  • Methodology:

    • Animal Model: Typically, female CBA/J mice are used.

    • Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.

    • Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.

    • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ³H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured by scintillation counting.[6]

    • Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is then calculated by linear interpolation of the dose-response curve.[6]

Direct Peptide Reactivity Assay (DPRA) - OECD Guideline 442C[11][12][13][14][15]

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization – protein reactivity.

  • Principle: This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides after incubation with the test substance is measured.

  • Methodology:

    • Test System: Synthetic heptapeptides containing either cysteine or lysine are used.

    • Incubation: The test chemical is incubated with each peptide for a defined period under controlled temperature and pH.

    • Analysis: The remaining concentration of the peptides is determined by high-performance liquid chromatography (HPLC).

    • Data Analysis: The percentage of peptide depletion is calculated. Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs its sensitization potential.

KeratinoSens™ Assay - OECD Guideline 442D[16][17][18][19][20]

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP – the activation of keratinocytes.

  • Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2 signaling pathway, leading to the expression of luciferase.

  • Methodology:

    • Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.

    • Exposure: The cells are exposed to various concentrations of the test substance for 48 hours.

    • Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The fold induction of luciferase activity compared to vehicle controls is calculated. A chemical is classified as a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity.

References

A Comparative Guide to the Chiral Resolution of Tetrahydromyrcenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the chiral resolution of tetrahydromyrcenol (also known as 2,6-dimethyloctan-2-ol), a tertiary alcohol with applications in the fragrance and chemical industries. The separation of its enantiomers is crucial for evaluating their distinct biological and olfactory properties. This document details enzymatic kinetic resolution and preparative chiral high-performance liquid chromatography (HPLC) as primary methods, offering supporting data from related tertiary alcohols to illustrate expected performance.

Method 1: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of enantiomers of chiral alcohols. This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted enantiomers. For tertiary alcohols like this compound, this process can be challenging due to steric hindrance around the hydroxyl group. However, specific lipases, such as Candida antarctica lipase A and B (CAL-A and CAL-B), have shown efficacy in resolving sterically hindered alcohols.[1][2][3]

Experimental Protocol: Lipase-Catalyzed Transesterification of this compound

This protocol is a representative procedure based on established methods for the kinetic resolution of tertiary alcohols.[1][4][5][6]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride)

  • Anhydrous organic solvent (e.g., hexane, heptane, isooctane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral gas chromatography (GC) system for analysis

Procedure:

  • To a dried flask, add racemic this compound (1.0 equivalent).

  • Dissolve the substrate in an anhydrous organic solvent.

  • Add the acyl donor (typically 2-5 equivalents).

  • Add the immobilized lipase (e.g., 20-50 mg of Novozym 435 per mmol of substrate).

  • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted this compound enantiomer from the acylated enantiomer by silica gel column chromatography.

Analysis of Enantiomeric Excess (ee)

The enantiomeric excess of the unreacted alcohol and the formed ester is determined by chiral gas chromatography.

Chiral GC Conditions (Representative):

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm), is suitable for separating terpene alcohol enantiomers.[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

  • Sample Preparation: Dilute a small sample of the reaction mixture or the purified fractions in a suitable solvent (e.g., hexane or ethyl acetate) before injection.

Performance Data for Lipase-Catalyzed Resolution of Tertiary Alcohols
SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee%) of ProductEnantiomeric Excess (ee%) of SubstrateReference
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-olCAL-AVinyl butyrateHeptane4459982[1]
1-Methyl-2,3-dihydro-1H-inden-1-olCAL-AVinyl butyrateIsooctane5449675[1]
Aryltrimethylsilyl chiral alcoholsPseudomonas cepacia lipaseVinyl acetateHexane3-24~50>99>99[8]
Aromatic Morita-Baylis-Hillman adductsPseudomonas fluorescens lipase- (Hydrolysis)Phosphate buffer/Toluene24-72~50>90>90[4]

Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful, albeit often more expensive, alternative for the direct separation of enantiomers without the need for derivatization. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for a wide range of chiral compounds, including alcohols.[9][10][11][12]

Experimental Protocol: Preparative Chiral HPLC of this compound

Materials:

  • Racemic this compound

  • Preparative HPLC system with a suitable detector (e.g., UV or refractive index)

  • Preparative chiral column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Sample filtration apparatus

Procedure:

  • Dissolve the racemic this compound in a suitable solvent, ideally the mobile phase.

  • Filter the sample solution to remove any particulate matter.

  • Equilibrate the preparative chiral column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase for normal-phase separation would be a mixture of hexane and an alcohol modifier like isopropanol or ethanol.

  • Inject the sample onto the column.

  • Elute the enantiomers with the mobile phase at a constant flow rate.

  • Monitor the elution profile with the detector.

  • Collect the fractions corresponding to each enantiomeric peak.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

  • Analyze the purity and enantiomeric excess of the collected fractions by analytical chiral HPLC or chiral GC.

Performance Comparison of Resolution Methods
FeatureLipase-Catalyzed Kinetic ResolutionPreparative Chiral HPLC
Principle Enzymatic, stereoselective acylation of one enantiomer.Differential interaction of enantiomers with a chiral stationary phase.
Theoretical Max. Yield per Enantiomer 50% (without a racemization step).Approaching 100% (minus handling losses).
Scalability Generally well-suited for large-scale production.Can be scaled up, but may become very costly in terms of solvent consumption and column costs.
Development Time Requires screening of enzymes, solvents, and acyl donors.Requires screening of columns and mobile phases.
Cost Enzymes can be expensive, but are often reusable. Solvents are typically less expensive than HPLC-grade solvents.High initial cost for the chiral column and ongoing costs for large volumes of HPLC-grade solvents.
Product Isolation Requires a separation step (e.g., column chromatography) to separate the unreacted enantiomer from the product.Direct separation and collection of enantiomers.
Environmental Impact Can be performed in more environmentally benign solvents. Enzymes are biodegradable.Often requires large volumes of organic solvents.

Visualizing the Workflows

Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_0 Enzymatic Reaction cluster_1 Work-up and Separation cluster_2 Products cluster_3 Analysis racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent solvent->reaction_mixture filtration Filtration reaction_mixture->filtration Reaction evaporation Solvent Evaporation filtration->evaporation Remove Enzyme chromatography Column Chromatography evaporation->chromatography Crude Product enantiomer_1 Enantiomer 1 (Unreacted Alcohol) chromatography->enantiomer_1 enantiomer_2 Enantiomer 2 (Acylated) chromatography->enantiomer_2 chiral_gc Chiral GC Analysis enantiomer_1->chiral_gc enantiomer_2->chiral_gc

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Preparative Chiral HPLC Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Fraction Collection cluster_3 Product Isolation and Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Solution dissolve->filter hplc Preparative Chiral HPLC System filter->hplc Inject Sample fraction_1 Collect Fraction 1 (Enantiomer 1) hplc->fraction_1 fraction_2 Collect Fraction 2 (Enantiomer 2) hplc->fraction_2 evaporation_1 Solvent Evaporation fraction_1->evaporation_1 evaporation_2 Solvent Evaporation fraction_2->evaporation_2 analysis Analytical Chiral HPLC/GC evaporation_1->analysis evaporation_2->analysis

Caption: Workflow for Preparative Chiral HPLC Separation.

Conclusion

Both lipase-catalyzed kinetic resolution and preparative chiral HPLC are viable methods for the separation of this compound enantiomers. The choice between these methods will depend on factors such as the required scale of separation, cost considerations, and available equipment. For larger scale production, a well-optimized enzymatic resolution is often more cost-effective, while for smaller, high-purity samples, preparative chiral HPLC offers a direct and efficient, albeit more expensive, solution. The provided protocols and comparative data serve as a valuable resource for researchers initiating work on the chiral resolution of this compound and other structurally related tertiary alcohols.

References

A Comparative Guide to GC-MS Analysis of C10 Terpene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of C10 terpene alcohols, also known as monoterpenoids. These compounds are of significant interest in various fields, including flavor, fragrance, and pharmaceuticals, due to their distinct aromatic properties and potential therapeutic effects. This document outlines detailed experimental protocols, presents comparative data, and illustrates the analytical workflow to aid researchers in method selection and development.

Comparative Analysis of C10 Terpene Alcohols

The analysis of C10 terpene alcohols by GC-MS allows for their separation, identification, and quantification in complex mixtures. Due to their isomeric nature, chromatographic separation is crucial for accurate identification. The mass spectra of these alcohols, while sometimes complex, exhibit characteristic fragmentation patterns that aid in their structural elucidation.[1]

Quantitative Data Summary

The following table summarizes the retention times and key mass-to-charge ratios (m/z) for several common C10 terpene alcohols as reported in various studies. It is important to note that retention times can vary significantly depending on the specific GC column, temperature program, and other experimental conditions. Therefore, direct comparison should be made with caution, and the use of retention indices and authentic standards is highly recommended for positive identification.[2]

Terpene AlcoholRetention Time (min)Key Mass-to-Charge Ratios (m/z)
Linalool10.571[2]71, 93, 121, 136[2]
Isopulegol10.818[2]81, 95, 121, 138
Geraniol11.924[2]69, 93, 121, 136
α-Bisabolol13.682[2]43, 59, 93, 121
Isoborneol8.659[3]95, 110, 121, 136

Note: The mass spectra of monoterpene alcohols are generally more complex and distinct from each other compared to monoterpene hydrocarbons.[1] The molecular ion peak (M+) is often weak or absent.[4] A characteristic feature in the mass spectra of alcohols is the loss of a water molecule, resulting in a peak at M-18.[1][4]

Experimental Protocols

The successful GC-MS analysis of C10 terpene alcohols relies on optimized experimental conditions, from sample preparation to data acquisition. Below are detailed methodologies commonly employed.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Headspace Sampling (HS): This technique is ideal for volatile compounds in solid or liquid matrices and minimizes the introduction of non-volatile components into the GC system.[5]

    • Static Headspace: A sample (e.g., 10-30 mg of ground plant material) is placed in a headspace vial and heated to allow volatile compounds to equilibrate in the headspace.[3] An aliquot of the headspace gas is then injected into the GC.

    • Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the headspace of the sample to adsorb the analytes. The fiber is then desorbed in the hot GC inlet.[6]

  • Liquid Extraction: This method is suitable for concentrating analytes from a sample matrix.

    • A known amount of the sample is extracted with an appropriate organic solvent (e.g., ethyl acetate).[7]

    • An internal standard, such as n-tridecane, is often added to improve quantitative accuracy.[7]

    • The extract can be concentrated and then directly injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of C10 terpene alcohols.

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or similar[2]
Injector Split/Splitless or Multimode Inlet (MMI)[2]
Inlet Temperature: 250 °C
Split Ratio: 50:1 (can be adjusted based on concentration)[3]
Column DB-HeavyWAX, Rxi-5MS, or equivalent (e.g., 20 m x 0.180 mm, 0.18 µm film thickness)[2][8]
Carrier Gas Helium at a constant flow rate (e.g., 0.4 mL/min)[8]
Oven Temperature Program Initial: 40 °C (hold for 0.5 min)[8]
Ramp 1: 20 °C/min to 140 °C[8]
Ramp 2: 40 °C/min to 320 °C (hold for 1.0 min)[8]
Mass Spectrometer Agilent 5977 SQ-MSD or equivalent[2]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range 40-380 m/z[9]
Data Acquisition Scan or Selected Ion Monitoring (SIM)[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative GC-MS analysis of C10 terpene alcohols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material, Essential Oil) Headspace Headspace Sampling (Static or SPME) Sample->Headspace Liquid Liquid Extraction (e.g., Ethyl Acetate) Sample->Liquid GC_Inlet GC Inlet (Vaporization) Headspace->GC_Inlet Injection Liquid->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detector->Data_Acquisition Peak_Integration Peak Integration & Identification (Library Matching, Retention Index) Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for Comparative GC-MS Analysis of C10 Terpene Alcohols.

Fragmentation of C10 Terpene Alcohols

The mass spectra of C10 terpene alcohols are characterized by specific fragmentation patterns.

Fragmentation_Pathway cluster_frags Primary Fragmentation cluster_secondary Further Fragmentation M Molecular Ion (M+) [C10H18O]+ M_minus_18 [M-18]+ (Loss of H2O) M->M_minus_18 - H2O Alpha_Cleavage Alpha-Cleavage Fragments M->Alpha_Cleavage - R• Secondary_Fragments Characteristic Lower m/z Ions (e.g., m/z 93, 121) M_minus_18->Secondary_Fragments Alpha_Cleavage->Secondary_Fragments

Caption: General Fragmentation Pathways for C10 Terpene Alcohols in EI-MS.

References

A Comparative Guide to the Analytical Validation of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Tetrahydromyrcenol, a common fragrance ingredient. The focus is on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, with a comparative discussion of a potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection approach. The information presented is based on established analytical practices for fragrance allergens and components of essential oils.

Methodology Comparison: GC-MS vs. HPLC-UV

Gas Chromatography is inherently well-suited for the analysis of volatile compounds like this compound.[1][2][3] When coupled with Mass Spectrometry, it provides a powerful tool for both identification and quantification.[1] High-Performance Liquid Chromatography can also be employed, particularly for non-volatile or thermally labile compounds; however, for a volatile and relatively non-polar molecule like this compound, GC-MS is generally the more direct and sensitive technique.[2][3]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection based on UV absorbance.
Applicability to this compound Highly suitable due to the volatile nature of this compound.Less direct. Requires derivatization to introduce a chromophore for sensitive UV detection, as terpene alcohols often lack a strong UV chromophore.[4]
Selectivity Excellent, based on both chromatographic retention time and mass fragmentation pattern.Moderate to good, dependent on chromatographic resolution from matrix components.
Sensitivity High, especially in selected ion monitoring (SIM) mode.Generally lower for non-derivatized terpene alcohols.
Sample Preparation Typically involves liquid-liquid extraction or solid-phase microextraction (SPME) from the sample matrix.[5]May require more extensive sample cleanup and a derivatization step.

Experimental Protocols

Validated GC-MS Method for this compound

This section details a representative experimental protocol for the validation of a GC-MS method for the quantification of this compound in a cosmetic cream matrix.

1. Sample Preparation: Liquid-Liquid Extraction

  • Weigh 1 gram of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent, such as methyl t-butyl ether (MTBE) or hexane.

  • Vortex for 2 minutes to ensure thorough mixing and extraction of this compound.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic layer.

  • Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound, characteristic ions such as m/z 59, 71, and 81 would be monitored for quantification and confirmation.

3. Method Validation Parameters

The validation of this analytical method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be prepared by spiking a blank cosmetic cream extract with known concentrations of a certified this compound reference standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation: Validation of the GC-MS Method

The following table summarizes the typical performance characteristics expected from a validated GC-MS method for the analysis of this compound in a cosmetic matrix. These values are representative of similar analyses of fragrance components.[5][6][7]

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9950.998
Linearity Range Typically 0.1 - 10 µg/mL0.1 - 10 µg/mL
Accuracy (Recovery) 80 - 120%95.2 - 104.5%
Precision (RSD)
- Repeatability≤ 5%2.8%
- Intermediate Precision≤ 10%4.5%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/g in the cosmetic product

Alternative Method: HPLC-UV

While GC-MS is the preferred method, an HPLC-UV method could be developed. Terpene alcohols like this compound lack a strong chromophore, making direct UV detection challenging.[4] To overcome this, a pre-column derivatization step would be necessary to attach a UV-absorbing tag to the molecule. This adds complexity to the sample preparation and can introduce variability.

A hypothetical HPLC-UV method would involve:

  • Derivatization: Reaction of this compound with a derivatizing agent such as p-nitrobenzoyl chloride.

  • Chromatography: Reversed-phase HPLC on a C18 column with a mobile phase gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivatized product.

The validation of such a method would follow the same principles as the GC-MS method, but the acceptance criteria and performance characteristics might differ.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development (e.g., GC-MS or HPLC-UV) start->method_development pre_validation Pre-Validation Checks (System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision loq Limit of Quantification (LOQ) validation_protocol->loq lod Limit of Detection (LOD) validation_protocol->lod robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report loq->validation_report lod->validation_report robustness->validation_report method_implementation Implement Validated Method for Routine Analysis validation_report->method_implementation

Caption: Workflow for the validation of an analytical method.

References

Comparative Stability Analysis of Tetrahydromyrcenol and Other Fragrance Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and fragrance development, understanding the chemical stability of fragrance ingredients is paramount for ensuring product quality, safety, and shelf-life. This guide provides a comparative overview of the stability of tetrahydromyrcenol, a widely used synthetic fragrance alcohol, in relation to other common fragrance alcohols. While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes available information on their individual stabilities and outlines standard experimental protocols for their assessment.

This compound (2,6-dimethyloctan-2-ol) is prized in the fragrance industry for its fresh, citrus-lime, and floral-herbal aroma.[1] Beyond its olfactory profile, a key attribute contributing to its widespread use is its notable chemical stability.[1][2] It is frequently incorporated into a variety of consumer products, particularly those requiring robust fragrance performance under challenging chemical conditions, such as household cleaners, detergents, and personal care products.[2]

Qualitative Stability Assessment

This compound is generally characterized by its excellent stability in a range of product bases. Industry sources consistently report its good performance and stability in acidic and alkaline media, as well as in the presence of oxidizing agents like those found in bleaches and perborate detergents. This makes it a reliable choice for perfuming complex formulations where more sensitive fragrance molecules might degrade.

In contrast, other fragrance alcohols, particularly unsaturated terpene alcohols like linalool, are known to be more susceptible to degradation. Linalool, while a popular fragrance ingredient, can undergo oxidation, especially when exposed to air, which can alter its scent profile and potentially lead to the formation of sensitizing compounds. Dihydromyrcenol, another related fragrance alcohol, is also utilized for its fresh citrus notes, and while generally stable, its unsaturated nature makes it more reactive than its saturated counterpart, this compound.

Quantitative Stability Data

As of this review, a direct, peer-reviewed comparative study detailing the degradation kinetics of this compound against other fragrance alcohols under various stress conditions could not be located. Such a study would typically involve subjecting the compounds to controlled stressors and quantifying their degradation over time. The following table is a template illustrating how such data would be presented.

Fragrance AlcoholStress ConditionTime Point% DegradationDegradation Products Identified
This compoundThermal (50°C) 24hData not availableData not available
72hData not availableData not available
UV Exposure 24hData not availableData not available
72hData not availableData not available
Acidic (pH 4) 24hData not availableData not available
72hData not availableData not available
Alkaline (pH 9) 24hData not availableData not available
72hData not availableData not available
LinaloolThermal (50°C) 24hData not availableData not available
72hData not availableData not available
UV Exposure 24hData not availableData not available
72hData not availableData not available
Acidic (pH 4) 24hData not availableData not available
72hData not availableData not available
Alkaline (pH 9) 24hData not availableData not available
72hData not availableData not available
DihydromyrcenolThermal (50°C) 24hData not availableData not available
72hData not availableData not available
UV Exposure 24hData not availableData not available
72hData not availableData not available
Acidic (pH 4) 24hData not availableData not available
72hData not availableData not available
Alkaline (pH 9) 24hData not availableData not available
72hData not availableData not available

Experimental Protocols for Stability Testing

To generate the comparative data presented in the table above, a standardized stability testing protocol is essential. The following is a general methodology that can be adapted for the comparative analysis of fragrance alcohol stability.

Objective: To quantitatively assess and compare the stability of this compound, linalool, and dihydromyrcenol under various stress conditions relevant to product formulation and storage.

Materials:

  • This compound (≥97% purity)

  • Linalool (≥97% purity)

  • Dihydromyrcenol (≥97% purity)

  • Solvents (e.g., ethanol, diethyl phthalate)

  • Buffers for pH adjustment (acidic, neutral, alkaline)

  • Controlled environment chambers (for temperature and humidity)

  • UV exposure chamber

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each fragrance alcohol at a known concentration (e.g., 1% w/w) in a suitable solvent or product base.

    • For pH stability testing, adjust the pH of the solutions to the desired levels (e.g., pH 4, 7, and 9) using appropriate buffers.

    • Aliquots of each sample are placed in sealed, inert containers (e.g., amber glass vials) for each time point and stress condition.

  • Stress Conditions:

    • Thermal Stability: Store samples in a controlled temperature chamber at elevated temperatures (e.g., 40°C, 50°C) and at room temperature (25°C) as a control.

    • Photostability: Expose samples to a controlled source of UV light in a photostability chamber. Control samples should be kept in the dark at the same temperature.

    • Oxidative Stability: For a more advanced study, an oxidizing agent (e.g., hydrogen peroxide) can be introduced to the sample matrix to assess stability against oxidation.

    • pH Stability: Store the pH-adjusted samples at a constant temperature.

  • Time Points:

    • Samples should be collected and analyzed at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analytical Method (GC-MS):

    • At each time point, an aliquot of the sample is taken and diluted appropriately for GC-MS analysis.

    • The concentration of the parent fragrance alcohol is quantified using a validated GC-MS method with an internal or external standard.

    • The percentage degradation is calculated relative to the initial concentration at time zero.

    • The mass spectra are analyzed to identify and tentatively quantify any significant degradation products.

Visualizing Experimental Design and Potential Degradation

Experimental Workflow for Comparative Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_thm This compound Solution stress_thermal Thermal (e.g., 50°C) prep_thm->stress_thermal stress_uv UV Exposure prep_thm->stress_uv stress_ph pH Variation (Acidic/Alkaline) prep_thm->stress_ph prep_lin Linalool Solution prep_lin->stress_thermal prep_lin->stress_uv prep_lin->stress_ph prep_dhm Dihydromyrcenol Solution prep_dhm->stress_thermal prep_dhm->stress_uv prep_dhm->stress_ph analysis_gcms GC-MS Analysis (at t=0, 24h, 72h...) stress_thermal->analysis_gcms stress_uv->analysis_gcms stress_ph->analysis_gcms analysis_data Data Interpretation (% Degradation) analysis_gcms->analysis_data

Caption: Workflow for comparative stability testing of fragrance alcohols.

Hypothetical Degradation Pathway of an Unsaturated Fragrance Alcohol

G parent Unsaturated Alcohol (e.g., Linalool) intermediate Peroxide Intermediate parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, Light) oxidant->intermediate degradation_products Degradation Products (Aldehydes, Ketones) intermediate->degradation_products Decomposition

Caption: Simplified hypothetical oxidation pathway for an unsaturated fragrance alcohol.

Conclusion

References

Sensory Differentiation of Tetrahydromyrcenol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the olfactory characteristics of (R)- and (S)-Tetrahydromyrcenol, providing researchers, scientists, and drug development professionals with a framework for understanding the sensory impact of stereoisomerism in this fragrance ingredient.

Introduction: The Olfactory Significance of Chirality

Olfactory Profile of Racemic Tetrahydromyrcenol

Racemic this compound is characterized by a pleasant and versatile aroma profile. Its scent is predominantly described as a combination of fresh, citrusy notes, often with a resemblance to lime, complemented by floral and slightly herbal undertones.[1][2][3][4][5] This well-rounded olfactory character makes it a valuable component in a wide array of fragrance applications, from perfumes and personal care products to household cleaners.

Hypothetical Sensory Comparison of this compound Stereoisomers

In the absence of direct experimental data, the following table presents a hypothetical comparison of the potential sensory attributes of (R)- and (S)-Tetrahydromyrcenol. This illustration is based on the known variations in odor perception between the enantiomers of other chiral fragrance molecules.

Sensory Attribute(R)-Tetrahydromyrcenol (Hypothetical)(S)-Tetrahydromyrcenol (Hypothetical)
Odor Character Potentially a more pronounced citrus, lime-like note with a sharper, fresher quality.May exhibit a softer, more floral and lavender-like character with woody undertones.
Odor Intensity Could be perceived as more potent or intense.Might have a more subtle and nuanced intensity.
Odor Threshold The concentration at which the odor is first detected could be lower.The odor threshold may be higher compared to the (R)-enantiomer.

Note: The sensory characteristics presented in this table are illustrative and require experimental validation.

Experimental Protocol for Sensory Analysis

To definitively characterize the sensory profiles of (R)- and (S)-Tetrahydromyrcenol, a robust experimental methodology is required. Gas Chromatography-Olfactometry (GC-O) is the gold standard for such analyses, allowing for the separation of individual stereoisomers and their subsequent sensory evaluation by trained panelists.

Gas Chromatography-Olfactometry (GC-O) Protocol
  • Sample Preparation: Dilute the separated enantiomers of (R)- and (S)-Tetrahydromyrcenol in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC injection.

  • Chiral Gas Chromatography:

    • Column: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating the enantiomers.

    • Injector: Set the injector temperature to ensure efficient volatilization without thermal degradation.

    • Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

    • Oven Temperature Program: Develop a temperature program that provides optimal separation of the enantiomers.

  • Olfactometry:

    • Effluent Splitting: Split the column effluent between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactory port.

    • Olfactory Port: Maintain the olfactory port at a temperature that prevents condensation and deliver the effluent in a humidified air stream to the panelist.

    • Sensory Panel: Employ a panel of trained sensory assessors to evaluate the effluent from the olfactory port.

  • Data Acquisition and Analysis:

    • Detection and Identification: Use the chemical detector to confirm the retention times and identity of the separated enantiomers.

    • Sensory Data Collection: Panelists will record the perceived odor character, intensity, and duration for each eluting compound.

    • Odor Threshold Determination: Perform aroma extract dilution analysis (AEDA) or a similar technique to determine the odor detection thresholds of each enantiomer.

    • Statistical Analysis: Analyze the sensory data to identify significant differences in the olfactory profiles of the (R)- and (S)-stereoisomers.

Visualizing the Experimental Workflow and Olfactory Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_gc Chiral Gas Chromatography cluster_detection Detection & Analysis R_THM (R)-Tetrahydromyrcenol Injector Injector R_THM->Injector S_THM (S)-Tetrahydromyrcenol S_THM->Injector Column Chiral Capillary Column Injector->Column Splitter Splitter Column->Splitter FID_MS FID / MS Splitter->FID_MS Chemical Detection Olfactory_Port Olfactory Port Splitter->Olfactory_Port Sensory Evaluation Data_Analysis Data Analysis FID_MS->Data_Analysis Retention Time, Identification Panelist Sensory Panel Olfactory_Port->Panelist Panelist->Data_Analysis Odor Descriptors, Intensity, Threshold

Caption: Experimental workflow for the sensory analysis of this compound stereoisomers using GC-O.

G cluster_reception Olfactory Reception cluster_transduction Signal Transduction cluster_perception Brain Perception R_Odorant (R)-Odorant Receptor_R Olfactory Receptor (R-selective) R_Odorant->Receptor_R Binds Receptor_S Olfactory Receptor (S-selective) R_Odorant->Receptor_S Weak/No Binding S_Odorant (S)-Odorant S_Odorant->Receptor_R Weak/No Binding S_Odorant->Receptor_S Binds G_Protein_R G-protein Activation Receptor_R->G_Protein_R G_Protein_S G-protein Activation Receptor_S->G_Protein_S AC_R Adenylyl Cyclase G_Protein_R->AC_R AC_S Adenylyl Cyclase G_Protein_S->AC_S cAMP_R cAMP Increase AC_R->cAMP_R cAMP_S cAMP Increase AC_S->cAMP_S Ion_Channel_R Ion Channel Opening cAMP_R->Ion_Channel_R Ion_Channel_S Ion Channel Opening cAMP_S->Ion_Channel_S Depolarization_R Neuron Depolarization Ion_Channel_R->Depolarization_R Depolarization_S Neuron Depolarization Ion_Channel_S->Depolarization_S Signal_R Signal to Brain (e.g., 'Citrus') Depolarization_R->Signal_R Signal_S Signal to Brain (e.g., 'Floral') Depolarization_S->Signal_S

Caption: Simplified olfactory signaling pathway illustrating differential stereoisomer recognition.

Conclusion and Future Directions

While racemic this compound is a well-characterized fragrance ingredient, a significant knowledge gap exists regarding the specific sensory properties of its individual (R)- and (S)-stereoisomers. Based on established principles of olfactory perception for chiral molecules, it is highly probable that these enantiomers possess distinct odor profiles. This guide provides a foundational framework for researchers to investigate these differences through rigorous sensory analysis. The detailed experimental protocol and illustrative diagrams offer a clear roadmap for future studies. Elucidating the unique sensory characteristics of each stereoisomer will not only advance our fundamental understanding of structure-odor relationships but also open new avenues for the targeted application of these compounds in the development of novel and sophisticated fragrances. Further research in this area is strongly encouraged to unlock the full olfactory potential of this compound's chiral forms.

References

Safety Operating Guide

Proper Disposal Procedures for Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Tetrahydromyrcenol, also known as 2,6-Dimethyloctan-2-ol. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may be harmful if swallowed and is recognized as being harmful to aquatic life with long-lasting effects.[3][4] Adherence to appropriate safety protocols is critical during handling and disposal. Always consult the Safety Data Sheet (SDS) for complete safety information before handling the chemical.[5][6]

Key Hazards:

  • Physical Hazard: Combustible liquid.[2][3][7]

  • Health Hazards: Causes skin irritation (H315), and serious eye irritation (H319).[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects (H412).[3][4]

Required Personal Protective Equipment (PPE):

  • Wear chemically resistant gloves (e.g., chloroprene or butyl rubber).[1]

  • Use tight-fitting safety goggles or a face shield.[7]

  • Wear lightweight protective clothing.[1]

  • Work in a well-ventilated area to avoid inhalation of vapors.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant for safety and environmental considerations.

PropertyValueSource
Physical Properties
Flash Point71.67 °C (161.01 °F) - 72.2 °C (162.0 °F)[2][7]
Water Solubility252.2 mg/L[8]
Toxicological Data
Dermal ToxicityPresumed Non-Toxic (>= 5000 mg/kg)[2]
Ecotoxicity Data
Aquatic InvertebratesEC50: 43.7 mg/L (48h, Daphnia magna)[1]
MicroorganismsEC50: approx. 1,000 mg/L (30 min, Activated sludge)[1]
Environmental Fate
BiodegradabilityReadily biodegradable (72% in 28 days)[1]

Disposal Protocol for this compound

The primary recommendation for managing this compound waste is to prioritize recycling or reclamation whenever possible.[1] If recycling is not a viable option, the chemical must be disposed of as hazardous waste in strict accordance with local, state, and federal regulations.[1] Under no circumstances should this compound be discharged into the sewage system or the environment. [9]

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Minimization:

  • Order only the necessary quantities of the chemical to minimize surplus.[10]

  • Reduce the scale of experiments whenever feasible to limit waste generation.[10]

  • Maintain a chemical inventory to avoid ordering duplicates and to track expiration dates.[10]

2. Waste Segregation and Collection:

  • Collect this compound waste in a dedicated, properly labeled container.

  • Do not mix this compound with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[11]

  • Keep liquid and solid waste in separate containers.[5]

  • Contaminated materials, such as absorbent pads, gloves, and empty containers, should be treated as hazardous waste and disposed of accordingly.[1]

3. Container Management:

  • Use containers that are chemically compatible with this compound. Plastic or glass containers are generally appropriate.[5][10]

  • Ensure containers are in good condition, free from leaks or damage, and have a secure, tightly sealed lid.[5][12]

  • Attach a "Hazardous Waste" label to the container as soon as waste is first added.[10][11] The label must clearly identify the contents as "this compound Waste" and list any other components.[11]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[10]

  • The storage area must be well-ventilated and away from heat, sparks, open flames, and direct sunlight.[7][9]

  • Ensure secondary containment (such as a spill tray) is in place to manage potential leaks.[5][11]

5. Disposal:

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Do not attempt to treat or neutralize this compound waste unless you have a specific, validated, and approved protocol for doing so. No such protocols were identified in the reviewed literature.

  • For disposal of empty containers, rinse them thoroughly with a suitable solvent (like ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's guidelines.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tetrahydromyrcenol_Disposal_Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe Step 1 segregate Segregate Waste (No Mixing) ppe->segregate Step 2 container Use Designated Waste Container segregate->container label Label Container 'Hazardous Waste: This compound' container->label store Store in Satellite Accumulation Area label->store Step 3 check_full Container Full? store->check_full check_full->store No seal Seal Container Securely check_full->seal Yes request_pickup Request Pickup via EHS/Licensed Contractor seal->request_pickup Step 4 disposal Professional Disposal (Recycle/Incinerate) request_pickup->disposal Step 5

References

Essential Safety and Operational Guide for Handling Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling of Tetrahydromyrcenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal methods.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Flash Point 162.0 °F (72.2 °C) Closed Cup[1]
161.01 °F (71.67 °C)[2]
Vapor Pressure < 5 mm Hg at 50 °C[1]
0.115mmHg at 25°C[3]
Oral LD50 (Rat) >= 5000 mg/kg[1]
Dermal LD50 (Rabbit) >= 5000 mg/kg[1]
Water Solubility Insoluble[4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection : Wear tight-fitting goggles, a face shield, or safety glasses with side shields.[2]

  • Hand Protection : Use chemically resistant gloves.[2] Barrier creams may be used for additional protection but should not be applied after exposure has occurred.[5]

  • Skin and Body Protection : Wear lightweight protective clothing.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2][5] In the case of a major spill or inadequate ventilation, a self-contained breathing apparatus is recommended.[2]

Handling and Storage Procedures

Handling:

  • Avoid Contact : Prevent contact with skin and eyes.[5]

  • Ventilation : Use in a well-ventilated area.[1] Local exhaust ventilation should be used around open sources of the material.[2]

  • Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking in the handling area.[1][2]

Storage:

  • Container : Store in the original, tightly closed container in a dry and well-ventilated place.[5]

  • Temperature and Light : To maintain product quality, do not store in heat or direct sunlight.[5] Store in a cool, dry, ventilated area.[2]

  • Stability : The product is stable and non-reactive under normal storage conditions.[1]

Emergency and Disposal Plans

Spill Response Protocol:

A logical workflow for handling a this compound spill is outlined in the diagram below. The primary goals are to contain the spill, prevent its spread, and ensure the safety of laboratory personnel.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Safety Officer Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Local Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.